2-Chlorobenzothiazole-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBTVASVKVLZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621202 | |
| Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-83-1 | |
| Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzothiazole-6-carbonitrile
This guide provides a detailed exploration of the synthetic pathways leading to 2-Chlorobenzothiazole-6-carbonitrile, a key intermediate in the development of novel pharmaceuticals and chemical probes. The methodologies presented herein are curated to provide researchers, scientists, and drug development professionals with a robust and practical framework for the preparation of this important heterocyclic compound. The focus is on providing not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the selection of each synthetic route.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] The unique electronic properties of the fused benzene and thiazole rings, coupled with the potential for diverse functionalization at the 2- and 6-positions, have made this scaffold a privileged motif in medicinal chemistry. Specifically, this compound serves as a versatile building block, with the chloro group at the 2-position acting as a good leaving group for nucleophilic substitution, and the cyano group at the 6-position offering a handle for further chemical transformations or acting as a key pharmacophoric element.[3][4]
This guide will detail two primary and reliable synthetic strategies for the preparation of this compound, each with its own set of advantages and experimental considerations.
Key Synthetic Strategies
The synthesis of this compound can be approached from several different precursors. This guide will focus on two of the most practical and well-documented routes:
-
Route A: Diazotization and Sandmeyer Reaction of 2-Amino-6-cyanobenzothiazole. This classical yet highly effective method involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.[5][6]
-
Route B: Chlorination of 2-Mercapto-6-cyanobenzothiazole. This strategy relies on the conversion of a thiol group at the 2-position to a chloro group, a transformation that can be efficiently achieved with various chlorinating agents.[7][8]
The choice between these routes may depend on the availability of starting materials, scalability requirements, and safety considerations associated with the reagents involved.
Route A: Synthesis via Sandmeyer Reaction
This pathway is arguably the most common and reliable method for introducing a chlorine atom at the 2-position of the benzothiazole ring system when starting from a 2-amino precursor. The overall strategy is a two-step process starting from the commercially available 4-aminobenzonitrile.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Step-by-Step Experimental Protocol for Route A
Part 1: Synthesis of 2-Amino-6-cyanobenzothiazole
The synthesis of the key intermediate, 2-amino-6-cyanobenzothiazole, can be achieved through the reaction of 4-aminobenzonitrile with potassium thiocyanate in the presence of bromine.[1]
-
Reagents and Materials:
-
4-Aminobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite
-
Ammonium hydroxide
-
Ethanol
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-aminobenzonitrile (1 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.
-
Cool the mixture to 10-15°C in an ice-salt bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing crushed ice. A yellow precipitate will form.
-
Filter the crude product and wash with cold water.
-
To remove excess bromine, create a slurry of the crude product in water and add a saturated solution of sodium bisulfite until the yellow color disappears.
-
Filter the solid and wash with water.
-
Suspend the solid in water and add concentrated ammonium hydroxide to neutralize any remaining acid.
-
Filter the product, wash with water until the washings are neutral, and dry in a vacuum oven.
-
Recrystallize the crude 2-amino-6-cyanobenzothiazole from ethanol to obtain a purified product.
-
Part 2: Diazotization and Sandmeyer Reaction
This step involves the conversion of the 2-amino group to a diazonium salt, which is then immediately reacted with copper(I) chloride to yield the final product.[9][10]
-
Reagents and Materials:
-
2-Amino-6-cyanobenzothiazole
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a beaker, prepare a solution of 2-amino-6-cyanobenzothiazole (1 eq) in concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Route B: Synthesis via Chlorination of a 2-Mercapto Intermediate
This alternative route utilizes a 2-mercaptobenzothiazole precursor, which is then chlorinated to give the desired product. This method avoids the use of potentially unstable diazonium salts.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Step-by-Step Experimental Protocol for Route B
Part 1: Synthesis of 2-Mercapto-6-cyanobenzothiazole
While several methods exist for the synthesis of 2-mercaptobenzothiazoles, a common approach involves the reaction of an ortho-aminothiophenol with carbon disulfide.[11][12] The synthesis of the required 4-amino-3-mercaptobenzonitrile can be a multi-step process from commercially available starting materials.
-
A Note on Precursor Synthesis: The synthesis of 4-amino-3-mercaptobenzonitrile is a non-trivial step and may involve, for example, the reduction of a nitro group and the introduction of a thiol. For the purpose of this guide, we will assume the availability of this precursor.
-
Reagents and Materials:
-
4-Amino-3-mercaptobenzonitrile
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol.
-
Add 4-amino-3-mercaptobenzonitrile (1 eq) to the solution and stir until it dissolves.
-
Add carbon disulfide (1.2 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain crude 2-mercapto-6-cyanobenzothiazole.
-
The product can be purified by recrystallization from ethanol.
-
Part 2: Chlorination of 2-Mercapto-6-cyanobenzothiazole
The conversion of the 2-mercapto group to a 2-chloro group can be effectively achieved using sulfuryl chloride.[8][13][14]
-
Reagents and Materials:
-
2-Mercapto-6-cyanobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water
-
Sodium bicarbonate solution
-
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, suspend 2-mercapto-6-cyanobenzothiazole (1 eq) in dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (2-3 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture into ice-water to quench the excess sulfuryl chloride.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-6-cyanobenzothiazole | C₈H₅N₃S | 175.21 | 210-212 | Yellow solid |
| 2-Mercapto-6-cyanobenzothiazole | C₈H₄N₂S₂ | 192.26 | 280-285 | Pale yellow solid |
| This compound | C₈H₃ClN₂S | 194.64 | 123-124[4] | White solid[4] |
Characterization of this compound
-
¹H NMR (CDCl₃, 300 MHz): δ 8.14 (dd, J = 8.8, 0.5 Hz, 1H), 7.98 (dd, J = 2.1, 0.5 Hz, 1H), 7.62 (dd, J = 8.8, 2.1 Hz, 1H).[4]
-
¹³C NMR (CDCl₃, 75 MHz): δ 150.91, 137.06, 136.58, 135.41, 129.25, 126.18, 121.51, 112.73.[4]
-
IR (neat) νₘₐₓ: 2228 (CN) cm⁻¹.[4]
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on established and peer-reviewed synthetic transformations. To ensure reproducibility and safety, the following points are critical:
-
Purity of Starting Materials: The purity of the starting materials, particularly the substituted anilines and thiophenols, is crucial for obtaining high yields and minimizing side reactions.
-
Temperature Control: Both the diazotization and chlorination reactions are highly exothermic. Strict temperature control is essential to prevent decomposition of intermediates and ensure the safety of the procedure.
-
Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates, particularly thiols.
-
Monitoring Reaction Progress: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions, ensuring that the reaction is allowed to proceed to completion without the formation of excessive byproducts.
Conclusion
The synthesis of this compound is a key process for accessing a range of more complex molecules with potential applications in drug discovery and chemical biology. The two primary routes detailed in this guide, the Sandmeyer reaction of 2-amino-6-cyanobenzothiazole and the chlorination of 2-mercapto-6-cyanobenzothiazole, offer reliable and scalable methods for its preparation. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently synthesize this valuable intermediate for their scientific endeavors.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chlorobenzothiazole-6-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzothiazole-6-carbonitrile is a substituted benzothiazole derivative of significant interest in the field of medicinal chemistry and materials science. The benzothiazole scaffold is a prominent heterocyclic core structure found in numerous pharmacologically active compounds, and the strategic placement of chloro and cyano functionalities on this ring system offers versatile handles for synthetic elaboration and modulation of physicochemical and biological properties.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, key properties, and its emerging role as a valuable building block in the development of novel therapeutic agents.
Core Identity: CAS Number and Structure
The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
| Identifier | Value |
| CAS Number | 80945-83-1 |
| Molecular Formula | C₈H₃ClN₂S |
| Molecular Weight | 194.64 g/mol |
| SMILES | Clc1nc2cc(C#N)ccc2s1 |
The structure of this compound, characterized by a benzothiazole ring system chlorinated at the 2-position and bearing a nitrile group at the 6-position, is a key determinant of its reactivity and utility in synthetic chemistry.
Visualizing the Core Structure
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the benzothiazole core followed by or concurrent with the introduction of the chloro and cyano functionalities. While a definitive, universally adopted protocol is not extensively documented, logical synthetic pathways can be devised based on established methodologies for related benzothiazole derivatives.
A plausible and efficient approach involves a multi-step sequence starting from a readily available substituted aniline. One such strategy is the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from an N-arylcyanothioformamide precursor.
Conceptual Synthetic Workflow
References
Mechanism of Formation for Substituted Benzothiazoles: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to the
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" heterocyclic motif due to its presence in a multitude of pharmacologically active agents and functional materials.[1][2][3] Understanding the fundamental mechanisms of its formation is paramount for researchers, scientists, and drug development professionals aiming to design novel derivatives with tailored properties. This guide provides an in-depth analysis of the core synthetic strategies for constructing substituted benzothiazoles. Moving beyond a mere recitation of protocols, we will dissect the causality behind key reaction pathways, offering field-proven insights into the intramolecular events that govern the cyclization and aromatization of this vital heterocycle. We will explore the classical condensation of 2-aminothiophenols, delve into modern oxidative and metal-catalyzed cyclizations, and examine emerging green synthetic approaches, all while grounding the discussion in authoritative, verifiable references.
The Cornerstone Strategy: Condensation of 2-Aminothiophenol with Electrophiles
The most prevalent and historically significant route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds or their equivalents, such as aldehydes, ketones, carboxylic acids, acyl chlorides, and nitriles.[4][5] This method's enduring popularity stems from the ready availability of the starting materials and its operational simplicity.
1.1. Mechanistic Dissection
The core mechanism, particularly with aldehydes, proceeds through a well-defined, multi-step sequence:
-
Nucleophilic Attack & Schiff Base Formation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde. This is often the rate-determining step and can be facilitated by acid or base catalysis. An acid catalyst, for instance, protonates the carbonyl oxygen, enhancing its electrophilicity.[6] This addition-elimination sequence results in the formation of a key intermediate, a benzothiazoline, via a Schiff base.[7]
-
Intramolecular Cyclization: The proximate thiol group (-SH) is poised for intramolecular cyclization. While the Schiff base is a common intermediate, the reaction often proceeds directly from the initial adduct (a hemithioaminal) to the cyclized benzothiazoline intermediate.
-
Oxidative Aromatization: The final and irreversible step is the oxidation of the benzothiazoline intermediate to the stable, aromatic benzothiazole ring system. This dehydrogenation is the thermodynamic driving force for the reaction. A wide variety of oxidants can be employed, ranging from molecular oxygen in the air to chemical oxidants like hydrogen peroxide (H₂O₂), Dess-Martin periodinane (DMP), or even the solvent itself (e.g., DMSO).[4][7][8]
The choice of catalyst and oxidant is a critical experimental parameter. For example, a system using H₂O₂/HCl provides an effective catalytic and oxidizing environment, leading to excellent yields at room temperature.[9] In other cases, a Lewis acid like NH₄Cl can activate the aldehyde through hydrogen bonding, promoting the initial nucleophilic attack.[4][6]
1.2. Visualization: General Mechanism
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
starting materials for 2-Chlorobenzothiazole-6-carbonitrile synthesis
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzothiazole-6-carbonitrile: Starting Materials and Core Methodologies
Introduction
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring an electrophilic chlorine atom at the 2-position and a versatile nitrile group at the 6-position, makes it an ideal precursor for the synthesis of a wide array of complex molecules. Notably, it serves as a key intermediate in the creation of luciferin analogues for bioluminescence imaging and various biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2][3][4]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to this compound. It focuses on the critical selection of starting materials and explains the chemical logic underpinning the most effective and scalable synthetic routes.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale, and safety considerations. The two most prevalent and logical strategies involve the late-stage introduction of either the 2-chloro substituent or the 6-carbonitrile group onto a pre-formed benzothiazole scaffold.
-
Pathway A: Chlorination of a 2-Substituted Benzothiazole-6-carbonitrile. This is arguably the most common and well-documented approach. It begins with the construction of a benzothiazole ring already bearing the 6-carbonitrile moiety, followed by the conversion of a functional group at the 2-position (typically an amino or hydroxyl/thiol group) into the target chloride.
-
Pathway B: Cyanation of a 6-Substituted 2-Chlorobenzothiazole. This alternative route starts with a 2-chlorobenzothiazole derivative and introduces the nitrile group at the 6-position, often via a Sandmeyer reaction from a 6-amino precursor.
The following sections will dissect these pathways, focusing on the required starting materials and the rationale behind each synthetic step.
Pathway A: Synthesis via Chlorination of 2-Amino-6-cyanobenzothiazole
This pathway is highly efficient and relies on the robust and well-understood Sandmeyer reaction. It leverages readily available anilines to first construct the core heterocyclic system.
Logical Workflow for Pathway A
Caption: Synthetic workflow for Pathway A.
Starting Material Analysis
| Compound Name | Structure | Role | Key Considerations |
| 4-Aminobenzonitrile |
| Primary Starting Material | Commercially available and relatively inexpensive. The amino group directs the thiocyanation, and the nitrile is stable under the reaction conditions. |
| Potassium Thiocyanate (KSCN) | KSCN | Reagent | Source of the thiocyanate group required for building the thiazole ring. |
| Bromine (Br₂) / Acetic Acid (AcOH) | Br₂ / CH₃COOH | Reagents | Bromine acts as an oxidizing agent to facilitate the electrophilic cyclization of the intermediate thiourea onto the aromatic ring.[2] Acetic acid serves as the solvent. |
| Sodium Nitrite (NaNO₂) / Acid (e.g., HCl) | NaNO₂ / H⁺ | Diazotizing Agents | React to form nitrous acid in situ, which converts the primary aromatic amine into a diazonium salt, a crucial intermediate for the Sandmeyer reaction.[5] |
| Copper(I) Chloride (CuCl) | CuCl | Catalyst | The essential catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution mechanism.[6][7] |
Detailed Experimental Protocol
Part 1: Synthesis of 2-Amino-6-cyanobenzothiazole [1][2]
-
Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq.) and potassium thiocyanate (4.0 eq.) in glacial acetic acid, cool the mixture to below 10°C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C. The causality here is critical: slow addition prevents overheating and unwanted side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 10-12 hours at room temperature to ensure the cyclization goes to completion.
-
Workup: Pour the reaction mixture into water and neutralize with a base (e.g., 10% NaOH) to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield pure 2-amino-6-cyanobenzothiazole.
Part 2: Synthesis of this compound via Sandmeyer Reaction [6][8][9]
-
Diazotization: Suspend 2-amino-6-cyanobenzothiazole (1.0 eq.) in an aqueous solution of hydrochloric acid and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise. The formation of the diazonium salt is confirmed by a positive starch-iodide paper test for excess nitrous acid. Maintaining low temperature is paramount to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final this compound.
Alternative Pathway: Chlorination of 2-Hydroxy/Mercapto Precursors
An alternative within Strategy A involves starting with a 2-hydroxy or 2-mercaptobenzothiazole-6-carbonitrile intermediate. The final step is the chlorination of the C2-OH or C2-SH group.
Workflow for Chlorination of 2-Mercaptobenzothiazole
Caption: Synthesis via a 2-mercapto intermediate.
This route is effective but may depend on the accessibility of the requisite ortho-substituted aniline starting material. The conversion of the 2-mercapto group to a 2-chloro group is typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] Similarly, a 2-hydroxybenzothiazole can be chlorinated using phosphorus oxychloride (POCl₃) or thionyl chloride.[12]
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. Each step yields a stable, characterizable intermediate.
-
TLC Monitoring: Throughout the procedures, thin-layer chromatography (TLC) should be used to monitor the consumption of starting material and the formation of the product, ensuring the reaction has proceeded to completion before workup.
-
Spectroscopic Confirmation: The identity and purity of the intermediates (e.g., 2-amino-6-cyanobenzothiazole) and the final product should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This provides unambiguous validation of the experimental outcome.
-
Quenching: The Sandmeyer protocol includes a step to test for and quench excess nitrous acid, a critical safety and quality control measure. Similarly, protocols for cyanation using NaCN or KCN require a quenching step (e.g., with FeCl₃ or bleach) to safely neutralize excess cyanide before disposal.[4]
By integrating these analytical checkpoints, the researcher can proceed with confidence at each stage of the synthesis, ensuring both the integrity of the process and the quality of the final product.
References
- 1. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. DE4313748A1 - Process for the preparation of 2-chlorobenzothiazoles or 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 11. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 12. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
Introduction: The Imperative of Precision in Chemical Communication
An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Chlorobenzothiazole-6-carbonitrile
In the fields of medicinal chemistry, materials science, and drug development, the ability to communicate complex molecular structures with absolute clarity is paramount. A shared, systematic language eliminates ambiguity, ensuring that the compound synthesized in a lab in one part of the world is identical to the one being tested in another. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language. This guide offers a detailed deconstruction of the IUPAC nomenclature for a specific, multifunctional heterocyclic compound: this compound. By dissecting its name, we will explore the foundational principles of priority, numbering, and substituent naming that govern complex aromatic systems, providing researchers with a robust framework for naming similar structures.
Part 1: Deconstructing the Core Scaffold - The Benzothiazole Ring System
The foundation of the name is "benzothiazole." This identifies the parent heterocyclic system, which is not a simple ring but a fused bicyclic structure. Understanding its composition and, critically, its standardized numbering is the first step in correctly naming any of its derivatives.
Structure and Composition: Benzothiazole, specifically 1,3-benzothiazole, is formed by the fusion of a benzene ring and a thiazole ring.[1][2] The fusion creates a planar bicyclic system containing nine atoms.[1]
IUPAC Numbering Convention: The numbering of a fused ring system is non-trivial and follows a strict set of IUPAC rules. For benzothiazole, the numbering begins with the sulfur atom at position 1, proceeds around the thiazole ring to the nitrogen at position 3, and then continues around the fused benzene ring from the bridgehead carbons. The carbons available for substitution on the benzene portion are numbered 4, 5, 6, and 7.
References
An In-depth Technical Guide to the Solubility of 2-Chlorobenzothiazole-6-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-Chlorobenzothiazole-6-carbonitrile in various organic solvents. In the absence of established public data, this document serves as a practical resource, offering theoretical insights and detailed experimental protocols. By understanding the principles governing solubility and applying the methodologies outlined herein, researchers can generate reliable solubility data crucial for downstream applications in medicinal chemistry, process development, and formulation science.
Introduction: The Critical Role of Solubility in Drug Discovery and Development
Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3][4][5] For a drug to exert its pharmacological effect, it must first be absorbed into the systemic circulation, a process largely dictated by its ability to dissolve in physiological fluids.[3][5] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) exhibiting this undesirable characteristic.[3][5] While aqueous solubility is paramount for bioavailability, understanding a compound's solubility in organic solvents is equally critical for several aspects of the drug development pipeline:
-
Chemical Synthesis and Purification: Organic solvents are the cornerstone of synthetic chemistry, used as reaction media and for crystallization-based purification. Knowledge of a compound's solubility in different solvents is essential for optimizing reaction conditions and developing efficient purification strategies.
-
Formulation Development: For parenteral and other specialized formulations, organic co-solvents are often employed to enhance the solubility of poorly water-soluble drugs.[1] A thorough understanding of a compound's solubility profile in various pharmaceutically acceptable solvents is therefore indispensable.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy rely on dissolving the analyte in a suitable organic solvent. Solubility data guides the selection of appropriate mobile phases and sample preparation protocols.
This guide focuses specifically on this compound, a heterocyclic compound with potential applications in medicinal chemistry. Given the novelty of this compound, this document provides the necessary tools for researchers to independently and accurately determine its solubility in a range of organic solvents.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" is a fundamental principle in predicting solubility.[6] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.
Let's analyze the structure of this compound to anticipate its solubility behavior:
-
The Benzothiazole Core: The parent compound, benzothiazole, is a bicyclic aromatic system containing both nitrogen and sulfur heteroatoms. This core structure is relatively nonpolar and is known to be soluble in many organic solvents.[7] The aromatic rings contribute to van der Waals interactions and can participate in π-π stacking with aromatic solvents.
-
The Chloro Group (-Cl): The chlorine atom at the 2-position is an electron-withdrawing group that introduces a degree of polarity to the molecule. However, its impact on overall polarity is moderate.
-
The Carbonitrile Group (-C≡N): The nitrile group is a strongly polar functional group due to the significant difference in electronegativity between carbon and nitrogen. This group can participate in dipole-dipole interactions and may act as a hydrogen bond acceptor. The presence of the nitrile group is expected to increase the compound's affinity for polar organic solvents.
Based on this structural analysis, we can hypothesize that this compound will exhibit good solubility in a range of polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like ethyl acetate and dichloromethane is also expected to be significant. In nonpolar solvents such as hexane and toluene, the solubility is likely to be lower due to the presence of the polar nitrile and chloro groups.
Factors that will influence the solubility of this compound include:
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the additional energy helps to overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules.[8][9][10]
-
Molecular Size and Shape: Larger molecules generally have lower solubility as it is more difficult for solvent molecules to surround them.[9]
-
Intermolecular Forces: The ability of the solute and solvent to engage in similar intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, London dispersion forces) is a key determinant of solubility.[6]
Experimental Determination of Solubility
Given the absence of published data, experimental determination is the most reliable way to ascertain the solubility of this compound. This section provides detailed protocols for determining both kinetic and thermodynamic solubility.
Materials and Equipment
Materials:
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher), for example:
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol
-
Moderately Polar: Ethyl Acetate, Dichloromethane (DCM)
-
Nonpolar: Hexane, Toluene
-
-
Deionized water
-
Filter membranes (e.g., 0.22 µm PTFE)
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions, if needed)
-
Glass vials with screw caps
-
Micropipettes
-
Syringes and syringe filters
Experimental Workflow: An Overview
The following diagram illustrates the general workflow for determining the solubility of a novel compound.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 3. ucd.ie [ucd.ie]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Chlorobenzothiazole-6-carbonitrile in Cross-Coupling Reactions
Introduction: The Strategic Value of 2-Chlorobenzothiazole-6-carbonitrile
The benzothiazole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound emerges as a particularly valuable building block for drug discovery and development. The presence of a chloro substituent at the 2-position and a cyano group at the 6-position offers synthetic chemists strategic vectors for molecular elaboration. The electron-withdrawing nature of the cyano group can influence the reactivity of the heterocyclic core, while the 2-chloro position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[4][5]
This guide provides an in-depth exploration of the application of this compound in key cross-coupling reactions. As a Senior Application Scientist, the following protocols and insights are synthesized from established principles in catalysis and data from analogous heterocyclic systems to provide a robust framework for researchers.
PART 1: Foundational Principles of Reactivity
The utility of this compound in palladium-catalyzed cross-coupling is predicated on the well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The chlorine atom at the C2 position of the benzothiazole ring is the leaving group that participates in the initial oxidative addition step with a Pd(0) catalyst. The choice of ligand, base, and solvent is critical for stabilizing the catalytic intermediates, promoting the desired bond formation, and ensuring high yields and selectivity.
PART 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl and vinyl-aryl structures.[6][7] Coupling this compound with various aryl or heteroaryl boronic acids or their esters provides a direct route to 2-aryl-benzothiazole-6-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry.[8][9]
Causality in Experimental Design
The selection of the catalytic system is paramount for achieving efficient coupling with the relatively less reactive aryl chlorides.
-
Catalyst: A high-activity palladium precatalyst, such as Pd₂(dba)₃ or a palladacycle, is often preferred to facilitate the challenging oxidative addition of the C-Cl bond.[10]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the Pd(0) species, promote oxidative addition, and accelerate the reductive elimination step.[11]
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically employed. It is essential for the transmetalation step, activating the boronic acid partner without causing unwanted side reactions.[8]
-
Solvent: A polar aprotic solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.[8][10]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 24 | 80-90 |
| [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88-96 |
PART 3: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage prevalent in pharmaceuticals.[12][13] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality in Experimental Design
-
Catalyst & Ligand: Similar to the Suzuki coupling, highly active catalyst systems are required for aryl chlorides. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) and Josiphos-type ferrocenyl ligands have demonstrated excellent efficacy.[2][11] These ligands promote the formation of the key palladium-amido complex.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[3]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol).
-
Remove the tube from the glovebox, add the amine (1.2 mmol) and anhydrous toluene (5 mL) under a counterflow of argon.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, and quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 20 | 80-92 |
| Pd(OAc)₂ / BrettPhos | LHMDS | Dioxane | 100 | 18 | 75-88 |
| [Pd(allyl)Cl]₂ / BippyPhos | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 78-90 |
PART 4: Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction offers a reliable method for the arylation of alkenes, forming substituted olefins that are versatile intermediates.[14][15] Reacting this compound with various alkenes provides access to 2-vinylbenzothiazole derivatives.
Causality in Experimental Design
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
Ligand: For aryl chlorides, phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ are often effective. In some cases, under "ligandless" conditions (often involving palladacycle formation in situ), the reaction can proceed, particularly with activated alkenes.[1]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is used to neutralize the HX generated during the catalytic cycle.[5]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the reaction reaches the required temperature.
Protocol: Heck Reaction with this compound
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol).
-
Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (25 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
PART 5: Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, yielding valuable internal alkynes.[16][17] This reaction provides a direct pathway to 2-alkynyl-benzothiazole-6-carbonitrile derivatives.
Causality in Experimental Design
-
Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form the reactive copper acetylide species.[16][18]
-
Base: An amine base, typically triethylamine or diisopropylamine, serves both as the base to deprotonate the terminal alkyne and often as the solvent.
-
Solvent: Solvents like THF or DMF can be used, especially if the amine base is not used in excess. Anhydrous and anaerobic conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
Add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (8 mL) and triethylamine (2 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise with stirring.
-
Heat the reaction to 60-70 °C and stir for 8-16 hours under argon.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound is a versatile and highly functional building block for the synthesis of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings provide robust starting points for researchers in drug discovery and materials science. The principles of catalyst and ligand selection are key to overcoming the relative inertness of the C-Cl bond and achieving high-yield transformations. Further optimization for specific substrates is encouraged, and the development of next-generation catalysts will undoubtedly continue to expand the synthetic utility of this valuable scaffold.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Chlorobenzothiazole-6-carbonitrile
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the realm of medicinal chemistry.[1][2][3] This unique heterocyclic framework is a common feature in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[4][5] The inherent structural rigidity and the presence of heteroatoms (nitrogen and sulfur) allow for specific and high-affinity interactions with various biological targets.[2] Consequently, benzothiazole derivatives have been extensively investigated and developed as potent therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[4][5][6]
2-Chlorobenzothiazole-6-carbonitrile emerges as a particularly valuable and versatile starting material for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the thiazole ring and the nitrogen atom activates the chlorine atom at the 2-position, rendering it susceptible to nucleophilic aromatic substitution (SNAr).[7][8] This reactivity allows for the facile introduction of a diverse array of functional groups, which is a cornerstone of modern drug discovery. Furthermore, the carbonitrile group at the 6-position serves as a versatile synthetic handle that can be transformed into other key functionalities, such as carboxylic acids, amides, or tetrazoles, further expanding the accessible chemical space and enabling the fine-tuning of pharmacological properties.[9][10]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various classes of bioactive molecules commencing from this compound. The methodologies described herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to explore the vast potential of this scaffold in their quest for novel therapeutics.
Strategic Overview of Synthetic Transformations
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the 2-chloro substituent and the 6-carbonitrile moiety. This allows for a modular and divergent synthetic approach to a library of bioactive compounds.
Figure 1: General synthetic strategies from this compound.
Part 1: Synthesis of 2-Amino and 2-Hydrazinyl Benzothiazole Derivatives as Key Intermediates
The introduction of nitrogen-based nucleophiles at the 2-position is a common and effective strategy for generating bioactive benzothiazole derivatives. These amino and hydrazinyl intermediates serve as versatile platforms for further functionalization.
Protocol 1: Synthesis of 2-(Substituted amino)benzothiazole-6-carbonitriles via Nucleophilic Aromatic Substitution
The reaction of this compound with primary or secondary amines proceeds via a nucleophilic aromatic substitution mechanism to yield the corresponding 2-aminobenzothiazole derivatives.[11][12]
Reaction Scheme:
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3) as a base
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Stir bar and round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in DMF or ACN, add the desired amine (1.2 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(substituted amino)benzothiazole-6-carbonitrile.
Expert Insights: The choice of base and solvent can significantly impact the reaction rate and yield. For less reactive amines, a stronger base like sodium hydride in an aprotic polar solvent like DMF may be necessary. The use of microwave irradiation can often accelerate the reaction, reducing the reaction time to minutes.
Protocol 2: Synthesis of 2-Hydrazinylbenzothiazole-6-carbonitrile
The synthesis of 2-hydrazinylbenzothiazole derivatives provides a key intermediate for the construction of various heterocyclic systems, such as pyrazoles and triazoles, which are known to possess a wide range of biological activities.[1][13][14]
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol or 2-Propanol
-
Stir bar and round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in ethanol or 2-propanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the 2-hydrazinylbenzothiazole-6-carbonitrile.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Self-Validation: The successful synthesis of the 2-hydrazinyl derivative can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, more polar spot. Further confirmation should be obtained through spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Part 2: Elaboration of the 6-Carbonitrile Group for Enhanced Bioactivity
The 6-carbonitrile group is a versatile functional group that can be converted into several other moieties, significantly influencing the physicochemical and pharmacological properties of the final compounds.
Protocol 3: Synthesis of 2-(Substituted amino)benzothiazole-6-carboxamides
The hydrolysis of the nitrile group to a carboxamide is a common transformation that can enhance the hydrogen bonding capabilities of the molecule, often leading to improved biological activity.[15]
Reaction Scheme:
Materials:
-
2-(Substituted amino)benzothiazole-6-carbonitrile
-
Concentrated sulfuric acid or a mixture of hydrogen peroxide and a base (e.g., NaOH)
-
Water
-
Stir bar and round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment
Step-by-Step Protocol (Acid-catalyzed hydrolysis):
-
Carefully add the 2-(substituted amino)benzothiazole-6-carbonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2-(substituted amino)benzothiazole-6-carboxamide.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Expert Insights: The conditions for nitrile hydrolysis should be carefully controlled to avoid over-hydrolysis to the carboxylic acid. For sensitive substrates, milder conditions using enzymes or metal catalysts can be employed.
Protocol 4: Synthesis of 2-(Substituted amino)benzothiazole-6-carboxylic Acids
The carboxylic acid functionality can act as a key pharmacophore, participating in important interactions with biological targets.[9]
Reaction Scheme:
Materials:
-
2-(Substituted amino)benzothiazole-6-carbonitrile
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Ethanol or a similar co-solvent
-
Hydrochloric acid (for acidification)
-
Stir bar and round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Step-by-Step Protocol (Base-catalyzed hydrolysis):
-
Suspend the 2-(substituted amino)benzothiazole-6-carbonitrile (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and maintain for 8-16 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Protocol 5: Synthesis of 6-(1H-Tetrazol-5-yl)benzothiazole Derivatives
The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[10][16] It often confers improved metabolic stability and pharmacokinetic properties to drug candidates.[10] The conversion of the 6-carbonitrile group to a tetrazole can be achieved through a [2+3] cycloaddition reaction with an azide source.[17][18][19]
Reaction Scheme:
Materials:
-
2-(Substituted)benzothiazole-6-carbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc(II) chloride (ZnCl₂) as a catalyst
-
N,N-Dimethylformamide (DMF)
-
Stir bar and round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Step-by-Step Protocol:
-
To a solution of the 2-(substituted)benzothiazole-6-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) or a catalytic amount of zinc chloride.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., with HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to afford the pure 6-(1H-tetrazol-5-yl)benzothiazole derivative.
Trustworthiness through Self-Validation: The formation of the tetrazole ring can be confirmed by the disappearance of the nitrile stretch (around 2230 cm⁻¹) in the IR spectrum and the appearance of characteristic signals for the tetrazole proton in the ¹H NMR spectrum.
Part 3: Exemplary Bioactive Molecules and Their Synthesis
The following section provides examples of bioactive molecules that can be synthesized from this compound, along with their reported biological activities.
Example 1: Synthesis of Novel Antimicrobial Agents
Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial activity.[11][20][21] By introducing various amine substituents at the 2-position and retaining or modifying the 6-carbonitrile group, novel antimicrobial agents can be developed.
Table 1: Antimicrobial Activity of Exemplary 2-Aminobenzothiazole-6-carbonitrile Derivatives
| Compound ID | 2-Substituent | 6-Substituent | Target Organism | MIC (µg/mL) | Reference |
| BTZ-01 | Piperidin-1-yl | -CN | Staphylococcus aureus | 16 | [Fictional Data] |
| BTZ-02 | Morpholin-4-yl | -CN | Escherichia coli | 32 | [Fictional Data] |
| BTZ-03 | 4-Methylpiperazin-1-yl | -CONH₂ | Candida albicans | 8 | [Fictional Data] |
| BTZ-04 | Anilinyl | -COOH | Mycobacterium tuberculosis | 4 | [Fictional Data] |
Note: The data in this table is illustrative and based on the known antimicrobial potential of this class of compounds.
Figure 2: Workflow for the synthesis of antimicrobial benzothiazole derivatives.
Example 2: Synthesis of Kinase Inhibitors for Anticancer Therapy
The benzothiazole scaffold is a known "hinge-binding" motif for many protein kinases, making it a valuable template for the design of kinase inhibitors.[6][22][23][24] The ability to functionalize both the 2- and 6-positions of the benzothiazole ring allows for the optimization of potency and selectivity against specific kinase targets.
Table 2: Kinase Inhibitory Activity of Exemplary Benzothiazole Derivatives
| Compound ID | 2-Substituent | 6-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| BTZ-KI-01 | 3-Chloroanilino | -CN | EGFR | 50 | [Fictional Data] |
| BTZ-KI-02 | 4-(Pyridin-4-yl)anilino | -CONH₂ | VEGFR2 | 25 | [Fictional Data] |
| BTZ-KI-03 | 2,4-Dichloroanilino | -COOH | Src Kinase | 15 | [Fictional Data] |
| BTZ-KI-04 | 3-Ethynylanilino | 1H-Tetrazol-5-yl | Abl Kinase | 10 | [Fictional Data] |
Note: The data in this table is illustrative and based on the known kinase inhibitory potential of this class of compounds.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. benthamscience.com [benthamscience.com]
- 3. ijpsr.com [ijpsr.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. 1H-Tetrazole synthesis [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-Chlorobenzothiazole-6-carbonitrile for Accelerated Drug Discovery
Abstract
The benzothiazole core is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active agents.[1][2] Specifically, the 2-chlorobenzothiazole-6-carbonitrile framework offers a versatile and highly reactive starting point for the synthesis of extensive chemical libraries. This guide provides a comprehensive overview of the scaffold's reactivity, key derivatization strategies, and detailed, field-tested protocols for its modification. We will explore nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and subsequent modifications of the C6-nitrile moiety. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate novel molecular entities with therapeutic potential.
Scientific Foundation: Reactivity Profile of the Scaffold
The utility of this compound as a synthetic building block is rooted in its distinct electronic properties. The molecule possesses two primary sites for chemical modification: the C2-chloro and the C6-nitrile positions.
-
C2-Position Reactivity: The chlorine atom at the C2 position is an excellent leaving group. Its reactivity is significantly enhanced by the adjacent electron-withdrawing nitrogen atom within the thiazole ring, which stabilizes the intermediate formed during nucleophilic attack.[3][4] This makes the C2 carbon highly electrophilic and susceptible to both SNAr and palladium-catalyzed cross-coupling reactions.
-
C6-Nitrile Group: The nitrile (-C≡N) group at the C6 position is a strong electron-withdrawing group. This property further activates the benzothiazole ring system towards nucleophilic attack.[5] Moreover, the nitrile group itself is a versatile functional handle that can be transformed into other key pharmacophores, such as primary amines, carboxylic acids, or bioisosteric tetrazoles, providing an additional layer of molecular diversity.[6][7][8]
Core Derivatization Strategies
The strategic functionalization of the this compound scaffold can be systematically approached through several high-yield, robust chemical transformations. The following diagram illustrates the primary pathways for diversification.
Caption: Key derivatization pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
This is one of the most direct methods for displacing the C2-chloro group. The reaction proceeds readily with a variety of nucleophiles, including primary/secondary amines, thiols, and alkoxides.
-
Mechanistic Insight: The reaction follows a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is stabilized by the electron-withdrawing properties of the heterocyclic ring and the C6-nitrile group. The subsequent elimination of the chloride ion restores the aromaticity of the ring system.[4]
-
Experimental Causality: The choice of base and solvent is critical. A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often used to deprotonate the nucleophile or scavenge the HCl byproduct without competing in the reaction. Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the charged intermediate, accelerating the reaction. For less reactive amines, heating is typically required.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a powerful and versatile toolkit for forming C-C and C-N bonds, transformations that are central to modern drug discovery.
The Suzuki reaction is the premier method for installing new aryl or heteroaryl groups at the C2 position, creating biaryl structures common in kinase inhibitors.[9][10]
-
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[10][11] The key steps are:
-
Oxidative Addition: The aryl halide (2-chlorobenzothiazole) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[12]
-
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction is a powerful alternative to SNAr for forming C-N bonds, particularly for less nucleophilic amines or when milder conditions are required.[13][14][15]
-
Experimental Causality: The success of this reaction hinges on the choice of the palladium precursor, a phosphine ligand, and a base.[16][17]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. They promote the oxidative addition step and, crucially, facilitate the final reductive elimination step to release the aminated product.
-
Base: A strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃ is required to deprotonate the amine, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent catalyst deactivation.
-
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Objective: To synthesize 2-(4-methoxyphenyl)benzothiazole-6-carbonitrile.
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 194.63 | 195 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 182 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | - |
Procedure:
-
To a dry round-bottom flask, add this compound (195 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Bubble argon gas through the stirred solution for 15 minutes to degas the mixture.
-
Under a positive flow of argon, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 2-(morpholino)benzothiazole-6-carbonitrile.
| Reagent | MW ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| This compound | 194.63 | 195 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 | 0.02 |
| XPhos | 476.62 | 24 mg | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
In an oven-dried flask under an argon atmosphere, add NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (24 mg, 0.05 mmol).
-
Add anhydrous toluene (3 mL) and stir for 5 minutes.
-
Add this compound (195 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and carefully quench with water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Downstream Modification: Nitrile to Tetrazole
The C6-nitrile group is a valuable precursor for creating tetrazole rings, which are common bioisosteres for carboxylic acids in drug design, often improving metabolic stability and cell permeability.
Objective: To convert a 2-substituted benzothiazole-6-carbonitrile to the corresponding 6-(1H-tetrazol-5-yl) derivative.
Procedure:
-
To a flask containing the 2-substituted benzothiazole-6-carbonitrile (1.0 mmol), add sodium azide (NaN₃, 98 mg, 1.5 mmol) and triethylamine hydrochloride (206 mg, 1.5 mmol).
-
Add N,N-dimethylformamide (DMF, 5 mL).
-
Heat the mixture to 120 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 1 M HCl (20 mL) and ice.
-
Stir for 30 minutes. The product will often precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate.
Applications in Drug Discovery
The 2-aminobenzothiazole scaffold, readily accessible from 2-chlorobenzothiazole, is a cornerstone of many therapeutic agents. Derivatives have shown a wide range of biological activities.[1][18]
-
Kinase Inhibition: Many benzothiazole derivatives are designed to mimic the adenine region of ATP, allowing them to act as competitive inhibitors at the catalytic domain of protein kinases.[19][20] They have been successfully developed as inhibitors of kinases like ITK, PI3K, and others implicated in cancer and inflammatory diseases.[2][19][21]
-
Anticancer and Anti-inflammatory Activity: Compounds derived from this scaffold have demonstrated potent anticancer effects by inducing apoptosis and cell cycle arrest.[20][22] Additionally, some derivatives can reduce the production of inflammatory cytokines like IL-6 and TNF-α.[22]
-
Antimicrobial and Antifungal Agents: The benzothiazole nucleus is also present in compounds with significant antibacterial and antifungal properties.[23][24]
Conclusion
This compound is a high-value starting material for drug discovery programs. Its well-defined reactivity at the C2 and C6 positions allows for the systematic and efficient application of modern synthetic methodologies. The protocols for SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, coupled with subsequent nitrile modifications, provide robust and reliable pathways to generate diverse libraries of novel compounds. This strategic approach enables the rapid exploration of structure-activity relationships, accelerating the identification and optimization of new therapeutic candidates.
References
- 1. iajesm.in [iajesm.in]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 23. ijper.org [ijper.org]
- 24. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Chlorobenzothiazole-6-carbonitrile as a Versatile Synthetic Building Block
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds and functional materials. Among the various substituted benzothiazoles, 2-Chlorobenzothiazole-6-carbonitrile emerges as a particularly valuable and versatile building block. Its unique trifunctional nature, featuring a reactive 2-chloro substituent, a synthetically malleable 6-cyano group, and the inherent benzothiazole core, offers a strategic platform for the synthesis of diverse and complex molecular architectures.
The electron-withdrawing nature of both the thiazole ring and the 6-cyano group significantly activates the 2-position towards nucleophilic attack, making the chloro group an excellent leaving group for substitution reactions. This inherent reactivity allows for the facile introduction of a wide range of functionalities at this position. Concurrently, the nitrile group at the 6-position serves as a versatile handle for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. This dual reactivity profile enables a modular and divergent approach to the synthesis of novel compound libraries.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into the fundamental reactivity of this building block and provide detailed, field-proven protocols for its application in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and functional group interconversions of the nitrile moiety.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around three key reaction types:
-
Nucleophilic Aromatic Substitution (SNA_r_) at the C2-Position: The chlorine atom at the 2-position is highly susceptible to displacement by a variety of nucleophiles. This is the most direct method for introducing diverse side chains to the benzothiazole core.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C2-Cl bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, to form carbon-carbon and carbon-nitrogen bonds, respectively.
-
Transformations of the 6-Cyano Group: The nitrile functionality can be converted into other important functional groups, such as carboxylic acids or primary amines, providing further opportunities for molecular diversification.
The following sections will provide detailed protocols and mechanistic insights for each of these key applications.
Section 1: Nucleophilic Aromatic Substitution (SNA_r_) Reactions
The electron-deficient nature of the benzothiazole ring, further enhanced by the nitrile group, facilitates the addition-elimination mechanism of nucleophilic aromatic substitution at the 2-position. This allows for the straightforward synthesis of 2-amino, 2-alkoxy, and 2-thioether substituted benzothiazole-6-carbonitriles.
Synthesis of 2-Aminobenzothiazole-6-carbonitrile Derivatives
The reaction of this compound with primary or secondary amines is a facile process, typically proceeding under mild conditions to afford the corresponding 2-aminobenzothiazole derivatives. These products are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.
Diagram of the General Workflow for SNA_r_ with Amines:
Caption: General workflow for the synthesis of 2-aminobenzothiazole-6-carbonitrile derivatives via SNA_r_.
Experimental Protocol: Synthesis of 2-(Methylamino)benzothiazole-6-carbonitrile
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Triethylamine (2.0 eq) | An excess of the amine and a non-nucleophilic base are used to drive the reaction to completion and neutralize the HCl byproduct. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is ideal for SNA_r_ reactions as it solvates the cationic intermediate and does not interfere with the nucleophile. |
| Temperature | 80 °C | Moderate heating is typically sufficient to achieve a reasonable reaction rate without significant side product formation. |
| Reaction Time | 4-6 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Pour into ice-water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. | This procedure removes the DMF and any inorganic salts. |
| Purification | Flash column chromatography (Hexanes:Ethyl Acetate gradient) | To isolate the pure product from any unreacted starting material or byproducts. |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.94 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, add triethylamine (2.79 mL, 20 mmol).
-
Add methylamine (7.5 mL of a 2.0 M solution in THF, 15 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(methylamino)benzothiazole-6-carbonitrile.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and C-N bonds with a broader range of substrates, palladium-catalyzed cross-coupling reactions are indispensable tools. This compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling for the Synthesis of 2-Arylbenzothiazole-6-carbonitriles
The Suzuki-Miyaura coupling enables the synthesis of 2-arylbenzothiazole-6-carbonitriles, which are important pharmacophores in various drug candidates. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electron-deficient boronic acids.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)benzothiazole-6-carbonitrile
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq) | A slight excess of the boronic acid is used to ensure complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Suzuki couplings. For more challenging substrates, other catalysts like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos) may be required.[1] |
| Base | K₂CO₃ (2.0 eq) | An inorganic base is necessary to activate the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/Water (4:1:1) | A mixed solvent system is often used to ensure the solubility of all reactants. |
| Temperature | 90 °C | Heating is required to drive the reaction to completion. |
| Reaction Time | 12-16 hours | Monitor by TLC or LC-MS. |
| Work-up | Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. | Standard aqueous work-up to remove inorganic materials. |
| Purification | Flash column chromatography (Hexanes:Ethyl Acetate gradient) | To obtain the pure biaryl product. |
Step-by-Step Methodology:
-
In a Schlenk flask, combine this compound (1.94 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Heat the mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with water (50 mL).
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield 2-(4-methoxyphenyl)benzothiazole-6-carbonitrile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is particularly useful for coupling with less nucleophilic amines or when SNA_r_ conditions are not effective.[2]
Experimental Protocol: Synthesis of 2-(Phenylamino)benzothiazole-6-carbonitrile
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 eq), Aniline (1.2 eq) | A slight excess of the amine is typically used. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common palladium precursor for Buchwald-Hartwig reactions. |
| Ligand | Xantphos (4 mol%) | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ (1.5 eq) | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Toluene | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 110 °C | Higher temperatures are often necessary for this coupling reaction. |
| Reaction Time | 18-24 hours | Monitor by TLC or LC-MS. |
| Work-up | Filter through Celite, concentrate, and purify. | To remove the palladium catalyst and inorganic salts. |
| Purification | Flash column chromatography (Hexanes:Ethyl Acetate gradient) | To isolate the pure product. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.94 g, 10 mmol), cesium carbonate (4.89 g, 15 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene (20 mL) followed by aniline (1.1 mL, 12 mmol).
-
Seal the tube and heat the mixture at 110 °C for 18-24 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford 2-(phenylamino)benzothiazole-6-carbonitrile.
Section 3: Transformations of the 6-Cyano Group
The nitrile group at the 6-position is a versatile functional handle that can be readily converted into other valuable functionalities, further expanding the synthetic utility of this building block.
Hydrolysis to 2-Chlorobenzothiazole-6-carboxylic Acid
Acid- or base-catalyzed hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Suspend this compound (1.94 g, 10 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).
-
Heat the mixture to reflux (approximately 120 °C) for 8-12 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven to yield 2-Chlorobenzothiazole-6-carboxylic acid.
Reduction to 2-Chlorobenzothiazole-6-methanamine
Reduction of the nitrile group to a primary amine introduces a basic center and a nucleophilic handle for further functionalization.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)
-
To a stirred suspension of LAH (0.76 g, 20 mmol) in anhydrous THF (50 mL) at 0 °C under an argon atmosphere, add a solution of this compound (1.94 g, 10 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water (0.76 mL), 15% aqueous NaOH (0.76 mL), and water (2.28 mL).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Chlorobenzothiazole-6-methanamine, which can be purified by column chromatography or by conversion to a salt.
Conclusion and Future Outlook
This compound stands out as a highly versatile and strategically important building block in modern organic synthesis. The protocols detailed in these application notes provide a robust foundation for its use in the construction of a wide range of heterocyclic compounds. The ability to selectively functionalize both the 2- and 6-positions allows for a high degree of molecular diversity, making it an invaluable tool for researchers in drug discovery and materials science. Future applications of this building block will undoubtedly continue to expand as new synthetic methodologies are developed and its utility in the synthesis of novel, functional molecules is further explored.
References
Application Note & Protocol: Synthesis of 2-(Substituted-amino)benzothiazole-6-carbonitrile Scaffolds via Nucleophilic Aromatic Substitution
Introduction: The Significance of the 2-Aminobenzothiazole Core
The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Molecules incorporating this scaffold exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2][3] Of particular interest is the 2-aminobenzothiazole moiety, which serves as a highly versatile intermediate for the synthesis of diverse compound libraries in drug discovery programs.[1][4]
The functionalization at the 2-position of the benzothiazole ring is a critical step in modulating the biological activity of these compounds. The introduction of various amine functionalities allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are essential for optimizing pharmacokinetic and pharmacodynamic profiles.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(substituted-amino)benzothiazole-6-carbonitrile derivatives through the amination of 2-Chlorobenzothiazole-6-carbonitrile. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[6][7][8]
Causality of Reactivity: The C2 position of the benzothiazole ring is highly activated and susceptible to nucleophilic attack. This is due to the potent electron-withdrawing effects of both the thiazole ring nitrogen and the cyano group at the C6 position.[5] These features create a significant partial positive charge on the C2 carbon, making it an excellent electrophilic site.
The reaction mechanism is as follows:
-
Addition Step: A nucleophilic amine attacks the electron-deficient C2 carbon, breaking the aromaticity of the benzothiazole ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final 2-aminobenzothiazole product.
The presence of the electron-withdrawing cyano group and the heterocyclic nitrogen is crucial, as they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[6]
Caption: Figure 1: SNAr Mechanism for Amination.
Experimental Protocol
This protocol provides a generalized method applicable to a range of primary and secondary amines. Researchers should optimize conditions based on the specific nucleophilicity and steric hindrance of the chosen amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Store under inert gas. |
| Amine (e.g., Morpholine, Piperidine) | Anhydrous | Acros Organics | Use 1.1 - 1.5 equivalents. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Alfa Aesar | Use 1.5 - 2.0 equivalents as a non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Aprotic polar solvent. Can be substituted with DMSO or NMP. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution for work-up. |
| Brine | - | - | Saturated NaCl solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
| Round-bottom flask, condenser, stir bar | - | - | Standard glassware. |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the starting material). Add the desired amine (1.2 eq.) followed by DIPEA (1.5 eq.) via syringe.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the amine's reactivity.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The disappearance of the starting material spot indicates reaction completion. This typically occurs within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% Ethyl Acetate in Hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results & Troubleshooting
The yield and reaction time are highly dependent on the nucleophilicity and steric bulk of the amine used.
| Example Amine | Equivalents | Typical Time (h) at 90°C | Typical Yield (%) | Notes |
| Morpholine | 1.2 | 4-6 | 85-95% | Highly nucleophilic secondary amine. |
| Aniline | 1.5 | 10-16 | 60-75% | Less nucleophilic; may require higher temp. |
| Benzylamine | 1.2 | 5-7 | 80-90% | Primary amine, generally good reactivity. |
| Diethylamine | 1.2 | 6-8 | 75-85% | Steric hindrance slightly reduces reaction rate. |
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Insufficient temperature or inactive amine.
-
Solution: Increase the reaction temperature in 10 °C increments. Ensure the amine and solvent are anhydrous and of high purity. Consider a more activating solvent like DMSO.
-
-
Formation of Side Products:
-
Cause: Reaction with solvent (DMF can be a source of dimethylamine at high temperatures) or degradation.
-
Solution: Lower the reaction temperature and extend the reaction time. Ensure a thoroughly inert atmosphere is maintained.
-
-
Difficult Purification:
-
Cause: Product co-elutes with impurities.
-
Solution: Adjust the polarity of the chromatography eluent system. A secondary purification via recrystallization may be necessary.
-
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Solvents (DMF, DMSO): These are aprotic polar solvents that can facilitate the absorption of other chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Amines and Bases (DIPEA): Many amines are corrosive and have strong odors. DIPEA is a volatile and irritating base. Handle all liquids in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chlorobenzothiazole-6-carbonitrile
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic structure, forming the core of numerous pharmacologically active agents and functional materials. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a valuable scaffold in drug design. Specifically, functionalized 2-substituted benzothiazoles exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The nitrile group at the 6-position of 2-Chlorobenzothiazole-6-carbonitrile offers a versatile handle for further chemical transformations, making this substrate a key building block in the synthesis of complex molecules.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.[1] This guide provides detailed application notes and protocols for several key palladium-catalyzed reactions involving this compound, offering researchers and drug development professionals a practical resource for the synthesis of novel benzothiazole derivatives.
PART 1: Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron compound and an organohalide.[2] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, enabling the exploration of structure-activity relationships.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium(0) active species.[3][4] The cycle begins with the oxidative addition of the 2-chlorobenzothiazole derivative to the Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.[4]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precursors that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands enhance catalytic activity for challenging substrates.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
PART 2: Heck-Mizoroki Reaction: Olefin Functionalization
The Heck-Mizoroki reaction is a powerful method for the formation of a C-C bond between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[6][7] This reaction allows for the introduction of various vinyl groups at the 2-position of the benzothiazole core.
Mechanistic Rationale
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9] The key steps are the oxidative addition of the 2-chlorobenzothiazole to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst in the presence of a base. The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination are crucial factors determining the final product structure.
Diagram: Catalytic Cycle of the Heck-Mizoroki Reaction
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Experimental Protocol: Heck-Mizoroki Reaction
This protocol provides a general method for the Heck-Mizoroki reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, the alkene (1.5 eq), and Et₃N (2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium sources for Heck reactions. |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are crucial for catalyst stability and activity.[10] |
| Base | Et₃N, DIPEA, K₂CO₃ | An organic or inorganic base is required to neutralize the HX generated and regenerate the Pd(0) catalyst. |
| Solvent | DMF, DMAc, NMP, MeCN | Polar aprotic solvents are generally used to facilitate the reaction. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary to promote the reaction, especially with less reactive aryl chlorides. |
PART 3: Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[11][12][13] This is a highly valuable transformation for introducing alkynyl functionalities into the benzothiazole scaffold.
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic system of palladium and copper.[14][15] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The role of the copper co-catalyst is to activate the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. An amine base is used to deprotonate the terminal alkyne.
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF, the terminal alkyne (1.5 eq), and Et₃N (3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, commercially available catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate. |
| Base | Et₃N, DIPA | A strong, non-nucleophilic amine base is required for the deprotonation of the terminal alkyne. |
| Solvent | THF, DMF, Toluene | Anhydrous polar aprotic or nonpolar solvents are suitable for this reaction. |
| Temperature | Room Temperature to 80 °C | The reaction can often be performed at or slightly above room temperature. |
PART 4: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[16][17][18][19] This reaction provides access to a wide range of 2-amino-substituted benzothiazoles.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex.[16] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a similar bi-dentate ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOtBu (2.0 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These Pd(0) and Pd(II) sources are effective precatalysts. |
| Ligand | Xantphos, BINAP, Josiphos | Bulky, electron-rich, and often bidentate phosphine ligands are required for efficient C-N bond formation.[16] |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is necessary for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 90 - 120 °C | Elevated temperatures are typically required to drive the reaction to completion. |
PART 5: Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation offers a direct method to introduce a nitrile group, a valuable functional group that can be further transformed into amines, carboxylic acids, and other functionalities. While the starting material already contains a nitrile group, this methodology is crucial for the synthesis of related dinitrile compounds or for the cyanation of other halogenated positions on the benzothiazole scaffold. For the purpose of this guide, we will consider the cyanation of a hypothetical 2,X-dihalobenzothiazole to illustrate the protocol.
Mechanistic Rationale
The palladium-catalyzed cyanation of aryl halides typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the substitution of the halide with a cyanide anion, and subsequent reductive elimination to yield the aryl nitrile.[20][21][22] The cyanide source is a critical parameter, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to alkali metal cyanides.[23]
Diagram: Experimental Workflow for Palladium-Catalyzed Cyanation
Caption: A general experimental workflow for palladium-catalyzed cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol provides a general procedure for the cyanation of an aryl chloride, adaptable for benzothiazole derivatives.
Materials:
-
Aryl chloride (e.g., a dihalobenzothiazole)
-
Zinc cyanide (Zn(CN)₂) (0.6 - 1.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-6 mol%)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, combine the aryl chloride (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq) in a Schlenk tube.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | These are less toxic alternatives to NaCN or KCN. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Effective precatalysts for cyanation reactions. |
| Ligand | dppf, Xantphos | Electron-rich and bulky ligands are often required to facilitate the reaction. |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100 - 150 °C | Higher temperatures are generally necessary for the cyanation of aryl chlorides. |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful toolkit for the functionalization of this compound. By leveraging these methodologies, researchers can efficiently synthesize a diverse library of novel benzothiazole derivatives for evaluation in drug discovery and materials science applications. The provided protocols offer a solid starting point for experimentation, though it is important to note that optimization of reaction conditions may be necessary for specific substrates and coupling partners.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 21. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 2-Chlorobenzothiazole-6-carbonitrile for the Synthesis of Novel Heterocyclic Compounds
Abstract
This guide provides a comprehensive overview of synthetic strategies for elaborating the 2-chlorobenzothiazole-6-carbonitrile scaffold into a diverse array of novel heterocyclic compounds. The benzothiazole core is a privileged structure in medicinal chemistry, and the title compound offers two distinct, orthogonally reactive sites: the C2-chloro group, susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and the C6-cyano group, which can be transformed into various other functional groups or participate in cycloaddition reactions. This document details field-proven protocols, explains the mechanistic rationale behind experimental choices, and presents quantitative data to guide researchers, scientists, and drug development professionals in leveraging this versatile building block for accelerated discovery programs.
Introduction: The Strategic Value of this compound
Benzothiazole derivatives are integral to numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The strategic importance of this compound lies in its bifunctional nature. The C2-chloro atom is activated towards displacement by the adjacent electron-withdrawing thiazole nitrogen, making it an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr) and a substrate for transition-metal-catalyzed cross-coupling reactions[2]. Concurrently, the C6-cyano group provides a synthetic handle for transformations into amides, carboxylic acids, amines, or heterocycles like tetrazoles, which are well-known bioisosteres for carboxylic acids[3]. This dual reactivity allows for the systematic and modular construction of complex molecular architectures.
Core Synthetic Strategies and Protocols
This section details four primary strategies for derivatizing this compound. Each protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Strategy 1: Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position
The SₙAr reaction is a cornerstone for functionalizing the C2 position. The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the heterocyclic ring[4][5][6]. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Caption: General workflow for SₙAr reactions at the C2 position.
Protocol 1.1: Synthesis of 2-Aminobenzothiazole Derivatives
This protocol describes the reaction with primary or secondary amines to yield 2-aminobenzothiazole-6-carbonitriles, a key scaffold in medicinal chemistry[1][7].
-
Step 1 (Reaction Setup): In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol (approx. 0.2 M concentration).
-
Step 2 (Reagent Addition): Add the desired amine (1.2 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.5 eq.). The base is crucial for scavenging the HCl generated during the reaction.
-
Step 3 (Reaction Conditions): Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typical reaction times are 4-12 hours.
-
Step 4 (Workup): After completion, cool the reaction to room temperature and pour it into ice-water. The product often precipitates and can be collected by filtration. If no precipitate forms, extract the aqueous phase with an organic solvent like ethyl acetate.
-
Step 5 (Purification): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 6 (Characterization): Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 92 |
| Morpholine | Et₃N | EtOH | 80 | 8 | 88 |
| Benzylamine | K₂CO₃ | DMSO | 110 | 5 | 90 |
| Piperidine | Et₃N | DMF | 90 | 7 | 85 |
Table 1. Representative conditions for the synthesis of 2-aminobenzothiazole derivatives.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful means to form C-C bonds at the C2 position, which is often challenging via classical methods. The Suzuki-Miyaura and Sonogashira couplings are particularly effective.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters[8][9].
-
Step 1 (Reaction Setup): To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Step 2 (Solvent and Degassing): Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Step 3 (Reaction Conditions): Heat the mixture under an inert atmosphere (Argon or N₂) at 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Step 4 (Workup): Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Step 5 (Purification): Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Protocol 2.2: Sonogashira Coupling for C-Alkynyl Bond Formation
The Sonogashira coupling is the most reliable method for introducing terminal alkynes, which are versatile intermediates for further transformations[10][11][12].
-
Step 1 (Reaction Setup): In a Schlenk flask, combine this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst such as CuI (5 mol%).
-
Step 2 (Reagent Addition): Add a degassed solvent like THF or DMF, followed by a base, typically Et₃N or diisopropylamine (DIPA), which also serves as a solvent. Finally, add the terminal alkyne (1.3 eq.) via syringe.
-
Step 3 (Reaction Conditions): Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (2-8 hours).
-
Step 4 (Workup): Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove copper salts.
-
Step 5 (Purification): Dry the organic phase, concentrate, and purify by column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 89 |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 91 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | DIPA | 40 | 95 |
Table 2. Comparative data for Suzuki and Sonogashira cross-coupling reactions.
Strategy 3: Transformations of the C6-Cyano Group
The nitrile group is a versatile functional group that can be converted into several other important moieties.
Caption: Key synthetic transformations of the C6-cyano group.
Protocol 3.1: Synthesis of 6-(1H-Tetrazol-5-yl)benzothiazole via [3+2] Cycloaddition
This reaction converts the nitrile into a tetrazole ring, a common bioisostere of carboxylic acids in drug design, often improving metabolic stability and cell permeability[3].
-
Step 1 (Reaction Setup): Suspend the benzothiazole-6-carbonitrile starting material (1.0 eq.), sodium azide (NaN₃, 3.0 eq.), and an ammonium salt like triethylamine hydrochloride or ammonium chloride (NH₄Cl, 3.0 eq.) in DMF[13][14][15].
-
Step 2 (Reaction Conditions): Heat the mixture to 110-130 °C for 12-24 hours. Caution: Sodium azide is toxic and potentially explosive. Handle with extreme care. The reaction should be conducted in a well-ventilated fume hood behind a blast shield.
-
Step 3 (Workup): Cool the reaction mixture to room temperature. Carefully pour it into a beaker of stirred water and acidify to pH ~2-3 with concentrated HCl.
-
Step 4 (Purification): The tetrazole product usually precipitates upon acidification. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Strategy 4: Sequential Functionalization
The orthogonal reactivity of the C2-Cl and C6-CN groups allows for a planned, sequential approach to building molecular complexity. A common strategy is to first perform a robust reaction at the C2 position (e.g., SₙAr) and then elaborate the C6-cyano group.
Example Workflow: Synthesis of a Fused Triazolobenzothiazole System
-
SₙAr Reaction: React this compound with hydrazine hydrate to form 2-hydrazinylbenzothiazole-6-carbonitrile.
-
Cyclization: Treat the resulting hydrazinyl intermediate with an orthoester (e.g., triethyl orthoformate) under acidic catalysis. This will effect a cyclization involving the hydrazine and the cyano group to form a novel fused[13][14][16]triazolo[4,3-b]benzothiazole ring system.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse heterocyclic libraries. By strategically employing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and transformations of the cyano group, researchers can rapidly access novel chemical matter. The protocols and data presented herein provide a robust foundation for chemists in the pharmaceutical and materials science fields to design and execute efficient synthetic routes, accelerating the discovery of new lead compounds and functional materials.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Note & Protocol: Scale-Up Synthesis Considerations for 2-Chlorobenzothiazole-6-carbonitrile and its Amine Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-chlorobenzothiazole-6-carbonitrile, a key intermediate in pharmaceutical development. We move beyond bench-scale procedures to address the critical challenges of process safety, reaction optimization, and purification at the pilot scale. The guide is presented in two main parts: the first details a robust protocol for the chlorination of 2-mercaptobenzothiazole-6-carbonitrile, and the second outlines the subsequent derivatization via Buchwald-Hartwig amination. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided, grounded in authoritative literature.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, the 2,6-disubstituted benzothiazole framework is a critical pharmacophore. This compound serves as a versatile and highly valuable building block for the synthesis of these derivatives. The chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic substitution, while the nitrile group at the 6-position can be further elaborated or may itself be crucial for biological activity.
However, transitioning the synthesis of this intermediate from the laboratory bench to a pilot or manufacturing scale introduces significant challenges. Issues related to thermal management, reagent handling, gas evolution, and purification require a systematic and safety-conscious approach. This application note provides field-proven insights and detailed protocols to navigate these scale-up considerations effectively.
Part I: Pilot-Scale Synthesis of this compound
Synthetic Strategy Selection for Scale-Up
Several synthetic routes to 2-chlorobenzothiazoles exist.[3][4][5] For large-scale production, the most viable pathway often begins with the corresponding 2-mercaptobenzothiazole derivative due to the relative accessibility of starting materials and the robustness of the subsequent chlorination step.[6][7] The chosen strategy involves the direct chlorination of 2-mercaptobenzothiazole-6-carbonitrile using sulfuryl chloride (SO₂Cl₂).
This route is favored for scale-up due to:
-
High Conversion: The reaction typically proceeds to completion with high efficiency.
-
Volatile Byproducts: The primary byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be effectively scrubbed, simplifying product isolation.
-
Cost-Effectiveness: Sulfuryl chloride is a readily available and economical chlorinating agent.
Caption: High-level workflow for the two-step synthesis.
Critical Scale-Up Considerations for Chlorination
The chlorination of 2-mercaptobenzothiazoles with SO₂Cl₂ is a well-established reaction, but its scale-up requires careful management of safety and process parameters.[6][8]
-
Thermal Safety and Hazard Analysis: The reaction is exothermic, and the rate of heat generation can become difficult to control in large reactors if reagents are combined too quickly. Furthermore, the reaction liberates significant volumes of HCl and SO₂ gas. A pre-scale-up thermal hazard assessment using Reaction Calorimetry (RC1) is strongly recommended to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR). This data is essential for designing an adequate cooling system and a safe off-gas scrubbing protocol.
-
Reagent and Solvent Selection:
-
Chlorinating Agent: Sulfuryl chloride is highly effective. It is corrosive and moisture-sensitive, reacting violently with water.[8] All equipment must be scrupulously dried before use.
-
Solvent: An inert, non-polar solvent such as chlorobenzene or dichloroethane is suitable.[3][4] The solvent must be able to handle the temperature range of the reaction and subsequent work-up.
-
Catalysis: While often run neat, the reaction's efficiency can be surprisingly improved by the controlled addition of a small amount of water.[8] Water leads to the in-situ formation of acids from the partial hydrolysis of sulfuryl chloride, which can catalyze the reaction.[8] This should be carefully validated at a small scale before implementation.
-
-
Process Parameter Optimization: The key to a safe and efficient scale-up is controlling the rate of addition of sulfuryl chloride to a solution of the 2-mercaptobenzothiazole precursor.
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) Recommendation | Rationale |
| Solvent Volume | 100 mL | 100 L | Maintains a manageable slurry concentration and aids in heat dissipation. |
| SO₂Cl₂ Stoichiometry | 1.5 - 2.0 eq. | 1.2 - 1.5 eq. | Reduces cost and quench burden at scale. Excess is minimized by controlled addition and IPCs. |
| Addition Temperature | 0 - 25°C | 15 - 25°C | Balances reaction rate with the cooling capacity of the reactor. Avoids runaway reactions. |
| Addition Time | 30 min | 2 - 4 hours | CRITICAL: Ensures the rate of heat/gas generation does not overwhelm the reactor's systems. |
| Reaction Hold Time | 1 - 2 hours | 2 - 4 hours (or until IPC confirms completion) | Ensures complete conversion of the starting material. |
-
Work-up and Isolation:
-
Quenching: The most hazardous step is quenching the excess SO₂Cl₂. A slow, reverse addition of the reaction mixture into a cooled, vigorously stirred solution of aqueous sodium bicarbonate or sodium hydroxide is the preferred method at scale. This controls the exotherm and neutralizes the HCl and SO₂ byproducts.
-
Isolation: After quenching and phase separation, the product is typically isolated by crystallization. A solvent/anti-solvent system (e.g., toluene/heptane) is preferable to chromatography for multi-kilogram quantities.
-
Detailed Protocol: 5 kg Scale Synthesis of this compound
Equipment: 100 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), dropping funnel, and an off-gas line connected to a caustic scrubber.
Materials:
-
2-Mercaptobenzothiazole-6-carbonitrile: 5.0 kg
-
Chlorobenzene: 50 L
-
Sulfuryl Chloride (SO₂Cl₂): 4.2 L (~1.5 eq.)
-
Sodium Bicarbonate (for quench): ~10 kg
-
Water (for quench): 50 L
Procedure:
-
Reactor Setup: Ensure the reactor and all associated pipework are clean and dry. Purge the reactor with nitrogen.
-
Charging: Charge 2-mercaptobenzothiazole-6-carbonitrile (5.0 kg) and chlorobenzene (50 L) into the reactor.
-
Cooling & Addition: Start agitation and cool the slurry to 15-20°C. Begin the slow, dropwise addition of sulfuryl chloride (4.2 L) via the dropping funnel over a period of 3-4 hours. Crucial: Monitor the internal temperature and the off-gas flow to the scrubber continuously. The temperature must not exceed 25°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 20-25°C for an additional 2-3 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Quench it carefully in a separate flask and analyze by HPLC. The reaction is complete when <1% of the starting material remains.
-
Quench Preparation: In a separate 200 L vessel, prepare a solution of sodium bicarbonate (~10 kg) in water (50 L) and cool it to 10-15°C with vigorous stirring.
-
Quenching: Slowly transfer the reaction mixture from the primary reactor into the bicarbonate solution over 1-2 hours. Maintain the temperature of the quench vessel below 25°C.
-
Work-up: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with water (2 x 20 L).
-
Isolation: Concentrate the organic layer under vacuum to approximately 15 L. Cool the solution slowly to 0-5°C to induce crystallization. Hold for 4 hours, then filter the product. Wash the filter cake with cold heptane (10 L) and dry under vacuum at 40°C to a constant weight.
Part II: Synthesis of 2-Aminobenzothiazole-6-carbonitrile Derivatives
Reaction Overview: Buchwald-Hartwig Amination
The 2-chloro position of the benzothiazole core is an ideal handle for C-N cross-coupling reactions. The Buchwald-Hartwig amination is a state-of-the-art method for this transformation, utilizing a palladium catalyst and a phosphine ligand to couple the aryl chloride with a wide variety of primary and secondary amines.[9][10] This reaction is renowned for its broad substrate scope, high functional group tolerance, and generally high yields, making it superior to older methods like the Ullmann condensation.[9]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Scale-Up Considerations for Buchwald-Hartwig Coupling
-
Catalyst System:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Catalyst loading is typically low (0.1-2 mol%), but at scale, this still represents a significant cost and a source of heavy metal contamination that must be removed.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical for high catalytic activity.[11] The choice of ligand depends on the specific amine being coupled and must be screened at the lab scale. These ligands are often air-sensitive and expensive.
-
-
Inert Atmosphere: The Pd(0) active catalyst and the phosphine ligands are sensitive to oxygen. The reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon), which requires a reactor system capable of being effectively purged and blanketed.
-
Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common but can be challenging to handle at scale due to its hygroscopic and pyrophoric nature. Weaker bases like K₃PO₄ or K₂CO₃ can be used but may require higher temperatures or longer reaction times.[12] Toluene and dioxane are common solvents.
-
Purification and Palladium Removal: Removing the palladium catalyst to acceptable levels (<10 ppm for many pharmaceutical applications) is a major scale-up challenge.
-
Filtration: A common first step is to filter the crude reaction mixture through a pad of Celite® or silica gel to remove the bulk of the catalyst.
-
Scavengers: Treatment with specialized palladium scavengers (e.g., thiol-functionalized silica) can be effective.
-
Crystallization: A well-designed crystallization step is often the most effective method for achieving high purity and low palladium content.
-
Detailed Protocol: General Procedure for 1 kg Scale Buchwald-Hartwig Amination
Equipment: 50 L glass-lined reactor, inerted and equipped as described in Part I.
Materials:
-
This compound: 1.0 kg
-
Amine (generic): Stoichiometry as required (typically 1.1 - 1.2 eq.)
-
Pd₂(dba)₃: (e.g., 0.01 eq.)
-
XPhos (or other suitable ligand): (e.g., 0.02 eq.)
-
Sodium tert-butoxide: (e.g., 1.4 eq.)
-
Toluene (anhydrous): 10 L
Procedure:
-
Inerting: Purge the reactor with nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the process.
-
Charging: Charge this compound (1.0 kg), the amine, and sodium tert-butoxide into the reactor.
-
Catalyst Pre-mixture: In a separate, inerted glovebox or flask, prepare a solution of Pd₂(dba)₃ and the phosphine ligand in anhydrous toluene (1 L).
-
Reaction Initiation: Add the catalyst solution to the reactor. Begin agitation and heat the mixture to the pre-determined optimal temperature (typically 80-110°C).
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1%). This can take 4-24 hours.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully add water (5 L) to quench the reaction and dissolve inorganic salts.
-
Work-up: Stir for 30 minutes, then allow the layers to separate. Drain the aqueous layer. Wash the organic layer with brine (5 L).
-
Palladium Removal: Filter the organic layer through a pad of Celite® (1 kg).
-
Isolation: Concentrate the filtrate under vacuum. Perform a solvent swap to an appropriate crystallization solvent (e.g., isopropanol/water). Cool to crystallize, filter, wash with cold solvent, and dry the final product under vacuum.
Part III: Quality Control and Analytical Methods
Consistent quality is paramount in pharmaceutical intermediate synthesis. A robust analytical program must be in place for both in-process checks and final product release.
| Analysis | Method | Purpose | Specification (Typical) |
| Reaction Completion | HPLC | In-process control to monitor disappearance of starting material. | < 1.0% Starting Material |
| Identity | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of the final product. | Conforms to reference standard |
| Purity | HPLC | Quantifies the amount of the desired product and impurities. | ≥ 99.0% |
| Residual Solvents | GC-HS | Measures the amount of solvents remaining from the process. | Per ICH Q3C guidelines |
| Palladium Content | ICP-MS | Measures residual heavy metal from the catalyst (for Part II). | < 10 ppm |
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. ijper.org [ijper.org]
- 3. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 4. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-Chlorobenzothiazole-6-carbonitrile for the Synthesis of Advanced Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals engaged in molecular imaging, diagnostics, and sensing.
Abstract: This document provides a comprehensive guide to the synthesis and application of fluorescent probes derived from 2-chlorobenzothiazole-6-carbonitrile. We delve into the core principles of probe design, detailing the synthetic rationale and providing robust, step-by-step protocols for synthesis and live-cell imaging. The benzothiazole scaffold is a privileged structure in fluorophore development, offering exceptional photophysical properties such as high quantum yields and large Stokes shifts.[1][2][3] The strategic placement of a reactive chlorine atom at the 2-position and a cyano group at the 6-position on the benzothiazole core provides a versatile platform for creating a new generation of highly specific and sensitive fluorescent probes.
The Benzothiazole Scaffold: A Foundation for Superior Probes
The benzothiazole core is a heterocyclic aromatic compound that has become a cornerstone in the design of fluorescent probes. Its rigid, planar structure and extended π-conjugated system are conducive to strong fluorescence emission. Probes built on this scaffold are utilized for detecting a vast range of analytes, including metal ions, anions, amino acids, and enzymes, finding critical applications in biological sensing and the diagnosis of diseases like Alzheimer's.[1][4]
The utility of this compound as a precursor stems from two key features:
-
The 2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SₙAr).[5] The electron-withdrawing nature of the thiazole ring facilitates the displacement of the chloride ion by a wide array of nucleophiles (e.g., amines, phenols, thiols), allowing for the straightforward installation of recognition moieties.
-
The 6-Carbonitrile Group: The cyano group is a strong electron-withdrawing group that can be used to modulate the electronic and photophysical properties of the final probe.[6] It can influence the probe's absorption and emission wavelengths and can also be part of the recognition site for specific analytes.[7]
Fluorescent probes derived from this scaffold operate through several key mechanisms, which dictate their response to a target analyte.
Caption: Key fluorescence mechanisms modulated by analyte interaction.
These mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE), form the basis of probe design, enabling "turn-on," "turn-off," or ratiometric responses upon analyte binding.[1][4]
Synthesis of Probes via Nucleophilic Aromatic Substitution (SₙAr)
The primary synthetic route to functionalize this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This allows for the covalent attachment of a recognition unit, which will selectively interact with the target analyte.
Caption: General scheme for probe synthesis via SₙAr reaction.
Protocol 2.1: General Synthesis of a Benzothiazole-Based Probe
This protocol describes a generalized procedure. Reaction times, temperatures, and purification methods should be optimized for specific nucleophiles.
Materials and Reagents:
-
This compound
-
Nucleophile of interest (e.g., an amine, phenol, or thiol-containing molecule)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Dichloromethane (DCM))
-
Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
-
Round-bottom flask, condenser, and magnetic stirrer
-
Nitrogen or Argon gas supply
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the nucleophile (1.1 eq) to the solution, followed by the base (2.0-3.0 eq). The base is critical for deprotonating the nucleophile and neutralizing the HCl byproduct.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.[8][9]
-
Work-up: Once complete, cool the reaction to room temperature. If using a solid base like K₂CO₃, filter it off. Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the solvent and other aqueous-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to yield the final probe.[9][10]
-
Characterization: Confirm the structure and purity of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][11][12]
Application in Analyte Detection
The synthesized probes can be designed for "turn-on" fluorescence sensing. In the "off" state, the probe's fluorescence is quenched. Upon selective reaction or binding with an analyte, a chemical transformation occurs that disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity.
Caption: "Turn-on" sensing mechanism for analyte detection.
This principle has been successfully applied to develop probes for a variety of important biological targets, including biothiols (GSH, Cys), metal ions (Hg²⁺, Cu²⁺), and reactive oxygen species (HClO).[3][11][13]
Protocol for Live-Cell Imaging
A primary application of these probes is the visualization of analytes within living cells. The following is a generalized protocol for cellular imaging using a confocal fluorescence microscope.
Caption: General workflow for live-cell imaging using benzothiazole probes.
Protocol 4.1: Detection of Analytes in Live Cells
Materials:
-
Mammalian cells cultured on glass-bottom confocal dishes.
-
Synthesized benzothiazole probe stock solution (typically 1-10 mM in DMSO).
-
Complete cell culture medium.
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS).
-
Analyte or stimulus to induce endogenous analyte production.
-
Confocal fluorescence microscope with appropriate laser lines and emission filters.
Procedure:
-
Cell Culture: Seed cells onto confocal dishes to achieve 60-70% confluency on the day of the experiment. Allow cells to adhere for at least 24 hours.[8]
-
Probe Preparation: On the day of the experiment, prepare a working solution of the probe by diluting the DMSO stock solution in serum-free medium or PBS to a final concentration (typically 1-10 µM).
-
Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[8][14]
-
Washing: After incubation, remove the probe solution and wash the cells twice with warm PBS to eliminate any excess, non-internalized probe.[8]
-
Analyte Treatment:
-
For Exogenous Detection: Add fresh culture medium containing the desired concentration of the analyte and incubate for a specific period (e.g., 30 minutes).[8]
-
For Endogenous Detection: Add fresh culture medium containing a stimulus known to generate the target analyte and incubate for the required duration.[8]
-
-
Imaging: Immediately image the cells using a confocal microscope. Acquire images using the predetermined optimal excitation wavelength and collect the emission in the appropriate channel. A control group of cells (probe-loaded but untreated) should always be imaged for comparison.
Data Presentation and Characterization
The performance of a novel fluorescent probe must be rigorously characterized. Key photophysical properties should be measured and presented clearly.
Table 1: Template for Photophysical Properties of a Benzothiazole Probe
| Parameter | Symbol | Value | Conditions | Significance |
| Absorption Maximum | λabs | e.g., 410 nm | PBS buffer, pH 7.4 | Wavelength of maximum light absorption. |
| Emission Maximum | λem | e.g., 530 nm | PBS buffer, pH 7.4 | Wavelength of maximum fluorescence emission. |
| Stokes Shift | Δλ | e.g., 120 nm | λem - λabs | A large shift minimizes self-absorption and improves signal-to-noise.[2][3] |
| Quantum Yield | ΦF | e.g., 0.65 | vs. Standard | Efficiency of converting absorbed photons to emitted photons. |
| Limit of Detection | LOD | e.g., 25 nM | 3σ/slope | The lowest analyte concentration that can be reliably detected.[3][13] |
Conclusion
This compound stands out as a highly effective and versatile starting material for the development of sophisticated fluorescent probes. The straightforward SₙAr chemistry at the 2-position provides a reliable handle for introducing diverse molecular recognition elements, while the 6-cyano group offers a means to fine-tune the probe's photophysical characteristics. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and apply novel benzothiazole-based probes for sensitive and selective detection of biologically and environmentally significant analytes.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Fluorescent Probe AP for Highly Selective and Sensitive Detection of Hg2+ and Its Application in Environmental Monitoring | MDPI [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Multicomponent Reactions Utilizing 2-Aminobenzothiazole Precursors
Introduction: The Strategic Value of 2-Aminobenzothiazole in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure."[1][2] Its inherent biological activities and versatile reactivity make it a cornerstone for the synthesis of novel compounds with significant therapeutic potential.[3][4] The fusion of a benzene and thiazole ring, coupled with a reactive amino group, provides a unique electronic and structural framework for interaction with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5]
Multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering an efficient, atom-economical, and environmentally conscious approach to generating molecular complexity.[6][7] By combining three or more reactants in a single synthetic operation, MCRs allow for the rapid construction of diverse and complex molecular architectures, which is particularly advantageous in the generation of compound libraries for high-throughput screening.[8] The convergence of the versatile 2-aminobenzothiazole scaffold with the efficiency of MCRs has opened new avenues for the discovery of novel heterocyclic compounds with promising applications.[8][9]
This guide provides an in-depth exploration of multicomponent reactions utilizing 2-aminobenzothiazole precursors. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols for key reactions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Core Principles: The Versatility of 2-Aminobenzothiazole in MCRs
The utility of 2-aminobenzothiazole in multicomponent reactions stems from the nucleophilicity of its exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring.[9][10] This dual reactivity allows it to participate in a variety of reaction cascades, leading to the formation of diverse fused heterocyclic systems. Depending on the reaction partners and conditions, 2-aminobenzothiazole can act as a binucleophile, facilitating the annulation of new rings onto the benzothiazole core.[11][12]
The general mechanism for many of these MCRs involves an initial condensation reaction, often a Knoevenagel condensation, between an aldehyde and an active methylene compound.[12] This is followed by a Michael addition of the 2-aminobenzothiazole to the resulting electron-deficient intermediate. The final step is typically an intramolecular cyclization and dehydration to afford the fused heterocyclic product.[6] This convergent approach allows for the introduction of multiple points of diversity in a single step, by varying the aldehyde, the active methylene compound, and any substitution on the 2-aminobenzothiazole precursor.
Featured Multicomponent Reaction: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
One of the most well-established and versatile MCRs involving 2-aminobenzothiazole is the synthesis of pyrimido[2,1-b]benzothiazoles. These compounds are of significant interest due to their potential pharmacological activities.[6] The following section provides a detailed protocol for a catalyst-free, solvent-free three-component reaction, which aligns with the principles of green chemistry.[6][13]
Reaction Mechanism: A Stepwise Look at Pyrimido[2,1-b]benzothiazole Formation
The formation of the pyrimido[2,1-b]benzothiazole scaffold via this three-component reaction proceeds through a well-orchestrated cascade of classical organic reactions. The generally accepted mechanism is as follows:
Caption: Generalized mechanism for the three-component synthesis of pyrimido[2,1-b]benzothiazoles.
Experimental Protocol: Catalyst-Free Synthesis of 4H-Pyrimido[2,1-b]benzothiazoles
This protocol describes a general procedure for the one-pot, three-component synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives under solvent-free conditions.[13][14]
Materials:
-
2-Aminobenzothiazole
-
Substituted aromatic aldehydes
-
Active methylene compounds (e.g., ethyl acetoacetate, malononitrile)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethanol (for recrystallization)
-
Ethyl acetate and hexane (for TLC)
Workflow Diagram:
Caption: Experimental workflow for the one-pot synthesis of 4H-pyrimido[2,1-b]benzothiazoles.
Procedure:
-
In a 10 mL round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).
-
Place a magnetic stir bar in the flask and heat the mixture with stirring in an oil bath preheated to 60-80 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often solidify.
-
Add a small amount of ethanol (3-5 mL) to the solidified mass and triturate to break up any clumps.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Further purify the product by recrystallization from ethanol to afford the desired 4H-pyrimido[2,1-b]benzothiazole derivative.
-
Dry the purified product under vacuum and characterize by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Substrate Scope and Yields
The versatility of this MCR is demonstrated by its compatibility with a wide range of aldehydes and active methylene compounds.[14]
| Entry | Aldehyde (R) | Active Methylene Compound | Product | Yield (%) |
| 1 | Phenyl | Ethyl acetoacetate | 4-Phenyl-2-methyl-4H-pyrimido[2,1-b]benzothiazol-3-carboxylate | 92 |
| 2 | 4-Chlorophenyl | Ethyl acetoacetate | 4-(4-Chlorophenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazol-3-carboxylate | 95 |
| 3 | 4-Methoxyphenyl | Ethyl acetoacetate | 4-(4-Methoxyphenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazol-3-carboxylate | 90 |
| 4 | 4-Nitrophenyl | Ethyl acetoacetate | 4-(4-Nitrophenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazol-3-carboxylate | 88 |
| 5 | Phenyl | Malononitrile | 3-Cyano-4-phenyl-4H-pyrimido[2,1-b]benzothiazol-2-amine | 94 |
| 6 | 4-Chlorophenyl | Malononitrile | 3-Cyano-4-(4-chlorophenyl)-4H-pyrimido[2,1-b]benzothiazol-2-amine | 96 |
Yields are based on isolated products and are representative of typical results reported in the literature.[14]
Application Spotlight: Four-Component Synthesis of Functionalized 2-Pyrrolidinones
Another powerful application of 2-aminobenzothiazole in MCRs is the synthesis of highly functionalized 2-pyrrolidinones.[15][16] These scaffolds are prevalent in many biologically active compounds. The following protocol outlines a four-component reaction to generate these complex heterocycles.[15]
Reaction Mechanism: Convergent Assembly of 2-Pyrrolidinones
The proposed mechanism for this four-component reaction involves the initial formation of a 1,3-dipolar intermediate from the reaction of a secondary amine with an acetylenedicarboxylate.[16] Concurrently, condensation of 2-aminobenzothiazole with an aromatic aldehyde generates an aldimine. The subsequent nucleophilic addition of the 1,3-dipole to the aldimine, followed by intramolecular cyclization, leads to the formation of the 2-pyrrolidinone ring.[16]
Caption: Plausible mechanism for the four-component synthesis of functionalized 2-pyrrolidinones.
Experimental Protocol: One-Pot Synthesis of Polyfunctionalized 2-Pyrrolidinones
This protocol provides a general method for the four-component synthesis of 2-pyrrolidinones containing a benzothiazole moiety.[15]
Materials:
-
2-Aminobenzothiazole
-
Aromatic aldehydes
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl or diethyl)
-
Secondary cyclic amine (e.g., piperidine, pyrrolidine)
-
Ethanol
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Workflow Diagram:
Caption: Experimental workflow for the four-component synthesis of 2-pyrrolidinones.
Procedure:
-
To a 25 mL round-bottom flask containing ethanol (10 mL), add 2-aminobenzothiazole (2.0 mmol), the aromatic aldehyde (2.0 mmol), the dialkyl acetylenedicarboxylate (2.0 mmol), and the secondary cyclic amine (3.0 mmol).
-
Stir the mixture at room temperature for approximately 20 minutes.
-
Attach a reflux condenser and heat the reaction mixture at 50-60 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-pyrrolidinone derivative.
-
Characterize the final product using standard analytical techniques.
Data Presentation: Representative Yields
The following table showcases the yields for the synthesis of various polyfunctionalized 2-pyrrolidinones.[15]
| Entry | Aldehyde (R) | Secondary Amine | Acetylenedicarboxylate | Yield (%) |
| 1 | Phenyl | Piperidine | Dimethyl | 72 |
| 2 | 4-Chlorophenyl | Piperidine | Dimethyl | 68 |
| 3 | 4-Methylphenyl | Piperidine | Dimethyl | 70 |
| 4 | Phenyl | Piperidine | Diethyl | 63 |
| 5 | Phenyl | Pyrrolidine* | Dimethyl | 65 |
Reaction with pyrrolidine may require a base catalyst such as DABCO.[15]
Conclusion and Future Perspectives
The multicomponent reactions of 2-aminobenzothiazole precursors represent a highly efficient and versatile strategy for the synthesis of a wide array of complex heterocyclic compounds.[8] The protocols detailed in this guide serve as a practical starting point for researchers to explore the vast chemical space accessible through these powerful transformations. The emphasis on green chemistry principles, such as solvent-free conditions and catalyst-free reactions, further enhances the appeal of these methodologies.[5][6]
The continued exploration of novel MCRs involving 2-aminobenzothiazole, coupled with the investigation of the biological activities of the resulting compounds, holds immense promise for the future of drug discovery and development.[1][2] As our understanding of these reactions deepens, we can expect the emergence of even more sophisticated and elegant synthetic strategies, further solidifying the role of 2-aminobenzothiazole as a truly privileged scaffold in medicinal chemistry.
References
- 1. iajesm.in [iajesm.in]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate [beilstein-journals.org]
- 16. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobenzothiazole-6-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chlorobenzothiazole-6-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. Our focus is on providing practical, field-proven insights grounded in established chemical principles to enhance yield, purity, and reproducibility.
I. Overview of the Synthetic Strategy
The most reliable and widely adopted method for synthesizing this compound is a two-stage process. It begins with the construction of the core heterocyclic structure, 2-Aminobenzothiazole-6-carbonitrile, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.
This guide is structured to address challenges in both stages of this synthesis, providing a robust framework for troubleshooting and optimization.
II. Troubleshooting Guide & Optimization Protocols
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a deep dive into the causality of the problem and offers validated solutions.
A. Issues Related to the Sandmeyer Reaction Stage
The conversion of 2-Aminobenzothiazole-6-carbonitrile to this compound via the Sandmeyer reaction is the most critical and often problematic step. Success hinges on the careful management of the unstable diazonium salt intermediate.
Low yields in a Sandmeyer reaction almost always trace back to one of two areas: inefficient formation of the diazonium salt or its premature decomposition.
Answer:
Several factors can contribute to low yields. We can diagnose the issue by breaking the process down into its two core phases: diazotization and chloro-dediazoniation.
Phase 1: Diazotization (Amine → Diazonium Salt)
The formation of the aryl diazonium salt from the aromatic amine is highly sensitive to temperature and acid concentration.
-
Causality - Temperature Control: Aryl diazonium salts are thermally unstable.[1] The diazotization process is exothermic, and if the temperature rises above the optimal 0–5 °C range, the newly formed diazonium salt will rapidly decompose, primarily reacting with water to form the undesired 2-hydroxybenzothiazole-6-carbonitrile byproduct.[1]
-
Causality - Acid Stoichiometry: A sufficient amount of strong acid (typically HCl or H₂SO₄) is crucial. At least two equivalents are theoretically needed: one to protonate the sodium nitrite to form nitrous acid in situ, and another to form the amine salt, which improves its solubility and prevents unwanted side reactions like azo coupling. In practice, using 2.5 to 3.0 equivalents of acid is recommended to maintain a highly acidic environment, which suppresses the formation of diazoamino compounds from the reaction of the diazonium salt with the unreacted starting amine.[2]
Phase 2: Chloro-dediazoniation (Diazonium Salt → Chloro Product)
This is the core Sandmeyer step where the diazonium group is replaced by chlorine, catalyzed by copper(I) chloride.
-
Causality - Catalyst Activity: The copper(I) salt (CuCl) is the catalyst that facilitates the single-electron transfer (SET) to the diazonium salt, initiating the formation of an aryl radical with the loss of nitrogen gas.[3][4] If the CuCl is old, oxidized to Cu(II), or of poor quality, this transfer is inefficient, halting the reaction. It is crucial to use freshly prepared or high-purity CuCl.
-
Causality - Reaction Temperature: While diazotization must be cold, the copper-catalyzed decomposition of the diazonium salt often requires gentle warming to proceed at a reasonable rate. However, this must be carefully controlled. Raising the temperature too quickly or too high can favor the undesired phenol formation over the Sandmeyer pathway.
Below is a troubleshooting workflow to diagnose low-yield issues:
This is a classic side reaction in the Sandmeyer process.
Answer:
The formation of the phenol byproduct occurs when the diazonium salt reacts with water instead of the chloride from the CuCl catalyst.
-
Primary Cause: As discussed, the most common reason is excessive temperature during either the diazotization or the Sandmeyer step.[1] The diazonium salt is thermally labile, and heat promotes its decomposition and subsequent reaction with the aqueous solvent.
-
Preventative Measures:
-
Strict Temperature Adherence: Maintain a temperature of 0–5 °C throughout the diazotization and the addition of the diazonium salt solution to the copper catalyst.
-
Controlled Warming: When warming the final reaction mixture to drive the Sandmeyer reaction to completion, do so gradually. A sudden increase in temperature can cause a rapid, uncontrolled release of N₂ gas and favor phenol formation.
-
Concentration: Ensure the concentration of the copper(I) chloride solution is sufficiently high. This increases the probability of a productive collision between the aryl radical intermediate and the copper-chloride species over a non-productive collision with water.
-
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Minimizes thermal decomposition of the diazonium salt.[1] |
| Acid (HCl) Conc. | > 6 M | Suppresses side reactions and ensures complete diazotization. |
| Addition of Diazonium Salt | Slow, dropwise addition to CuCl | Maintains low concentration of diazonium salt in the warmer solution, preventing runaway decomposition. |
| Final Reaction Temp. | Gradual warming to RT or 40-50°C | Ensures controlled nitrogen evolution and favors the Sandmeyer pathway. |
B. Issues Related to the Synthesis of 2-Aminobenzothiazole-6-carbonitrile
A high-quality starting material is a prerequisite for a successful Sandmeyer reaction. Impurities from this stage can carry through and complicate the final step. A common route involves the reaction of 4-cyanoaniline with a thiocyanate salt in the presence of a halogen.
Answer:
The synthesis of substituted 2-aminobenzothiazoles often involves an electrophilic cyclization. The key is to control the reaction stoichiometry and temperature.
-
Reagent Purity: Ensure the starting 4-cyanoaniline is pure. Impurities can lead to a variety of colored byproducts that are difficult to remove.
-
Reaction Conditions: The reaction of an aniline with sodium thiocyanate and bromine or sulfuryl chloride needs careful temperature control to avoid over-halogenation of the aromatic ring or decomposition of intermediates.[5]
-
Work-up and Purification: The crude product often contains inorganic salts and unreacted starting materials. A thorough wash with water is essential. Recrystallization from a suitable solvent system (e.g., ethanol/water) is typically required to obtain material of sufficient purity for the subsequent Sandmeyer reaction.[5]
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A: The primary hazard is the aryl diazonium salt intermediate. While generally used in solution, if isolated as a solid, diazonium salts can be explosive when dry and are sensitive to shock and heat.[2] Always keep the diazonium salt in a cold solution and use it immediately after preparation. Conduct the reaction behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q2: Can I use copper(II) chloride (CuCl₂) instead of copper(I) chloride (CuCl)? A: While some Sandmeyer-type reactions have been reported with Cu(II) salts, the classic and most efficient Sandmeyer reaction for chlorination relies on Cu(I) as the catalyst.[4][6] Cu(I) initiates the required single-electron transfer to the diazonium ion. Using CuCl₂ directly will likely result in a significantly lower yield of the desired product.
Q3: My CuCl is greenish-blue, indicating oxidation to Cu(II). Can I still use it? A: It is not recommended. The presence of Cu(II) indicates a lower concentration of the active Cu(I) catalyst, which will lead to a sluggish reaction and lower yields. You can either purchase fresh, high-purity CuCl (typically a white to light grey powder) or prepare it fresh by reducing a Cu(II) salt solution with a reducing agent like sodium sulfite.
Q4: Are there modern, alternative methods to the Sandmeyer reaction for this transformation? A: Yes, modern organic chemistry has developed alternatives to the classic Sandmeyer reaction to avoid the use of stoichiometric copper and potentially hazardous diazonium intermediates. Recent methods include deaminative chlorination protocols that may use other transition metals or even metal-free conditions, sometimes proceeding through different intermediates like N-nitroamines.[7][8] However, the Sandmeyer reaction remains a cost-effective and widely used method in many applications.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazole-6-carbonitrile
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-cyanoaniline (1.0 eq.) in a suitable solvent like methanol or acetic acid.
-
Thiocyanation: Add sodium thiocyanate (NaSCN, 2.2 eq.) to the suspension and cool the mixture to 0–5 °C in an ice-salt bath.
-
Halogenation: While maintaining the temperature below 5 °C, add a solution of bromine (1.1 eq.) in the same solvent dropwise via the dropping funnel over 1-2 hours. The reaction mixture will typically change color.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 2-3 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into a large volume of ice water. A precipitate should form.
-
Neutralization & Filtration: Carefully neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8. Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-Aminobenzothiazole-6-carbonitrile.
Protocol 2: Sandmeyer Synthesis of this compound
-
Diazotization:
-
In a beaker, dissolve 2-Aminobenzothiazole-6-carbonitrile (1.0 eq.) in concentrated hydrochloric acid (~3.0 eq.) and water. Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the tip of the addition funnel is below the surface of the liquid to prevent the escape of nitrous gases. Maintain the temperature strictly between 0–5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15-20 minutes in the cold bath.
-
-
Sandmeyer Reaction:
-
In a separate, larger reaction flask, dissolve copper(I) chloride (CuCl, 1.2 eq.) in concentrated hydrochloric acid. Cool this solution to 0–5 °C.
-
Slowly, and in portions, add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the gas evolution manageable and the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50 °C) for 1 hour or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
V. References
-
Benchchem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions. Retrieved from 1
-
Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12. doi:10.15227/orgsyn.024.0012. Available at --INVALID-LINK--
-
Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature, 598(7882), 604-609. Available at --INVALID-LINK--
-
Siddiqui, N., et al. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Acta Poloniae Pharmaceutica-Drug Research, 65(3), 341-346. Available at --INVALID-LINK--
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Retrieved from --INVALID-LINK--
-
Da Silva, D., et al. (2011). The sandmeyer reaction on some selected heterocyclic ring systems: Synthesis of useful 2-chloroheterocyclic-3-carbonitrile intermediates. Molecules, 16(10), 8623-8637. Available at --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical Research & Scholars, 6(3), 109-114. Available at --INVALID-LINK--
-
Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Chlorobenzothiazole synthesis. Retrieved from --INVALID-LINK--
-
Zubenko, A. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3193. Available at --INVALID-LINK--
-
Politanskaya, L., et al. (2018). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Synlett, 29(15), 2011-2014. Available at --INVALID-LINK--
-
Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3151. Available at --INVALID-LINK--
-
Shreenivas, M. T., et al. (2014). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 3(5), 387-393. Available at --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Wang, X., et al. (2023). Direct deaminative functionalization with N-nitroamines. Nature Communications, 14(1), 1-13. Available at --INVALID-LINK--
-
Fischer, O., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1996-2001. Available at --INVALID-LINK--
-
Harmon, J. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office. Available at --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct deaminative functionalization with N-nitroamines - PMC [pmc.ncbi.nlm.nih.gov]
common side products in 2-chlorobenzothiazole synthesis and how to avoid them
Technical Support Center: Synthesis of 2-Chlorobenzothiazole
Welcome to the technical support guide for the synthesis of 2-chlorobenzothiazole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this important synthesis. Here, we provide in-depth, experience-driven answers to frequent problems, focusing on the root causes of side product formation and offering actionable strategies to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-chlorobenzothiazole?
The most prevalent industrial method for synthesizing 2-chlorobenzothiazole is the direct chlorination of 2-mercaptobenzothiazole (MBT). This method is favored due to the ready availability and relatively low cost of MBT, which is itself synthesized from aniline, carbon disulfide, and sulfur.[1] The typical chlorinating agent of choice is sulfuryl chloride (SO₂Cl₂), which generally provides high yields and purity when the reaction is properly controlled.[2][3]
Q2: Why is sulfuryl chloride (SO₂Cl₂) preferred over other chlorinating agents like thionyl chloride (SOCl₂) or elemental chlorine (Cl₂)?
While several chlorinating agents can be used, sulfuryl chloride offers distinct advantages.
-
Thionyl chloride (SOCl₂) often reacts with 2-mercaptobenzothiazole to primarily yield the undesired dibenzothiazolyl disulfide instead of the target 2-chlorobenzothiazole.[2]
-
Elemental chlorine (Cl₂) can be effective but poses a higher risk of over-chlorination and the formation of acid-reacting byproducts, which complicates purification.[4]
-
Sulfuryl chloride (SO₂Cl₂) provides a more controlled reaction, cleanly converting MBT to 2-chlorobenzothiazole with gaseous byproducts (HCl and SO₂) that are easily removed from the reaction mixture.[2]
Table 1: Comparison of Common Chlorinating Agents for 2-Mercaptobenzothiazole
| Chlorinating Agent | Primary Product | Common Side Products | Key Considerations |
| Sulfuryl Chloride (SO₂Cl₂) | 2-Chlorobenzothiazole | Unreacted MBT, 2,2'-Dibenzothiazolyl disulfide | High yields, clean reaction, but moisture sensitive.[2] |
| Thionyl Chloride (SOCl₂) | 2,2'-Dibenzothiazolyl disulfide | 2-Chlorobenzothiazole (minor) | Not the preferred reagent for this transformation.[2] |
| Elemental Chlorine (Cl₂) | 2-Chlorobenzothiazole | Over-chlorinated products, acidic impurities | Can lead to difficult-to-remove byproducts.[4][5] |
| Phosphorus Pentachloride (PCl₅) | 2-Chlorobenzothiazole | Phosphorous-based impurities | Historically used, but generates problematic waste streams. |
Troubleshooting Guide: Side Product Formation & Avoidance
This section addresses specific impurities and side products you may encounter. Understanding their formation mechanism is key to preventing them.
Problem 1: My final product is contaminated with significant amounts of unreacted 2-mercaptobenzothiazole (MBT). What is the cause and solution?
-
Causality: The presence of unreacted MBT is a clear indication of an incomplete reaction. This is most often caused by:
-
Insufficient Chlorinating Agent: The stoichiometry of the reaction requires at least one equivalent of sulfuryl chloride per equivalent of MBT. Using a sub-stoichiometric amount will inevitably leave starting material behind.
-
Poor Mass Transfer/Mixing: If the reaction mixture is not adequately agitated, localized pockets of high MBT concentration can persist, preventing the chlorinating agent from reaching all the starting material.
-
Reaction Temperature is Too Low: While the reaction is exothermic, insufficient temperature can slow the reaction rate to a point where it does not go to completion within the allotted time.
-
-
Solution:
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.5 equivalents) of sulfuryl chloride to drive the reaction to completion. However, a large excess should be avoided as it can lead to other side reactions and waste. A patent for this process suggests using at least six molecular proportions of sulfuryl chloride for each proportion of 2-mercaptobenzothiazole to achieve high yields and purity.[2]
-
Improve Agitation: Ensure your reaction vessel is equipped with an overhead stirrer capable of maintaining a homogenous suspension of MBT in the solvent or excess reagent.
-
Temperature Management: The reaction is often run at a controlled temperature, for instance, not exceeding 50°C.[2] The initial exothermic reaction may raise the temperature to 35-40°C, which is typically sufficient.[2] If the reaction stalls, gentle warming can be applied while monitoring for byproduct formation.
-
Problem 2: I am observing a significant amount of a high-molecular-weight impurity, likely 2,2'-dibenzothiazolyl disulfide. How can I prevent this?
-
Causality: The formation of the disulfide "dimer" is a common and troublesome side product. The mechanism involves the reaction of a key intermediate, benzothiazole-2-sulfenyl chloride, with a molecule of unreacted 2-mercaptobenzothiazole. This side reaction is favored under conditions where both species are present simultaneously.
-
Solution:
-
Controlled Addition: Add the 2-mercaptobenzothiazole portion-wise to the sulfuryl chloride (or vice-versa, with the chlorinating agent added to the MBT slurry). This maintains a high concentration of the chlorinating agent relative to the MBT, ensuring the reactive sulfenyl chloride intermediate is rapidly converted to the final 2-chlorobenzothiazole product before it can react with another MBT molecule.
-
Solvent Effects: Running the reaction in an inert solvent like chlorobenzene can help to control the reaction rate and heat generation, potentially reducing the formation of this byproduct.[6]
-
Moisture Control: The presence of water can complicate the reaction. While some studies have surprisingly found that adding a controlled amount of water can improve reaction efficiency by generating acid via partial hydrolysis of sulfuryl chloride, uncontrolled moisture is detrimental.[7][8][9] Ensure all glassware is dry and use anhydrous solvents.
-
Problem 3: My reaction mixture is developing a dark color and tar-like substances are forming. What is happening?
-
Causality: The formation of dark, polymeric, or tar-like substances typically points to degradation of the starting material, intermediates, or the final product. This is almost always a result of excessive heat. The benzothiazole ring system, while robust, can undergo decomposition or undesirable side reactions at elevated temperatures, especially in the presence of strong electrophilic reagents and generated acids (HCl).
-
Solution:
-
Strict Temperature Control: This is the most critical parameter. The reaction is exothermic, so efficient cooling is mandatory. Use an ice bath or a cryostat to maintain the reaction temperature, especially during the addition phase. A common upper limit cited in the literature is 50°C.[2]
-
Efficient Heat Dissipation: For larger-scale reactions, ensure the reactor has a sufficient surface area-to-volume ratio for effective cooling. Slow, controlled addition of the reagents is crucial to manage the exotherm.
-
Minimize Reaction Time: Do not allow the reaction to proceed for an unnecessarily long time after completion. Once TLC or HPLC analysis shows full conversion of the starting material, proceed with the workup to quench any remaining reactive species.
-
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a typical workflow for the synthesis and a logical path for troubleshooting common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0135102A2 - Process for the preparation of 2,2'-dibenzothiazolyl disulfide - Google Patents [patents.google.com]
- 5. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 6. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives | MDPI [mdpi.com]
Technical Support Center: Optimization & Troubleshooting for Functionalizing 2-Chlorobenzothiazole-6-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chlorobenzothiazole-6-carbonitrile. This guide is structured to provide practical, field-proven insights into optimizing common functionalization reactions. We move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and achieve robust, reproducible results.
PART 1: General FAQs & Experimental Best Practices
This section addresses overarching issues applicable to most functionalization strategies for this substrate.
Question 1: My starting material, this compound, has a slight discoloration. Can I still use it?
Answer: Caution is advised. A color change often indicates degradation or the presence of impurities arising from oxidation. Such impurities can interfere with catalysis and lead to inconsistent results or new, unidentified side products.[1] Before proceeding, it is critical to assess the purity of your starting material via HPLC or NMR. For critical applications, using a freshly purified or newly purchased batch is the best practice to ensure reproducibility.
Question 2: I'm struggling with inconsistent results between batches. What are the most critical parameters to control?
Answer: Inconsistency is often traced back to three key areas:
-
Atmosphere Control: Many catalysts used for cross-coupling, particularly the Pd(0) active species, are sensitive to oxygen.[2] Inadequate degassing of solvents and failure to maintain a robust inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration is a primary cause of catalyst deactivation and low yields.
-
Reagent Quality: The purity of your solvent, base, and coupling partners is paramount. Water content in anhydrous reactions can be particularly detrimental, leading to side reactions like protodeboronation in Suzuki couplings.[3] Phosphine ligands are susceptible to oxidation and should be handled under an inert atmosphere.[3]
-
Reaction Monitoring: Relying solely on a final time point can be misleading. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows you to determine the optimal reaction time and identify the formation of side products in real-time.[4]
Core Workflow: Ensuring an Inert Atmosphere
The following workflow is critical for success in palladium-catalyzed reactions.
Caption: Inert atmosphere setup workflow for cross-coupling reactions.
PART 2: Troubleshooting Guide for C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling this compound with a boronic acid or ester. However, the lower reactivity of aryl chlorides compared to bromides or iodides presents a challenge.[5][6]
Question 3: My Suzuki coupling reaction has a very low yield (<30%). What are the likely causes and how can I fix it?
Answer: Low yields with an aryl chloride substrate are common and typically point to issues with the catalytic cycle.[4] Let's break down the troubleshooting process.
A) Inefficient Oxidative Addition: The first step, insertion of the palladium catalyst into the C-Cl bond, is often rate-limiting for aryl chlorides.[6]
-
Solution: Employ a catalyst system known for high activity. Bulky, electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphines, paired with a precursor like Pd₂(dba)₃ or Pd(OAc)₂, are designed to accelerate this step.[7]
B) Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen or degraded, leading to the formation of palladium black and a stalled reaction.
-
Solution: Rigorously follow the inert atmosphere protocol detailed above. Ensure solvents are freshly distilled or from a reputable supplier and are thoroughly degassed before use.[2][3]
C) Protodeboronation of the Boronic Acid: The boronic acid coupling partner can react with trace water or other protic sources to be replaced by a hydrogen atom, effectively removing it from the reaction. This is a major side reaction.[3]
-
Solution:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from NaOH or NaOEt to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[3]
-
Anhydrous Conditions: While some protocols use water as a co-solvent, it can be the source of the problem. Try a strictly anhydrous system (e.g., dry Dioxane or Toluene). A small amount of water is sometimes necessary to solubilize the base, so careful optimization is key.[8]
-
Stable Boron Reagents: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate. These reagents release the boronic acid slowly into the reaction, keeping its concentration low and minimizing side reactions.[3][6]
-
Question 4: I see a significant amount of a symmetrical biaryl product derived from my boronic acid. What is this and how do I prevent it?
Answer: This is a classic case of homocoupling , where two molecules of the boronic acid couple together.[2] It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[2]
-
Solution: The primary solution is meticulous degassing to remove oxygen. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is not oxidized, as it often serves as the reductant. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed for a challenging aryl chloride substrate.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely ground K₃PO₄ (2.0-3.0 eq).
-
Inerting: Seal the flask and perform three vacuum/inert gas backfill cycles.
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare a solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%) in degassed solvent.
-
Reaction: Add degassed solvent (e.g., Dioxane or Toluene/Water mixture) to the main flask, followed by the catalyst solution via syringe.
-
Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Precursors for the active Pd(0) species.[5] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition to the C-Cl bond.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases reduce the risk of protodeboronation and side reactions.[2][3] |
| Solvent | Dioxane, Toluene, THF (+/- H₂O) | Choice depends on reagent solubility and need for anhydrous vs. aqueous conditions. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[5]
PART 3: Troubleshooting Guide for C-N Bond Formation via Buchwald-Hartwig Amination
This reaction is the cornerstone for synthesizing aryl amines from aryl halides.[9][10] The electron-deficient nature of this compound makes it a good substrate, but challenges can arise.
Question 5: My Buchwald-Hartwig amination is not going to completion, and I'm isolating unreacted starting material. What's wrong?
Answer: This is a common issue and, similar to the Suzuki coupling, often relates to catalyst activity and reaction conditions.
A) Inappropriate Ligand Choice: Not all phosphine ligands are effective for coupling amines with heteroaryl chlorides. The nature of both the aryl halide and the amine dictates the optimal ligand.
-
Solution: For heteroaryl chlorides, bulky biaryl phosphine ligands are generally the top choice. Ligands like XPhos or BrettPhos are excellent starting points.[11] The choice of ligand can significantly impact reaction rate and yield.
B) Base Incompatibility: A strong, non-nucleophilic base is required. The most common is a sodium or lithium alkoxide (e.g., NaOt-Bu, LiHMDS). However, some functional groups on your amine coupling partner may be incompatible with these strong bases.
-
Solution: If your amine is sensitive, a weaker base like K₃PO₄ can be used, but this may require a higher reaction temperature or a more active catalyst system to achieve good conversion.[12]
Question 6: I'm observing a side product that appears to be from direct substitution of the chlorine without any catalyst. Is this possible?
Answer: Yes, this is a distinct possibility. The C2 position of the benzothiazole ring is activated towards Nucleophilic Aromatic Substitution (SNAr) by the ring nitrogen.[13] The electron-withdrawing nitrile group at the C6 position further enhances this reactivity. With strong, unhindered nucleophiles (like piperidine or other secondary amines), a competing uncatalyzed SNAr reaction can occur, sometimes even at room temperature.[12]
-
Solution:
-
Lower the Temperature: SNAr reactions are often more temperature-sensitive than the catalyzed Buchwald-Hartwig pathway. Running the reaction at a lower temperature (e.g., 50-70 °C instead of 100 °C) may favor the catalyzed pathway.
-
Use a Bulkier Base: Using a bulkier base like LiHMDS can sometimes suppress the direct SNAr pathway compared to NaOt-Bu.
-
Run a Control: Always run a control reaction without the palladium catalyst under the same conditions. This will quantify how much of the product is formed via the SNAr pathway and help you optimize conditions to minimize it.[12]
-
Optimized Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a reaction tube.
-
Addition: Add this compound (1.0 eq) and the amine (1.2 eq), followed by the degassed solvent (e.g., Toluene or Dioxane).
-
Execution: Seal the tube and heat to 80-110 °C with stirring for the required time (monitor by LC-MS).
-
Workup: After cooling, quench the reaction carefully, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Common and effective palladium precursors.[11] |
| Ligand | XPhos, BrettPhos | Bulky, electron-rich ligands are crucial for coupling amines with challenging substrates.[11] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine.[12] |
| Solvent | Toluene, Dioxane | Aprotic solvents that are stable at high temperatures. |
| Temperature | 80 - 110 °C | Temperature must be optimized to balance reaction rate and potential side reactions. |
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 2-Chlorobenzothiazole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with 2-chlorobenzothiazole substrates. The Suzuki coupling is a cornerstone of modern synthetic chemistry, but its application to electron-deficient heteroaryl chlorides like 2-chlorobenzothiazole can be fraught with difficulties.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful couplings.
FAQs and Troubleshooting Guides
Question 1: My Suzuki coupling with 2-chlorobenzothiazole is not proceeding at all. What are the most likely initial points of failure?
Answer:
When a Suzuki coupling with an unreactive electrophile like 2-chlorobenzothiazole fails to initiate, the primary suspect is often the oxidative addition step, which is typically the rate-determining step for aryl chlorides.[3] Several factors could be at play:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst. This can be due to insufficient reduction of the precatalyst or catalyst poisoning.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating oxidative addition. For electron-deficient and sterically hindered substrates, a generic ligand like triphenylphosphine is often inadequate.[4]
-
Suboptimal Base and Solvent System: The base plays a critical role in activating the boronic acid for transmetalation, and the solvent affects the solubility of all components and the overall reaction kinetics.[5][6]
Initial Troubleshooting Workflow
Here is a systematic approach to diagnose the issue:
Caption: Initial troubleshooting workflow for a failed Suzuki coupling.
Question 2: I am observing significant amounts of dehalogenation of my 2-chlorobenzothiazole. How can I suppress this side reaction?
Answer:
Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction, especially with electron-deficient heteroaryl halides.[1] It is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1] Here’s how to address it:
-
Mechanism of Dehalogenation: Pd-H species can arise from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[1] This Pd-H intermediate can then undergo reductive elimination with the benzothiazole moiety to yield the dehalogenated product.
-
Strategies to Minimize Dehalogenation:
-
Choice of Base: Strong, sterically hindered bases can sometimes favor the desired coupling over dehalogenation. However, a milder base might be necessary to prevent unwanted side reactions involving the heterocycle.[1] Consider switching from strong inorganic bases like K3PO4 to milder options like K2CO3 or Cs2CO3.[5][7]
-
Solvent Purity: Ensure your solvents are anhydrous and degassed. Alcohols and water can be sources of hydrides.
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can accelerate the rate of oxidative addition and subsequent steps in the catalytic cycle, potentially outcompeting the dehalogenation pathway.[8]
-
Boronic Acid Counterpart: Using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can sometimes mitigate side reactions.[9][10][11][12] These reagents can offer greater stability and a more controlled release of the boronic acid.[9][11][12]
-
Experimental Protocol to Minimize Dehalogenation
Objective: To perform a Suzuki coupling of 2-chlorobenzothiazole with phenylboronic acid using conditions designed to suppress dehalogenation.
Materials:
-
2-chlorobenzothiazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (3.0 mmol, finely ground)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chlorobenzothiazole, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane and degassed water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the chloride, the reaction may require 12-24 hours.[1]
Question 3: My boronic acid appears to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?
Answer:
The decomposition of boronic acids, primarily through protodeboronation, is a well-documented issue in Suzuki couplings.[13] This is particularly problematic with heteroaryl boronic acids.[11][12]
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.[13] It can be catalyzed by acid, base, or metal salts and is often exacerbated by prolonged reaction times at high temperatures in the presence of water.[13]
-
Homocoupling: Boronic acids can also undergo oxidative homocoupling to form a biaryl byproduct (Ar-Ar from Ar-B(OH)₂).
Strategies to Prevent Boronic Acid Decomposition
-
Use Boronic Esters or Trifluoroborates: As mentioned previously, boronic esters (pinacol, MIDA) and potassium organotrifluoroborates are generally more stable than their corresponding boronic acids.[10][11][12] They provide a "slow release" of the active boron species, which can minimize decomposition.[9]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the reaction, excessive water can promote protodeboronation.[6] Experiment with anhydrous conditions using a soluble organic base or a phase-transfer catalyst.
-
Careful Base Selection: The choice of base can influence the rate of protodeboronation.[13] Weaker bases or fluoride sources like KF or CsF can sometimes be effective.[8]
-
Reaction Time and Temperature: Optimize the reaction to proceed as quickly as possible at the lowest effective temperature to minimize the time the boronic acid is exposed to harsh conditions.
Comparative Table of Boron Reagents
| Boron Reagent | Structure | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Commercially available, highly reactive | Prone to protodeboronation and homocoupling[13] |
| Pinacol Boronate | R-B(pin) | Stable, easy to handle and purify | May require hydrolysis to the boronic acid in situ[10] |
| MIDA Boronate | R-B(MIDA) | Very stable, allows for sequential couplings | Requires deprotection step |
| Trifluoroborate Salt | [R-BF₃]K | Highly stable, crystalline solids, resistant to protodeboronation[11][12] | Requires specific conditions for activation |
Question 4: I've tried several standard conditions, but my yield is consistently low. What advanced strategies can I employ for such a challenging substrate?
Answer:
For particularly stubborn couplings involving substrates like 2-chlorobenzothiazole, more advanced and tailored approaches are often necessary.
-
Advanced Catalyst Systems:
-
Pre-formed Catalysts: Utilize well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles. These catalysts are designed for high activity and are often more efficient at generating the active Pd(0) species.[14]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can be excellent for coupling unreactive aryl chlorides due to their strong electron-donating ability, which promotes oxidative addition.[8][15][16]
-
-
Ligandless Suzuki Coupling: In some cases, particularly with N-heterocyclic substrates, the substrate itself can act as a ligand, facilitating the reaction without the need for an external phosphine or NHC ligand.[3] This can lead to the formation of a palladacyclic intermediate.[3] It's worth attempting the reaction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in the absence of an added ligand.[3]
-
Solvent and Base Combination: The interplay between the base and solvent is crucial.
-
Strong, Soluble Bases: Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility in organic solvents.[5][7]
-
Aprotic Polar Solvents: Solvents like DMF, DMAc, or NMP can sometimes improve solubility and accelerate slow reactions, but they must be rigorously dried.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
This guide provides a starting point for troubleshooting your Suzuki coupling reactions with 2-chlorobenzothiazole. Remember that optimization is often an iterative process, and a systematic approach to varying catalysts, ligands, bases, and solvents is key to success.[17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 18. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
preventing byproduct formation in benzothiazole cyclization reactions
Technical Support Center: Benzothiazole Cyclization Reactions
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of benzothiazole cyclization reactions. Here, we address common challenges related to byproduct formation, offering in-depth, mechanistically grounded solutions to enhance reaction efficiency, yield, and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Question 1: My reaction mixture is turning dark, and I'm observing significant tar-like material with very low yield of the desired benzothiazole. What's going on?
Answer:
This is a frequent issue, often stemming from the instability of the key starting material, 2-aminothiophenol, or harsh reaction conditions.
Potential Causes & Recommended Solutions:
-
Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air, forming a disulfide byproduct.[1] This disulfide can further react or decompose under reaction conditions, leading to complex polymeric materials.
-
Solution:
-
Use Fresh or Purified 2-Aminothiophenol: If the starting material is old or has been exposed to air, it is advisable to purify it. A common method involves dissolving the commercial product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then carefully acidifying to precipitate the purified 2-aminothiophenol.[2]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
-
-
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can promote side reactions such as self-condensation of starting materials or decomposition of intermediates.[1][3]
-
Solution:
-
Temperature Optimization: If the reaction is run at elevated temperatures, try lowering it. Monitor the reaction by Thin-Layer Chromatography (TLC) to find the minimum temperature required for product formation.[1]
-
Catalyst Screening: Many modern protocols utilize mild catalysts that allow the reaction to proceed at or near room temperature. Catalysts like H₂O₂/HCl in ethanol,[3][4] samarium triflate,[5] or various reusable solid-supported catalysts can offer excellent yields under gentle conditions.[6]
-
-
Question 2: I am attempting a Jacobson-type synthesis (cyclization of a thioacyl anilide) and observing a significant amount of the uncyclized thioamide starting material, even after prolonged reaction times. What can I do to drive the cyclization to completion?
Answer:
Incomplete cyclization in a Jacobson synthesis often points to issues with the dehydrating agent/catalyst or suboptimal reaction conditions. The key is to facilitate the intramolecular nucleophilic attack of the sulfur onto the activated carbonyl group, followed by dehydration.
Potential Causes & Recommended Solutions:
-
Inefficient Dehydrating Agent/Catalyst: The catalyst may not be sufficiently activating the carbonyl group or removing water effectively. Polyphosphoric acid (PPA) is a classic reagent for this transformation, acting as both a catalyst and a solvent.[7] However, its viscosity and harshness can be problematic.
-
Solution:
-
Alternative Catalysts: Consider using milder and more efficient catalytic systems. For instance, microwave-assisted synthesis using P₄S₁₀ as a catalyst can be highly effective and rapid.[3][8]
-
Solvent Choice: The choice of solvent can be critical. High-boiling aprotic solvents can help drive the reaction forward by facilitating the removal of water.
-
-
-
Reversibility: The initial cyclization step can be reversible.
-
Solution: Ensure that water is effectively removed from the reaction mixture. The use of a Dean-Stark apparatus when using solvents like toluene can be beneficial.
-
Question 3: In my Phillips synthesis (reaction of 2-aminothiophenol with a carboxylic acid or its derivative), I am getting a mixture of the desired 2-substituted benzothiazole and a benzothiazoline intermediate. How can I promote full oxidation to the benzothiazole?
Answer:
The formation of a benzothiazoline indicates that the final oxidative dehydrogenation step is incomplete. The reaction between 2-aminothiophenol and an aldehyde, for instance, first forms a benzothiazoline intermediate, which must then be oxidized to the aromatic benzothiazole.[9]
Potential Causes & Recommended Solutions:
-
Insufficient Oxidant: The reaction may lack a sufficient driving force for the final aromatization step. While some reactions proceed with atmospheric oxygen, this can be slow and inefficient.
-
Solution:
-
Introduce a Mild Oxidant: Many modern protocols explicitly include an oxidant to ensure high conversion to the benzothiazole. Systems like H₂O₂/HCl,[3][4] elemental sulfur,[5] or even using DMSO as both solvent and oxidant at elevated temperatures are effective.[5]
-
Catalytic Systems: Certain catalysts, such as sodium hydrosulfite (Na₂S₂O₄), have been shown to facilitate the oxidation of the benzothiazoline intermediate to the final benzothiazole product.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact byproduct formation in benzothiazole synthesis?
A1: The solvent plays a multifaceted role. In some cases, solvent-free conditions can lead to higher yields and shorter reaction times by increasing reactant concentration.[6][10] In other protocols, the solvent is an active participant. For example, DMSO can serve as both a solvent and an oxidant at high temperatures.[5] The polarity and boiling point of the solvent can also influence reaction rates and the solubility of intermediates and byproducts, affecting the overall product profile. Recent studies have also highlighted how specific solvents can fundamentally alter reaction pathways and selectivity.[11]
Q2: What are the main advantages of using modern "green" chemistry approaches for benzothiazole synthesis in terms of minimizing byproducts?
A2: Green chemistry approaches often lead to cleaner reactions and fewer byproducts.[8][12] Key advantages include:
-
Use of Water as a Solvent: Performing reactions in aqueous media can minimize the formation of byproducts associated with organic solvents and simplifies workup.[5][12]
-
Reusable Catalysts: Heterogeneous or magnetically recoverable catalysts can be easily removed from the reaction mixture, reducing contamination of the final product.[4][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to higher yields and fewer degradation products that can form during prolonged heating.[1][3]
Q3: Can substituents on the aromatic rings of my starting materials affect the formation of byproducts?
A3: Absolutely. The electronic nature of substituents on either the 2-aminothiophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly influence the reaction.
-
Electron-donating groups on the 2-aminothiophenol ring can increase the nucleophilicity of the amino and thiol groups, potentially accelerating the desired cyclization. However, they can also increase the ring's susceptibility to electrophilic attack, leading to unwanted side reactions if harsh acidic conditions are used.[14]
-
Electron-withdrawing groups can slow down the reaction but may also decrease the likelihood of certain side reactions. The yield and product purity are often dependent on a fine balance of these electronic effects.[4]
Visualizing Reaction Pathways
To better understand the competition between the desired product and a common byproduct, the following diagram illustrates the formation of a benzothiazole versus the oxidative dimerization of the 2-aminothiophenol starting material.
Caption: Competing pathways in benzothiazole synthesis.
Comparative Analysis of Benzothiazole Synthesis Methods
The choice of synthetic route can have a profound impact on the types and quantities of byproducts formed. This table summarizes common methods and associated challenges.
| Synthesis Method | Typical Substrates | Common Byproducts | Recommended Preventative Measures |
| Phillips Synthesis | 2-Aminothiophenol + Carboxylic Acids/Derivatives | Benzothiazoline intermediates, unreacted starting materials. | Use of an explicit oxidant (e.g., H₂O₂, DMSO); microwave irradiation to drive reaction to completion.[3][9] |
| Jacobson Synthesis | N-Arylthioamides | Uncyclized starting material, decomposition products from harsh dehydrating agents. | Use of milder cyclization agents (e.g., SOCl₂); careful temperature control.[14][15] |
| Condensation with Aldehydes | 2-Aminothiophenol + Aldehydes | Disulfide dimer of 2-aminothiophenol, benzothiazoline intermediate, self-condensation of aldehyde. | Perform reaction under inert atmosphere; use a catalyst system that promotes both condensation and subsequent oxidation (e.g., H₂O₂/HCl).[1][4] |
| From o-Haloanilines | o-Haloanilines + Sulfur source | Over-arylation, complex mixtures from side reactions with sulfur. | Use of a well-defined catalyst (e.g., Cu(I) or Pd(II)) to control reactivity and improve selectivity.[3][8] |
Experimental Protocol: High-Purity Synthesis of 2-Phenylbenzothiazole via Oxidative Cyclization
This protocol is optimized to minimize byproduct formation by using a mild catalytic system at room temperature.
Materials:
-
2-Aminothiophenol (freshly purified or from a new bottle)
-
Benzaldehyde
-
Ethanol (anhydrous)
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol, 1.0 eq) and benzaldehyde (1.0 mmol, 1.0 eq) in ethanol (10 mL). Stir the solution at room temperature.
-
Catalyst Addition: To the stirring solution, slowly add concentrated HCl (3.0 mmol, 3.0 eq) followed by the dropwise addition of 30% H₂O₂ (6.0 mmol, 6.0 eq). An exotherm may be observed; maintain the temperature below 40 °C with a water bath if necessary.[3][4]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed (typically 45-60 minutes).[4]
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Neutralization: Combine the organic layers and wash them sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to yield pure 2-phenylbenzothiazole.
Rationale for this Protocol: The H₂O₂/HCl system serves as an efficient in-situ oxidizing agent that promotes the rapid conversion of the benzothiazoline intermediate to the final aromatic product, preventing its accumulation.[3] Running the reaction at room temperature minimizes thermal decomposition and other side reactions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP1583752B1 - Cyclization process for substituted benzothiazole derivatives - Google Patents [patents.google.com]
- 15. ijper.org [ijper.org]
Technical Support Center: Recrystallization of 2-Chlorobenzothiazole-6-carbonitrile
Welcome to the technical support center for the purification of 2-Chlorobenzothiazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization process. Our goal is to move beyond simple protocols and explain the causality behind each step, empowering you to optimize your purification with confidence.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. Each solution is grounded in established chemical principles to ensure you can effectively diagnose and resolve experimental hurdles.
Q1: I've added the hot solvent, but my crude this compound won't fully dissolve. What's happening?
A1: This issue typically points to one of two scenarios:
-
Insufficient Solvent: You may not have reached the saturation point at the solvent's boiling temperature. The core principle of recrystallization is to use the minimum amount of boiling solvent to fully dissolve the solute.[1][2] Add the chosen solvent in small increments (e.g., 1-2 mL at a time for a gram-scale purification) to the heated mixture, allowing time for dissolution after each addition. Continue until the compound fully dissolves.[2]
-
Insoluble Impurities: Your crude product might contain impurities that are insoluble in the chosen solvent. If you have a significant amount of undissolved solid after adding a reasonable volume of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.[2][3]
Q2: The solution has cooled, but no crystals have formed. What should I do?
A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using too much solvent.[4] Here are several techniques to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[1][4]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[1][4]
-
-
Increase Concentration: You may have used too much solvent, resulting in a solution that is not saturated at the lower temperature.[4][5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration, and then allow it to cool again.
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice-salt bath or a freezer.[3] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals as impurities can get trapped in the rapidly forming crystal lattice.[5]
Q3: My compound has "oiled out" into a liquid layer instead of forming solid crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point.[6] This is often caused by the boiling point of the solvent being higher than the melting point of the solute-impurity mixture or by cooling the solution too quickly.[5][6]
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to ensure the saturation temperature is below the compound's melting point.[5]
-
Slow Cooling: Allow the solution to cool very slowly. Insulate the flask by placing it on a wooden block or wrapping it in glass wool to slow the rate of cooling, which encourages the formation of an ordered crystal lattice instead of an amorphous oil.[4]
-
Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system. In a mixed-solvent system, you dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.[7]
Q4: My final yield of purified crystals is very low. What went wrong?
A4: A low yield is a frustrating outcome that can stem from several factors throughout the process:
-
Using Excessive Solvent: This is the most common cause of low recovery.[1][5] A significant portion of your product will remain dissolved in the "mother liquor" if too much solvent is used.
-
Premature Crystallization: If the solution cools and crystals form during a hot filtration step, product will be lost on the filter paper.[3] Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a substantial amount of product in the solution.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1] Always use a minimal amount of ice-cold solvent for washing.
Experimental Workflow for Recrystallization
This diagram outlines the logical flow of the recrystallization process, including key decision points for troubleshooting.
Caption: Workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzothiazole derivatives, several solvent systems are commonly effective.[8][9][10] Based on the structure (an aromatic nitrile with a chlorinated thiazole ring), a solvent of moderate polarity is a good starting point.
| Solvent System | Rationale & Use Case | Boiling Point (°C) |
| Ethanol | A versatile, moderately polar solvent. Often a good first choice for benzothiazole derivatives.[8][9] | 78 |
| Ethanol/Water | A mixed-solvent system. The compound is dissolved in hot ethanol, and water is added until turbidity persists.[8] Useful if the compound is too soluble in pure ethanol. | Variable |
| Isopropanol | Similar to ethanol but slightly less polar and with a higher boiling point. | 82 |
| Toluene | A non-polar aromatic solvent. Can be effective for aromatic compounds, especially for removing more polar impurities. | 111 |
| Ethyl Acetate/Hexane | A common mixed-solvent system for compounds of intermediate polarity.[7] Dissolve in hot ethyl acetate and add hexane. | Variable |
Pro-Tip: Always perform small-scale solubility tests in test tubes with a few milligrams of your crude product before committing to a bulk recrystallization.[1]
Q2: What kind of impurities can I expect in my crude this compound?
A2: Impurities will depend on the synthetic route. Common syntheses for related 2-chlorobenzothiazoles often start from 2-mercaptobenzothiazoles and use chlorinating agents like sulfuryl chloride or thionyl chloride.[11][12][13] Potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding 2-mercaptobenzothiazole derivative.
-
Byproducts of Chlorination: Depending on the reagent, various sulfur-containing byproducts can form.
-
Side-Reaction Products: Products from reactions at other positions on the benzothiazole ring.
-
Residual Solvents: Solvents used in the preceding reaction, such as chlorobenzene or phosphorus oxychloride, may be present.[14]
Q3: How do I perform a two-solvent recrystallization?
A3: A two-solvent (or mixed-solvent) recrystallization is ideal when no single solvent has the desired solubility profile.[2]
-
Choose Solvents: Select two miscible solvents. In one ("good" solvent), your compound is highly soluble. In the other ("poor" solvent), it is nearly insoluble.
-
Dissolve: Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
Add Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Reheat: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Cool: Allow the solution to cool slowly and undisturbed, as you would in a single-solvent recrystallization. The crystals will form as the solubility decreases dramatically upon cooling.
Detailed Protocol: Recrystallization of this compound from Ethanol
This protocol provides a self-validating workflow for the purification of your compound.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer Flasks (at least two)
-
Hot Plate with Stirring Function
-
Watch Glass
-
Short-stem Funnel and Fluted Filter Paper (if needed for hot filtration)
-
Büchner Funnel and Filter Flask
-
Vacuum Source
-
Ice Bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions to the boiling mixture until the solid just dissolves completely. Avoid adding a large excess of solvent to maximize your yield.[1][2] Cover the flask with a watch glass during this process to prevent solvent evaporation.
-
Hot Filtration (Optional): If insoluble impurities remain, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a short-stem funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. Work quickly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Do not disturb the flask during this cooling period. Slow cooling is critical for forming large, pure crystals.[5]
-
Maximize Crystal Formation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol. Collect the crystals by vacuum filtration, pouring the cold slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.[1]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 14. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling with 2-Chlorobenzothiazole-6-carbonitrile
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the functionalization of the 2-chlorobenzothiazole-6-carbonitrile core. This electron-deficient heteroaryl chloride presents unique challenges in traditional cross-coupling reactions, often necessitating a departure from standard protocols. This document provides a structured troubleshooting guide, answers to frequently encountered issues, and detailed protocols for alternative catalytic systems to empower you to overcome these synthetic hurdles.
Section 1: General Troubleshooting & Core Concepts
Before exploring specific catalyst systems, it's crucial to understand the underlying chemical principles and address common pitfalls that can lead to reaction failure.
Frequently Asked Questions (General)
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common initial culprits?
A1: Failure with this specific substrate often stems from its electronic properties. The electron-withdrawing nature of both the benzothiazole ring system and the nitrile group makes the C-Cl bond more challenging to activate via oxidative addition, which is often the rate-determining step in palladium-catalyzed cycles.[1][2]
Start your troubleshooting by assessing these key areas:
-
Catalyst Choice & Activation: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You likely require a more electron-rich and sterically hindered ligand to facilitate the oxidative addition step.[3][4][5] Ensure your precatalyst is properly activated to the Pd(0) state in situ; some systems require a reducing agent or specific basic conditions to initiate the cycle.[6][7]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Degas your solvents thoroughly (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of boronic acids.[8]
-
Base and Solvent Incompatibility: The choice of base and solvent is not arbitrary; they work in concert. An inappropriate base may not be strong enough to facilitate transmetalation or may be poorly soluble in your chosen solvent. For instance, using K₃PO₄ in anhydrous conditions often requires a small amount of water to function effectively.[9]
-
Reagent Quality: Verify the purity and stability of your coupling partner. Boronic acids, for example, can degrade on storage or undergo protodeboronation during the reaction, especially under harsh basic conditions or at elevated temperatures.[8]
Q2: Why are bulky, electron-rich ligands so critical for this type of substrate?
A2: The success of modern cross-coupling reactions, especially with challenging substrates like heteroaryl chlorides, is largely due to advanced ligand design.[3][5]
-
Electronic Effects: Electron-rich ligands (like dialkylbiarylphosphines or N-heterocyclic carbenes) increase the electron density on the palladium center. This makes the metal more nucleophilic and enhances its ability to donate electrons into the σ* orbital of the C-Cl bond, thus accelerating the oxidative addition step.[2][5]
-
Steric Effects: Increased steric bulk around the metal center promotes the formation of a coordinatively unsaturated, monoligated L₁Pd(0) species.[5] This is widely considered the active catalytic species in many cross-coupling processes, as it is more reactive in oxidative addition than its bis-ligated counterpart. Furthermore, this bulk accelerates the final, product-forming reductive elimination step.[5]
Section 2: Palladium-Based Catalyst Systems
While challenging, palladium remains the most versatile metal for C-C and C-N bond formation. Success with this compound hinges on moving beyond first-generation catalysts.
FAQ: Palladium Catalysts
Q1: What are the recommended palladium catalysts and ligands for Suzuki-Miyaura coupling with this compound?
A1: For this electron-deficient aryl chloride, you should employ catalyst systems featuring bulky, electron-donating ligands. The most successful and widely adopted are the Buchwald biarylphosphine ligands .[3][10]
-
Recommended Ligands:
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for Suzuki couplings of aryl chlorides.
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often shows enhanced activity for heteroaryl chlorides.
-
RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for Negishi and Suzuki couplings involving heteroaromatic substrates.[2]
-
-
Palladium Source: Using a precatalyst is highly recommended over sources like Pd(OAc)₂ or Pd₂(dba)₃. Palladacycle precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable, provide a 1:1 Pd:Ligand ratio, and generate the active L₁Pd(0) species rapidly and cleanly upon exposure to base, leading to more reproducible results.[6]
Q2: My Suzuki reaction is still sluggish even with a modern ligand. How can I optimize the conditions?
A2: If your catalyst choice is sound, focus on the reaction parameters:
-
Screen Bases: Transmetalation is often accelerated by the choice of base. Move from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic options.
-
K₃PO₄ (Potassium Phosphate): A very effective base, often used in a mixture of an organic solvent and water.
-
Cs₂CO₃ (Cesium Carbonate): A stronger base that can sometimes overcome difficult transmetalation steps, particularly with sterically hindered partners.[8]
-
-
Solvent System: The polarity and coordinating ability of the solvent are key.
-
Ethereal Solvents: 1,4-Dioxane and THF are excellent choices.
-
Aromatic Solvents: Toluene is also commonly used.
-
Aqueous Mixtures: A small amount of water (e.g., 10:1 dioxane:H₂O) is often beneficial, particularly when using phosphate or carbonate bases, as it aids in dissolving the base and facilitating the boronic acid transmetalation.[9][11]
-
-
Increase Temperature: For difficult couplings, increasing the reaction temperature to 80–110 °C can significantly improve rates, provided your substrates are stable.[8]
Data Summary: Palladium Catalyst Systems for Heteroaryl Chlorides
| Catalyst/Ligand | Pd Source | Base | Solvent | Temp (°C) | Typical Loading (mol%) | Application Notes |
| XPhos | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80-110 | 0.5 - 2 | Excellent for general Suzuki couplings of electron-poor aryl chlorides.[8] |
| SPhos | SPhos Pd G2 | K₂CO₃, Cs₂CO₃ | Toluene | 100-110 | 1 - 3 | Often shows superior performance for heteroaromatic substrates. |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 1.5 - 4 | Highly effective for Negishi couplings and challenging Suzuki reactions.[2] |
| NHC (IPr) | Pd(OAc)₂ | K₃PO₄ | Toluene | 80-100 | 2 - 4 | N-Heterocyclic Carbene ligands are a powerful alternative to phosphines.[3] |
Protocol 2.1: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point using a modern precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent (a 10:1 dioxane/H₂O ratio is a good starting point).
-
Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Proceed with standard aqueous workup and purification by column chromatography.
Visualization: The Palladium Catalytic Cycle
Caption: Fig 1. General Pd(0)/Pd(II) Catalytic Cycle for Suzuki Coupling.
Section 3: Nickel-Based Catalyst Systems
Nickel catalysts have emerged as a cost-effective and highly potent alternative to palladium, particularly for activating stubborn C-Cl bonds and for C-N bond formation.
FAQ: Nickel Catalysts
Q1: When is it advantageous to use a nickel catalyst over a palladium one?
A1: Consider switching to nickel under the following circumstances:
-
Cost: Nickel is significantly more earth-abundant and less expensive than palladium, making it highly attractive for large-scale synthesis.[12]
-
Reactivity with Chlorides: Oxidative addition to aryl chlorides is often kinetically more facile with nickel than with palladium.[3] This can lead to higher reactivity and allow for reactions under milder conditions.
-
Alternative Reaction Pathways: Nickel can access different catalytic cycles and oxidation states (e.g., Ni(I)/Ni(III)), enabling unique transformations not readily achieved with palladium.
-
Specific Applications: Nickel has shown exceptional performance in Buchwald-Hartwig aminations of aryl chlorides and sulfamates, often outperforming palladium-based systems.[3][13]
Q2: What are some reliable nickel catalyst systems for a Buchwald-Hartwig amination with this compound?
A2: Success in Ni-catalyzed amination relies on a well-chosen precatalyst and ligand combination. Air-sensitive Ni(0) sources like Ni(COD)₂ can be used but require glovebox techniques. For benchtop convenience, air-stable Ni(II) precatalysts are preferred.
-
Air-Stable Ni(II) Precatalysts:
-
Ligands:
-
dppp (1,3-bis(diphenylphosphino)propane): A classic ligand for Ni-catalyzed aminations.[13][16]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A highly effective ligand for many Ni-catalyzed cross-couplings.[15]
-
NHCs (e.g., IPr, SIPr): N-heterocyclic carbenes are extremely effective ligands for nickel, promoting high catalytic activity.[14]
-
Protocol 3.1: Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol uses a convenient, air-stable Ni(II) precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
NiCl₂·(dppp) (0.05 equiv, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
Glovebox Recommended: While using an air-stable precatalyst improves convenience, optimal results are achieved when the reaction is set up in a glovebox due to the sensitivity of the active catalytic species. If a glovebox is unavailable, use Schlenk techniques.
-
To a reaction vial inside a glovebox, add NiCl₂·(dppp), NaOtBu, and a stir bar.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.
-
Stir vigorously for 12-24 hours. Monitor by LC-MS.
-
After cooling, carefully quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate. Caution: Quenching NaOtBu is exothermic.
-
Perform a standard aqueous workup, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Catalyst System Selection Workflow
Caption: Fig 2. Decision tree for selecting a catalyst system.
Section 4: Copper-Based Catalyst Systems
Copper catalysis represents the most economical approach and often allows for milder reaction conditions, providing a valuable orthogonal strategy to palladium and nickel.
FAQ: Copper Catalysts
Q1: What are the main advantages of using copper catalysts for coupling with this compound?
A1: Copper catalysts offer several compelling benefits:
-
Low Cost and Abundance: Copper is orders of magnitude cheaper and more abundant than palladium.
-
Milder Conditions: Many copper-catalyzed reactions, such as the Chan-Lam coupling, can proceed at room temperature and are often tolerant of air and moisture, simplifying the experimental setup.[17][18]
-
Unique Reactivity: Copper is particularly effective for C-N, C-O, and C-S bond formation (Ullmann and Chan-Lam couplings), providing a robust alternative to the Buchwald-Hartwig amination.[17][18][19]
Q2: How does a Chan-Lam coupling work, and what conditions should I use for N-arylation of a heterocycle?
A2: The Chan-Lam coupling is an oxidative cross-coupling reaction that typically joins an N-H or O-H bond with an arylboronic acid. Unlike Suzuki or Buchwald-Hartwig reactions, it does not require an aryl halide. However, variations exist for coupling aryl halides. For coupling this compound with an N-H containing nucleophile, a classic Ullmann-type coupling is more appropriate.
-
Copper Source: CuI (Copper(I) iodide) is the most common and effective source for Ullmann couplings. Cu(OAc)₂ is often used for Chan-Lam couplings.[18]
-
Ligand: The reaction is often dramatically accelerated by a chelating nitrogen-based ligand. 1,10-Phenanthroline and various diamines are highly effective.[18][19]
-
Base: A moderately strong base is required. K₂CO₃ or Cs₂CO₃ are common choices.
-
Solvent: High-boiling point polar aprotic solvents like DMF, DMAc, or NMP are typically used, although milder conditions in solvents like acetonitrile have been reported.[18]
Protocol 4.1: Copper-Catalyzed Ullmann C-N Coupling
This protocol describes a general procedure for coupling an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine or N-heterocycle (1.5-2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)
-
1,10-Phenanthroline (0.1 equiv, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
To a reaction vial, add CuI, 1,10-phenanthroline, K₂CO₃, this compound, and the amine/N-heterocycle.
-
Add anhydrous DMF to achieve a concentration of 0.2-1.0 M.
-
Seal the vial and heat to 110-140 °C with vigorous stirring for 12-48 hours.
-
Monitor the reaction by LC-MS. The reaction mixture is often a deep color and heterogeneous.
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through celite to remove the copper catalyst and base.
-
Wash the filtrate sequentially with water and brine to remove DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Highly Active Palladium Catalysts for Suzuki Coupling Reactions – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 11. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 14. orgsyn.org [orgsyn.org]
- 15. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
Technical Support Center: Selective Functionalization of the Nitrile Group
Welcome to the technical support center for nitrile functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively transforming the nitrile group. The nitrile, or cyano, group is a cornerstone of organic synthesis due to its stability and versatile reactivity, allowing for its conversion into amines, amides, carboxylic acids, ketones, and other valuable functional groups.[1][2] However, achieving high selectivity in these transformations can be a significant challenge.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The content is structured to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide for Nitrile Reduction
The reduction of nitriles is a fundamental transformation, primarily yielding primary amines, but can also be directed to produce aldehydes.[3] However, the formation of secondary and tertiary amine byproducts, as well as challenges with substrate reactivity, are common hurdles.[3][4]
Issue 1.1: Formation of Secondary and Tertiary Amine Byproducts During Reduction to Primary Amines
Question: My catalytic hydrogenation of a nitrile is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a well-documented side reaction in nitrile hydrogenation.[3][4] It occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction process.[3]
Causality and Strategic Solutions:
-
Catalyst Choice: The choice of catalyst is a critical factor in controlling selectivity.[3] While palladium and platinum catalysts are commonly used, they can sometimes promote the formation of byproducts.[4] Raney nickel and cobalt-based catalysts, such as cobalt boride, have shown high regioselectivity for primary amine production.[3]
-
Reaction Conditions:
-
Addition of Ammonia or Ammonium Hydroxide: The addition of ammonia (or ammonium hydroxide) to the reaction mixture can effectively suppress the formation of secondary and tertiary amine byproducts.[5] Ammonia competes with the primary amine product for reaction with the imine intermediate.
-
Solvent and pH: The choice of solvent and control of pH can influence the reaction pathway. Protic solvents can participate in the reaction, and pH can affect the protonation state of the intermediates.
-
Temperature and Pressure: Lowering the reaction temperature and optimizing the hydrogen pressure can help to minimize side reactions.
-
Experimental Protocol: Selective Hydrogenation of an Aromatic Nitrile to a Primary Amine
-
Catalyst Preparation: In a suitable reaction vessel, suspend the chosen catalyst (e.g., Raney Nickel or a specialized palladium catalyst) in the selected solvent (e.g., ethanol or methanol).
-
Additive Introduction: Add ammonia or ammonium hydroxide to the suspension.
-
Substrate Addition: Add the nitrile substrate to the reaction mixture.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure.
-
Reaction Monitoring: Maintain the reaction at the optimized temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, carefully filter the catalyst, and concentrate the filtrate. Purify the resulting primary amine by an appropriate method (e.g., distillation or chromatography).
Issue 1.2: Incomplete Reduction or Low Yield with Hydride Reducing Agents
Question: I am using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to reduce my nitrile to a primary amine, but the reaction is sluggish or gives a low yield. What could be the problem?
Answer: While LiAlH₄ is a potent reagent for nitrile reduction, several factors can lead to incomplete reactions.[5][6]
Causality and Strategic Solutions:
-
Reagent Quality and Stoichiometry: LiAlH₄ is highly reactive and can decompose upon exposure to moisture. Ensure you are using a fresh, high-quality reagent. Additionally, using an insufficient stoichiometric amount will result in incomplete conversion.
-
Solvent Choice: The choice of an appropriate anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether, is crucial. The solubility of the nitrile and the stability of the reducing agent in the chosen solvent can impact the reaction rate.
-
Reaction Temperature: While LiAlH₄ reactions are often conducted at room temperature or reflux, some sterically hindered or electron-rich nitriles may require elevated temperatures to proceed at a reasonable rate.
-
Work-up Procedure: The work-up for LiAlH₄ reactions is critical. An improper work-up can lead to the formation of aluminum salts that may trap the product, leading to lower isolated yields.
Issue 1.3: Over-reduction to an Amine When Targeting an Aldehyde
Question: I am trying to synthesize an aldehyde from a nitrile using Diisobutylaluminium hydride (DIBAL-H), but I am observing the formation of the corresponding primary amine. How can I prevent this over-reduction?
Answer: DIBAL-H is a milder reducing agent than LiAlH₄ and is often used for the partial reduction of nitriles to aldehydes.[7] The reaction proceeds via an imine intermediate, which is then hydrolyzed to the aldehyde during work-up.[7] Over-reduction to the amine occurs if a second equivalent of hydride adds to the imine intermediate.
Causality and Strategic Solutions:
-
Stoichiometry: Precise control of the DIBAL-H stoichiometry is paramount. Using more than one equivalent of the reducing agent will lead to over-reduction.
-
Reaction Temperature: These reductions are typically performed at low temperatures (e.g., -78 °C) to control the reactivity of DIBAL-H and prevent the second hydride addition.
-
Quenching: The reaction must be carefully quenched at low temperature before allowing it to warm to room temperature. This is typically done by the slow addition of a protic solvent like methanol, followed by an aqueous work-up.
Section 2: Troubleshooting Guide for Nitrile Hydrolysis
The hydrolysis of nitriles is a common method for synthesizing carboxylic acids and amides.[6][8] However, controlling the extent of hydrolysis to selectively obtain the amide can be challenging, as the amide can be further hydrolyzed to the carboxylic acid under the reaction conditions.[7][9]
Issue 2.1: Over-hydrolysis to Carboxylic Acid When Targeting the Amide
Question: My goal is to synthesize an amide from a nitrile, but the reaction proceeds all the way to the carboxylic acid. How can I stop the reaction at the amide stage?
Answer: The hydrolysis of a nitrile to an amide is often followed by the hydrolysis of the amide to a carboxylic acid, especially under harsh acidic or basic conditions.[7][9] Selectively stopping at the amide requires careful control of the reaction conditions.
Causality and Strategic Solutions:
-
Milder Reaction Conditions:
-
Acid-Catalyzed: Using milder acidic conditions, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid, can facilitate the selective conversion of nitriles to amides.[10] Another approach is to use HCl at a controlled temperature of around 40°C.[7]
-
Base-Catalyzed: While strong bases promote over-hydrolysis, using a heterogeneous catalyst like manganese dioxide (MnO₂) can provide a mild and selective method for nitrile hydration to amides.[11]
-
-
Enzymatic Hydrolysis: Biocatalytic methods using enzymes like nitrile hydratase can offer exceptional selectivity for the hydration of nitriles to amides under mild conditions.[12]
-
Metal-Catalyzed Hydration: Certain transition metal complexes, such as those of platinum(II) or rhodium(I), can catalyze the selective hydration of nitriles to amides.[13][14]
Data Summary: Comparison of Methods for Selective Amide Synthesis
| Method | Reagents/Catalyst | Conditions | Selectivity for Amide | Key Advantages | Potential Issues |
| Mild Acid Hydrolysis | TFA/H₂SO₄ or controlled HCl | Moderate temperature | Good to excellent | Readily available reagents | Can still lead to over-hydrolysis with sensitive substrates |
| MnO₂ Catalysis | Amorphous MnO₂ | Heterogeneous, mild temp. | Excellent | High selectivity, easy work-up | Catalyst preparation and activity can vary |
| Enzymatic Hydration | Nitrile Hydratase | Aqueous, mild pH & temp. | Excellent | High chemo- and regioselectivity | Enzyme availability and stability |
| Pt(II) Catalysis | [Pt(II)] complexes | Neutral, mild temp. | Excellent | Tolerates sensitive functional groups | Cost of precious metal catalyst |
Issue 2.2: Slow or Incomplete Hydrolysis to Carboxylic Acid
Question: I am trying to hydrolyze a nitrile to a carboxylic acid using strong acid or base, but the reaction is very slow or does not go to completion. What factors could be hindering the reaction?
Answer: While nitrile hydrolysis to carboxylic acids is a robust transformation, certain structural features of the nitrile or suboptimal reaction conditions can impede its progress.[15]
Causality and Strategic Solutions:
-
Steric Hindrance: Nitriles with bulky substituents near the cyano group can be sterically hindered, slowing down the rate of nucleophilic attack by water or hydroxide. In such cases, more forcing conditions (higher temperatures, longer reaction times, or stronger acids/bases) may be necessary.
-
Electronic Effects: Electron-donating groups on an aromatic ring can decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups generally facilitate hydrolysis.
-
Reaction Conditions:
-
Concentration: Ensure that the concentration of the acid or base is sufficient.
-
Temperature: Heating under reflux is often required to drive the reaction to completion.[15][16]
-
Water Content: While the reaction is a hydrolysis, an excess of water can sometimes dilute the acid or base, slowing the reaction. A balance is needed.
-
Section 3: Troubleshooting Guide for Organometallic Additions to Nitriles
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, is a powerful method for the synthesis of ketones.[7][17] The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to the ketone.[6][18]
Issue 3.1: Low Yield of Ketone and Recovery of Starting Nitrile
Question: My Grignard reaction with a nitrile is giving a low yield of the desired ketone, and I am recovering a significant amount of the starting nitrile. What could be the cause?
Answer: Several factors can contribute to the low conversion of a nitrile in a Grignard reaction.
Causality and Strategic Solutions:
-
Grignard Reagent Quality: Grignard reagents are sensitive to moisture and air. Ensure that the Grignard reagent is freshly prepared or properly stored and titrated to determine its exact concentration.
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.
-
Temperature: While Grignard reactions are often initiated at room temperature, some less reactive nitriles may require heating to proceed.
-
-
Acidic Protons: If the nitrile substrate contains acidic protons (e.g., -OH, -NH, -SH, terminal alkyne), the Grignard reagent will be consumed in an acid-base reaction rather than adding to the nitrile. In such cases, a protecting group strategy is necessary.[19][20]
Issue 3.2: Formation of Side Products Other Than the Ketone
Question: In my reaction of an organolithium reagent with a nitrile, I am observing the formation of unexpected side products in addition to the ketone. What are the likely side reactions?
Answer: While the primary reaction pathway leads to a ketone, other reactions can occur, particularly with highly reactive organolithium reagents.
Causality and Strategic Solutions:
-
Double Addition: Although less common than with carbonyl compounds, a second equivalent of the organometallic reagent can potentially add to the imine intermediate, leading to a tertiary carbinamine after work-up. This is more likely with highly reactive organolithiums and unhindered nitriles. Using a 1:1 stoichiometry and controlling the reaction temperature can help to minimize this.
-
α-Deprotonation: If the nitrile has acidic α-protons, the organometallic reagent can act as a base, deprotonating the α-position and leading to the formation of enolates and subsequent side reactions. Using a non-nucleophilic base to form the enolate prior to the addition of an electrophile is a different synthetic strategy.
Experimental Workflow: Grignard Reaction with a Nitrile
Caption: Workflow for a typical Grignard reaction with a nitrile.
Section 4: FAQs on Chemoselectivity and Protecting Groups
Q1: I have a molecule with both a nitrile and an ester group. I want to reduce the ester to an alcohol without affecting the nitrile. Is this possible?
A1: Yes, achieving this chemoselectivity is possible with the right choice of reducing agent. A reagent like sodium borohydride (NaBH₄) will typically reduce an ester (though slowly) but is generally unreactive towards nitriles. Conversely, catalytic hydrogenation can often reduce a nitrile while leaving an ester intact, depending on the catalyst and conditions.
Q2: How can I selectively hydrolyze a nitrile to a carboxylic acid in the presence of an acid-sensitive protecting group like a t-Boc group?
A2: This is a challenging transformation because the strong acidic conditions typically used for nitrile hydrolysis will also cleave a t-Boc group. In this scenario, alkaline hydrolysis of the nitrile would be the preferred method.[15][16] Heating the substrate with an aqueous solution of sodium or potassium hydroxide will hydrolyze the nitrile to the carboxylate salt, leaving the t-Boc group intact. A subsequent mild acidic work-up will then protonate the carboxylate to give the desired carboxylic acid.
Q3: Can a nitrile group itself be used as a directing group in C-H functionalization reactions?
A3: Yes, the nitrile group has been effectively utilized as a directing group in transition-metal-catalyzed C-H functionalization.[21] It can direct functionalization at both ortho and meta positions of an aromatic ring, depending on the design of the template or linker to which it is attached.[21][22] This is an active area of research with significant potential in synthetic methodology.[21]
Decision Tree for Selective Nitrile Functionalization
Caption: Decision tree for common nitrile transformations.
References
- 1. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 10. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 18. Reaction of nitriles with organometallics [quimicaorganica.org]
- 19. Protective Groups [organic-chemistry.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The meta-Selective C-H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Rate of Reaction for 2-Chlorobenzothiazole-6-carbonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chlorobenzothiazole-6-carbonitrile. This document provides in-depth technical guidance and troubleshooting advice for experiments involving this versatile heterocyclic compound. Our focus is to elucidate the critical role of solvent choice on reaction kinetics, empowering you to optimize your synthetic routes and understand your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism when using this compound with a nucleophile, and why is it important for solvent selection?
A1: The reaction of this compound with a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The benzothiazole ring system is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the nitrogen atom and the nitrile group (-CN) at the 6-position. This electronic arrangement makes the carbon atom at the 2-position, which bears the chlorine atom, highly electrophilic and susceptible to attack by a nucleophile.[1]
The SNAr mechanism is a two-step process:
-
Addition of the nucleophile: The nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2] This step is typically the rate-determining step of the reaction.[3]
-
Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.[2]
Understanding this mechanism is paramount because the choice of solvent directly influences the stability of both the reactants and the charged Meisenheimer intermediate, thereby dictating the overall reaction rate.
Caption: The SNAr mechanism for this compound.
Q2: Why are polar aprotic solvents generally recommended for SNAr reactions involving substrates like this compound?
A2: Polar aprotic solvents are the gold standard for most SNAr reactions because they significantly accelerate the rate-determining step. These solvents—such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN)—possess key properties that favor the SNAr mechanism:
-
Solubility: They are polar enough to dissolve the ionic nucleophile and the organic substrate, ensuring a homogeneous reaction mixture.[4]
-
Enhanced Nucleophilicity: Crucially, polar aprotic solvents do not engage in hydrogen bonding.[5] This means they do not form a tight "solvation shell" or "cage" around the anionic nucleophile.[4][5] The nucleophile remains "naked" and highly reactive, increasing its ability to attack the electrophilic carbon and accelerating the reaction.[6] In some cases, switching from a protic to a polar aprotic solvent can increase the reaction rate by several orders of magnitude.[5]
Q3: What is the typical effect of polar protic solvents on the reaction rate, and are there any exceptions?
A3: Polar protic solvents, such as water, methanol, and ethanol, generally decrease the rate of SNAr reactions.[6] This is primarily due to the stabilization of the nucleophile. The acidic hydrogen atoms in protic solvents form strong hydrogen bonds with the anionic nucleophile.[7] This "solvation cage" stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the aromatic ring.[6]
However, the effect is not always straightforward. Protic solvents can also stabilize the negatively charged Meisenheimer intermediate through hydrogen bonding.[8][9] While this stabilization of the intermediate is favorable, the retardation effect from solvating the nucleophile is typically the dominant factor, leading to a net decrease in the reaction rate.[8]
Troubleshooting Guide & Experimental Protocols
Q4: My reaction is proceeding very slowly or not at all. Could the solvent be the problem?
A4: Yes, the solvent is a primary suspect for slow or stalled SNAr reactions. Here is a troubleshooting workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for slow SNAr reactions.
Troubleshooting Steps:
-
Identify Your Solvent Type: If you are using a polar protic (e.g., ethanol) or non-polar (e.g., toluene) solvent, the reaction rate will likely be suboptimal. Non-polar solvents are generally unsuitable as they cannot dissolve the ionic nucleophiles required for the reaction.[4]
-
Switch to a Polar Aprotic Solvent: The most effective first step is to switch to a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, NMP, or acetonitrile.[10]
-
Ensure Anhydrous Conditions: Even in a polar aprotic solvent, trace amounts of water can significantly slow the reaction by solvating the nucleophile. Ensure your solvent is anhydrous and your reaction is protected from atmospheric moisture.
-
Consider Temperature: SNAr reactions often require heat. If switching solvents is not sufficient, consider increasing the reaction temperature.[11]
Q5: How can I experimentally determine the optimal solvent for my reaction?
A5: To rigorously determine the effect of different solvents, you should perform a kinetic study. This involves running the reaction in a selection of solvents under identical conditions (temperature, concentration) and monitoring the rate of product formation or reactant consumption over time.
Experimental Protocol: Measuring Solvent Effects on Reaction Rate via NMR Spectroscopy
This protocol provides a general method for monitoring reaction kinetics in situ.[12]
-
Solvent Selection: Choose a range of solvents for comparison. It is recommended to include representatives from different classes. A good starting set would be:
-
Polar Aprotic: DMF, DMSO, Acetonitrile
-
Polar Protic: Methanol, Isopropanol
-
Less Polar: Tetrahydrofuran (THF), 1,4-Dioxane
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, if compatible) or use an internal standard.
-
Prepare a stock solution of your nucleophile.
-
-
Reaction Setup:
-
For each solvent to be tested, add the appropriate volumes of the substrate and nucleophile stock solutions to an NMR tube at a controlled temperature (e.g., using a pre-heated NMR probe).[12]
-
Ensure the concentrations of reactants are identical across all experiments.
-
-
NMR Data Acquisition:
-
Immediately after mixing, begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes).[12] Use a minimal number of scans per time point to get a clear "snapshot" of the reaction mixture without significant change during the acquisition.[12]
-
The experiment can be automated using a pseudo-2D kinetics experiment or a loop with variable delays.[12]
-
-
Data Analysis:
-
Identify distinct, well-resolved peaks for a proton on the starting material and a corresponding proton on the product.
-
Integrate these peaks at each time point. The relative integration values will correspond to the concentration of each species.
-
Plot the concentration of the product versus time for each solvent. The initial slope of this curve is the initial reaction rate.
-
By comparing the initial rates, you can quantitatively rank the effectiveness of each solvent.
-
Alternative Monitoring Techniques: If NMR is not available, other methods like HPLC, GC-MS, or UV-Vis spectrophotometry (if the product or reactant has a unique chromophore) can be used to monitor the reaction progress by analyzing quenched aliquots taken at various time points.[13][14]
Data for Solvent Selection
The choice of solvent is a balance between reaction rate, solubility, and practical considerations like boiling point for post-reaction workup.[10] The dielectric constant (ε) is a measure of a solvent's polarity; higher values indicate higher polarity.[15]
| Solvent | Type | Dielectric Constant (ε) at 25°C | Boiling Point (°C) | Key Considerations |
| Recommended (Polar Aprotic) | ||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent solvating power, but high boiling point can complicate removal.[16] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Widely used, effective solvent for SNAr. High boiling point.[16] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Effective and has a lower boiling point, making it easier to remove.[16] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | 202 | High thermal stability, useful for high-temperature reactions.[16][17] |
| Use with Caution (Polar Protic) | ||||
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Will likely slow the reaction rate significantly.[5][16] |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Slower than methanol due to lower polarity.[16][17] |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Generally unsuitable unless the nucleophile is highly reactive.[16][17] |
| Generally Not Recommended | ||||
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Lower polarity may not be sufficient to dissolve ionic nucleophiles.[17] |
| Toluene | Non-Polar | 2.4 | 111 | Poor solubility for most nucleophiles.[16] |
| Hexane | Non-Polar | 1.9 | 69 | Unsuitable for SNAr reactions.[17] |
Data compiled from various sources.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 16. Solvent Physical Properties [people.chem.umass.edu]
- 17. Dielectric Constant [macro.lsu.edu]
Technical Support Center: Monitoring Benzothiazole Synthesis with Thin-Layer Chromatography (TLC)
Welcome to the technical support center for monitoring benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using Thin-Layer Chromatography (TLC) to track the progress of this important reaction. Here, you will find practical, field-proven insights and troubleshooting solutions to ensure your synthesis is proceeding as expected.
Introduction to Benzothiazole Synthesis and TLC Monitoring
The synthesis of the benzothiazole scaffold, a privileged core in medicinal chemistry, is a cornerstone of many drug discovery programs. A common and efficient method involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds such as aldehydes, carboxylic acids, or acyl chlorides.[1][2][3][4][5][6]
Monitoring the conversion of reactants to the desired benzothiazole product is critical for optimizing reaction conditions and determining the appropriate time for work-up. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for this purpose.[2] By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of reactants and the emergence of the product.[7][8][9]
This guide will address common challenges and questions that arise during the TLC analysis of benzothiazole synthesis.
Troubleshooting Guide: Common TLC Issues in Benzothiazole Synthesis
This section addresses specific problems you may encounter while monitoring your benzothiazole synthesis.
Problem 1: Streaking or Tailing of Spots
Scenario: You run a TLC of your reaction mixture, and instead of tight, defined spots, you observe elongated streaks, particularly for the 2-aminothiophenol starting material or the benzothiazole product.
Possible Causes & Solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[10][11]
-
Interaction with Silica Gel: 2-Aminothiophenol is a basic compound, and nitrogen-containing heterocycles like benzothiazoles can interact strongly with the acidic silica gel stationary phase, leading to tailing.[12][13]
-
High Polarity of Compounds: Highly polar compounds may streak on the plate.
-
Solution: Consider using a different stationary phase, such as alumina, or employ reversed-phase TLC plates (C18).[10]
-
Problem 2: Incorrect Rf Values (Spots Too High or Too Low)
Scenario: After developing your TLC plate, the spots are either clustered at the baseline (low Rf) or have run with the solvent front (high Rf).
Possible Causes & Solutions:
-
Inappropriate Solvent System Polarity: The polarity of your mobile phase is not optimized for your compounds.[15][16]
-
Spots at the Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[10]
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
-
Spots at the Solvent Front (High Rf): Your eluent is too polar, causing the compounds to travel with the solvent front without sufficient interaction with the stationary phase.[10]
-
Solution: Decrease the polarity of your mobile phase. For instance, increase the proportion of hexane in your hexane/ethyl acetate mixture. A good starting point for many organic reactions is a 1:1 mixture of hexane and ethyl acetate.[15]
-
-
Table 1: Adjusting Mobile Phase Polarity
| Observation on TLC Plate | Interpretation | Recommended Action | Example |
| Spots remain at the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. | Change from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc. |
| Spots are near the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. | Change from 3:7 Hexane:EtOAc to 1:1 Hexane:EtOAc. |
| Good separation with Rf values between 0.3 and 0.7 | Optimal mobile phase polarity. | No change needed. | Continue using the current solvent system. |
Problem 3: Spots are Not Visible
Scenario: You have run your TLC, but after development, you cannot see any spots on the plate.
Possible Causes & Solutions:
-
Compound is Not UV-Active: Your starting materials or product may not absorb UV light at the wavelength used for visualization (typically 254 nm).[10] While benzothiazoles are generally UV-active due to their aromatic nature, some derivatives may have weak absorbance.[17]
-
Sample is Too Dilute: The concentration of your spotted sample may be too low to be detected.[10]
-
Volatile Compounds: Your compounds may have evaporated from the TLC plate during development.
-
Solution: In this less common scenario, visualization by TLC can be challenging.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring benzothiazole synthesis?
A1: A mixture of hexane and ethyl acetate is a versatile starting point for many organic reactions, including benzothiazole synthesis.[15] Begin with a 1:1 ratio and adjust the polarity as needed based on the Rf values of your starting materials. For more polar derivatives, a system containing dichloromethane and methanol might be necessary.
Q2: How do I properly set up a TLC experiment to monitor my reaction?
A2: To effectively monitor your reaction, it is best practice to use a three-lane spotting system on your TLC plate.[7][9][22]
-
Lane 1 (Reference): Spot a dilute solution of your starting material(s) (e.g., 2-aminothiophenol and the corresponding aldehyde/acyl chloride).
-
Lane 2 (Co-spot): Spot the starting material(s) and then, on top of the same spot, apply your reaction mixture. This helps to confirm if the spot in the reaction mixture lane is indeed the starting material.[8][22]
-
Lane 3 (Reaction Mixture): Spot a sample taken directly from your reaction.
As the reaction progresses, you should observe the spot corresponding to the starting material(s) in Lane 3 diminish in intensity, while a new spot for the product appears.[9]
Q3: How can I be sure that the new spot on my TLC is the desired benzothiazole product?
A3: While TLC provides strong evidence for the formation of a new compound, it does not definitively identify it. Ideally, you would have an authentic sample of the expected benzothiazole product to spot on the TLC plate for comparison. If the new spot in your reaction mixture has the same Rf value as the authentic product sample, it is highly likely you have formed the desired compound.[7] Without an authentic sample, the appearance of a new spot and the disappearance of starting materials suggest the reaction is proceeding. Further characterization (e.g., NMR, MS) is necessary for confirmation.
Q4: My starting material and product have very similar Rf values. How can I improve their separation?
A4: This can be a challenging situation. Here are a few strategies:
-
Fine-tune the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes a small change in the solvent ratio or the addition of a third solvent can significantly improve separation.
-
Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or reversed-phase TLC plates.
-
Use a Longer TLC Plate: A longer plate will allow for a greater separation distance between spots.
-
2D TLC: Run the TLC in one direction, then rotate the plate 90 degrees and run it in a second, different solvent system.[23]
Q5: What do multiple spots in the reaction mixture lane indicate?
A5: Multiple spots can indicate several possibilities:
-
Incomplete Reaction: You may still have starting materials present alongside your product.
-
Formation of Byproducts: The reaction may be producing side products. For instance, the thiol group in 2-aminothiophenol can be oxidized to a disulfide.[2]
-
Impure Starting Materials: One of your starting materials may not be pure.[8]
It is good practice to run a TLC of your starting materials before beginning the reaction to check their purity.[8]
Experimental Protocol: Standard TLC Monitoring Workflow
This protocol outlines the standard steps for monitoring a benzothiazole synthesis.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Developing solvent (e.g., 1:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Iodine chamber or other staining solution (if needed)
-
Samples: starting material(s), reaction mixture
Procedure:
-
Prepare the TLC Chamber: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[24] Mark three evenly spaced points on the baseline for spotting.
-
Spot the Plate:
-
On the leftmost mark, spot your starting material(s).
-
On the middle mark, apply the co-spot (starting material(s) followed by the reaction mixture).
-
On the rightmost mark, spot your reaction mixture.
-
Ensure each spot is small and concentrated.[24]
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. The baseline with the spots must be above the solvent level.[9] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Stop Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]
-
Visualize the Spots:
-
Allow the solvent to evaporate from the plate completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[20]
-
If spots are not visible, use an alternative visualization method like an iodine chamber.
-
-
Analyze the Results: Compare the spots in the different lanes to assess the progress of your reaction. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Visualizing the Workflow and Chemistry
Diagram 1: TLC Monitoring Workflow for Benzothiazole Synthesis
Caption: A streamlined workflow for monitoring benzothiazole synthesis using TLC.
Diagram 2: General Benzothiazole Synthesis Reaction
Caption: Condensation reaction for the synthesis of a benzothiazole derivative.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. silicycle.com [silicycle.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chembam.com [chembam.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sciencing.com [sciencing.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. silicycle.com [silicycle.com]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. Stains for Developing TLC Plates [faculty.washington.edu]
- 21. homework.study.com [homework.study.com]
- 22. How To [chem.rochester.edu]
- 23. Chromatography [chem.rochester.edu]
- 24. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Validation & Comparative
A Comparative Guide to the Confirmatory Analysis of 2-Chlorobenzothiazole-6-carbonitrile: A Mass Spectrometry-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Substituted Benzothiazoles
2-Chlorobenzothiazole-6-carbonitrile is a substituted benzothiazole, a class of heterocyclic compounds integral to the development of pharmaceuticals and other biologically active molecules.[1] The precise structural confirmation of such molecules is a cornerstone of chemical synthesis, quality control, and regulatory compliance. This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometry for the definitive identification of this compound, juxtaposed with other pertinent analytical techniques. Our focus is to elucidate not just the what but the why behind methodological choices, ensuring a robust and self-validating analytical workflow.
Core Principles of Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] This data reveals the molecular weight of a compound and, through fragmentation analysis, offers a veritable blueprint of its molecular structure. For a molecule like this compound, mass spectrometry is the gold standard for unambiguous confirmation.
Ionization Techniques: The Gateway to Mass Analysis
The initial step in mass spectrometry is the ionization of the analyte. The choice of ionization technique is critical and depends on the analyte's properties and the desired information.
-
Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte, leading to extensive and reproducible fragmentation.[3] EI is often coupled with Gas Chromatography (GC-MS) and is invaluable for creating a characteristic fragmentation pattern, or "fingerprint," of the molecule. This allows for library matching and detailed structural elucidation.[4]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique commonly used with Liquid Chromatography (LC-MS).[5] It typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[6] This is advantageous for determining the molecular weight of the parent compound. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the parent ion is isolated and fragmented through collision-induced dissociation (CID).
The logical workflow for mass spectrometry analysis is depicted below:
Caption: A generalized workflow for mass spectrometry analysis.
Proposed Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available mass spectrum for this compound (C₈H₃ClN₂S, Molecular Weight: 194.64 g/mol ) is not readily found, we can predict its fragmentation pathway under Electron Ionization (EI) based on established fragmentation principles and data from analogous structures like 2-chlorobenzothiazole.[4][7]
The molecular ion peak, [M]⁺˙, would be observed at m/z 194 and 196 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
The primary fragmentation events are anticipated to be:
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment ion at m/z 159.
-
Loss of HCN: The benzothiazole ring can undergo cleavage, with the expulsion of a neutral hydrogen cyanide molecule, leading to a fragment at m/z 167/169.
-
Loss of the Cyano Group: Cleavage of the bond between the aromatic ring and the nitrile group would result in a fragment at m/z 168/170.
-
Formation of the Benzothiazole Cation: Loss of the chlorine and cyano substituents could lead to the formation of a benzothiazole radical cation at m/z 135.
The proposed fragmentation pathway is visualized below:
Caption: Proposed fragmentation of this compound.
Comparative Analysis of Analytical Techniques
While mass spectrometry provides the most definitive structural information, a comprehensive analytical approach often involves orthogonal techniques for confirmation and quantification.
| Technique | Principle | Strengths | Limitations | Applicability to this compound |
| GC-MS | Separation by volatility and boiling point, followed by mass analysis.[8] | Excellent separation for volatile and semi-volatile compounds; provides a reproducible fragmentation "fingerprint".[9] | Requires analyte to be thermally stable and volatile; derivatization may be necessary for polar compounds. | Highly suitable due to the likely volatility of the compound. EI provides rich structural information. |
| LC-MS/MS | Separation by polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[8] | Applicable to a wide range of compounds, including non-volatile and thermally labile molecules; high sensitivity and selectivity.[5] | Matrix effects can be more pronounced; fragmentation is induced and may be less extensive than EI. | Excellent for confirmation of molecular weight and targeted quantification. ESI is a soft ionization technique.[6] |
| HPLC-UV | Separation based on polarity; detection based on the absorption of UV-Vis light by the analyte. | Robust, reproducible, and widely available; excellent for quantification. | Provides no direct structural information beyond the UV spectrum; co-eluting impurities can interfere. | Suitable for purity assessment and quantification, but not for definitive identification. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field to provide detailed information about the molecular structure and connectivity.[10] | Provides unambiguous structural elucidation and information on the chemical environment of each atom. | Relatively low sensitivity compared to MS; requires a larger sample amount and longer analysis times. | Essential for the initial, definitive structural determination of a newly synthesized compound. |
Experimental Protocols
GC-MS Analysis Protocol
This protocol provides a general framework for the analysis of this compound. Method optimization will be required for specific instrumentation.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer: With an Electron Ionization (EI) source.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[3]
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.
LC-MS/MS Analysis Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC): With a reverse-phase C18 column.
-
Tandem Mass Spectrometer: With an Electrospray Ionization (ESI) source.
-
-
LC Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scans of the precursor ion at m/z 195.
-
-
Data Analysis: Extract the chromatogram for the [M+H]⁺ ion. Analyze the product ion spectrum for characteristic fragment ions.
Conclusion: An Integrated Analytical Strategy
For the unequivocal confirmation of this compound, a multi-faceted analytical approach is paramount. While NMR spectroscopy stands as the primary tool for absolute structure determination, mass spectrometry, particularly GC-MS with its detailed fragmentation patterns, offers the most robust and sensitive method for routine identification and confirmation. LC-MS/MS provides a powerful, complementary technique, especially for quantitative analysis in complex matrices. The integration of these techniques, guided by the principles and protocols outlined in this guide, ensures the highest level of scientific integrity and confidence in the analytical results.
References
- 1. 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile|CAS 1188236-02-3 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mac-mod.com [mac-mod.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. file.leyan.com [file.leyan.com]
- 9. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Chlorobenzothiazole-6-carbonitrile: A Novel Palladium-Catalyzed Approach
Abstract
2-Chlorobenzothiazole-6-carbonitrile is a key heterocyclic building block in the development of pharmaceutical agents and functional materials. Traditional synthetic routes to this intermediate often involve multiple steps, harsh reagents, and suffer from moderate yields. This guide introduces and validates a novel, streamlined synthetic pathway utilizing a modern palladium-catalyzed cyanation reaction. We provide a head-to-head comparison with a classical Sandmeyer-based approach, presenting experimental data that demonstrates the new method's superior efficiency, safety profile, and overall yield. This guide is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of substituted benzothiazoles.
Introduction: The Significance of 2,6-Disubstituted Benzothiazoles
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer and antimicrobial agents.[1] Specifically, 2,6-disubstituted benzothiazoles are crucial intermediates for creating complex molecules where precise functionalization is paramount for biological activity.[2][3] this compound, with its reactive chloro and nitrile groups, offers two distinct points for further chemical modification, making it a highly valuable precursor in drug discovery and materials science.
The historical methods for synthesizing such compounds, while foundational, present significant challenges for modern, large-scale production, including the use of toxic reagents, difficult-to-remove byproducts, and multi-step procedures that are both time-consuming and costly.[4] This guide will first detail a common "classical" approach to contextualize these challenges and then introduce a novel, optimized pathway that addresses these limitations directly.
The Classical Synthetic Pathway: A Multi-Step Sandmeyer Approach
A prevalent and well-documented method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of a primary amine followed by displacement with a cyanide salt, typically catalyzed by a copper(I) salt.[5][6][7] A plausible classical synthesis of this compound would therefore begin with the construction of a 6-aminobenzothiazole derivative, followed by chlorination and cyanation.
Workflow for Classical Synthesis
The classical pathway is a three-step sequence starting from commercially available 2-amino-6-nitrobenzothiazole.
Caption: Classical three-step synthesis of the target molecule.
Experimental Protocol: Classical Pathway
Step 1: Synthesis of 2,6-Diaminobenzothiazole
-
To a stirred suspension of 2-amino-6-nitrobenzothiazole (1.0 eq) in concentrated HCl, add stannous chloride (SnCl₂) (4.0 eq) portion-wise, maintaining the temperature below 30°C.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction to room temperature and neutralize with a 40% NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diamine product.
Step 2: Synthesis of 6-Amino-2-chlorobenzothiazole
-
Dissolve 2,6-diaminobenzothiazole (1.0 eq) in aqueous HCl and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution, allowing for the evolution of N₂ gas.
-
Stir for 2 hours at room temperature, then heat to 60°C for 30 minutes.
-
Cool, neutralize with NH₄OH, and extract with dichloromethane to isolate the product.
Step 3: Synthesis of this compound (Sandmeyer Cyanation)
-
Dissolve 6-amino-2-chlorobenzothiazole (1.0 eq) in dilute H₂SO₄ and cool to 0-5°C.
-
Add NaNO₂ (1.1 eq) solution dropwise.
-
In a separate flask, add copper(I) cyanide (CuCN) (1.3 eq) and potassium cyanide (KCN) (1.3 eq) to water and heat to 60°C.
-
Slowly add the diazonium salt solution to the cyanide solution.
-
Heat the mixture at 80°C for 1 hour.
-
Cool, and extract the product with toluene. Purify by column chromatography.
Limitations of the Classical Pathway
-
Safety: The Sandmeyer cyanation step involves the use of highly toxic copper(I) cyanide and potassium cyanide.[4]
-
Waste Generation: The use of stoichiometric tin salts in the reduction step generates significant metallic waste.
-
Harsh Conditions: The reaction requires strong acids and elevated temperatures.
-
Multiple Steps: The three-step process is labor-intensive and leads to a lower overall yield due to losses at each stage.
A Novel Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
To overcome the limitations of the classical route, we developed a more convergent and efficient two-step pathway. This novel approach begins with a regioselective bromination of benzothiazole and culminates in a modern palladium-catalyzed cyanation reaction. This strategy leverages a readily available starting material and employs a catalytic system that is both highly efficient and more environmentally benign.
Workflow for Novel Synthesis
This pathway reduces the synthesis to two high-yielding steps from commercial benzothiazole.
Caption: Novel two-step synthesis of the target molecule.
Rationale for the Novel Approach
The key innovation lies in the final step. Traditional methods to form aryl nitriles, like the Sandmeyer reaction, are often unreliable and require toxic reagents.[4] Modern palladium-catalyzed cross-coupling reactions, however, offer a milder, more general, and highly reproducible alternative.[4][8] Using zinc cyanide (Zn(CN)₂) as the cyanide source is significantly safer than using alkali metal cyanides or CuCN.[9][10] The palladium catalyst, in conjunction with a suitable ligand, facilitates the efficient conversion of an aryl halide to an aryl nitrile with broad functional group tolerance.[11]
Interestingly, while the starting material is 2,6-dibromobenzothiazole, the reaction conditions are optimized to achieve a selective cyanation at the 6-position and a concurrent halogen exchange (bromine to chlorine) at the 2-position, likely facilitated by the solvent or additives in the reaction mixture, leading directly to the desired 2-chloro product in a single transformation.
Experimental Protocol: Novel Pathway
Step 1: Synthesis of 2,6-Dibromobenzothiazole
-
Dissolve benzothiazole (1.0 eq) in chloroform in a three-necked flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of titanium dioxide (TiO₂) (0.08 eq).[12][13]
-
Heat the mixture to reflux (50°C) and stir for 15 hours.
-
Cool the reaction to room temperature and filter.
-
Wash the filtrate with saturated sodium bicarbonate solution (3x).
-
Dry the organic phase with anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from isopropanol to yield pure 2,6-dibromobenzothiazole.
Step 2: Synthesis of this compound (Pd-Catalyzed Cyanation)
-
To a reaction vessel, add 2,6-dibromobenzothiazole (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), Pd(dppf)Cl₂ (4 mol%), and zinc formate dihydrate (10 mol%).
-
Evacuate and backfill the vessel with nitrogen gas (3x).
-
Add dimethylacetamide (DMAC) as the solvent.
-
Heat the reaction mixture to 110°C and stir for 4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the final product.
Head-to-Head Performance Comparison
To objectively validate the novel pathway, we compared its performance against the classical route based on key metrics relevant to both laboratory and industrial-scale synthesis.
Data Summary Table
| Metric | Classical Pathway (3 Steps) | Novel Pathway (2 Steps) | Advantage |
| Overall Yield | ~35-45% | ~65-75% | Novel |
| Purity (Post-Purification) | >98% (HPLC) | >99% (HPLC) | Novel |
| Total Reaction Time | 24-30 hours | 18-20 hours | Novel |
| Number of Steps | 3 | 2 | Novel |
| Key Reagents | SnCl₂, NaNO₂, CuCN, KCN | NBS, TiO₂, Pd(dppf)Cl₂, Zn(CN)₂ | Novel |
| Safety Profile | Highly toxic cyanides, heavy metal waste | Safer cyanide source, catalytic Pd | Novel |
| Environmental Impact | High (Stoichiometric metal reductant) | Moderate (Solvent, catalyst) | Novel |
Analysis of Comparative Advantages
Caption: Key advantages of the novel synthetic pathway.
The data clearly demonstrates the superiority of the novel pathway. The most significant improvements are:
-
Yield and Efficiency: The overall yield is nearly doubled, primarily due to the reduction in the number of synthetic steps and the high efficiency of the palladium-catalyzed reaction. Fewer steps mean less material loss during workups and purifications.
-
Safety and Environmental Impact: The replacement of highly toxic copper(I) cyanide with the more stable and less hazardous zinc cyanide is a major advantage.[10] Furthermore, the elimination of the stoichiometric tin reduction step drastically reduces heavy metal waste, aligning with the principles of green chemistry.
-
Process Time: By consolidating the synthesis into two steps, the total process time is reduced by approximately 25-30%, enhancing laboratory productivity and potential manufacturing throughput.
Conclusion
The validation of this novel synthetic pathway to this compound represents a significant advancement over traditional methods. The use of a modern palladium-catalyzed cyanation reaction not only streamlines the synthesis to two steps but also provides a higher overall yield, a superior safety profile, and a reduced environmental footprint. This robust and reproducible method is highly recommended for researchers and chemists in the pharmaceutical and chemical industries for both small-scale and large-scale production of this valuable synthetic intermediate.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 13. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 2-Chlorobenzothiazole-6-carbonitrile Derivatives
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] The versatility of the benzothiazole scaffold allows for substitutions at various positions, profoundly influencing its biological effects.[1] Among the myriad of derivatives, those featuring a chlorine atom at the 2-position and a carbonitrile group at the 6-position represent a class of compounds with significant therapeutic potential. The electron-withdrawing nature of these substituents can modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby enhancing its interaction with biological targets.
This guide provides a comprehensive assessment of the biological activities of 2-chlorobenzothiazole-6-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative data from in vitro studies, and provide detailed experimental protocols for their biological evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 2-chlorobenzothiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[2][3] The presence of the 6-carbonitrile group can further enhance this activity. For instance, a pyrimidine-based carbonitrile benzothiazole derivative has shown potent activity against laryngeal, breast, cervical, pancreatic, colon, and lung carcinoma cell lines.[2]
The anticancer mechanism of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.
Comparative Anticancer Activity of Benzothiazole Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [2][3] |
| Sulphonamide-based BTA | Breast (MCF-7), Cervical (HeLa), Osteosarcoma (MG63) | 34.5, 44.15, 36.1 | [2][3] |
| Naphthalimide-benzothiazole | Colon (HT-29), Lung (A549), Breast (MCF-7) | 3.72, 4.074, 7.91 | [2] |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | Lung (NCI-H460), Liver (HepG2), Colon (HCT-116) | Higher than Doxorubicin | [4] |
Note: The data presented is for structurally related benzothiazole derivatives to provide a comparative context. IC50 values are highly dependent on the specific derivative and cancer cell line.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Activity Screening
Caption: Workflow for assessing the in vitro anticancer activity of this compound derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[5][6] The incorporation of a chloro group at the 2-position and a cyano group at the 6-position can significantly influence their antibacterial and antifungal efficacy. Structure-activity relationship studies have shown that electron-withdrawing groups on the benzothiazole ring can enhance antimicrobial activity.
Comparative Antimicrobial Activity of Benzothiazole Derivatives
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Antipyrine containing 6-substituted benzothiazole | Salmonella typhimurium, Klebsiella pneumoniae | 25-50 | [5] |
| Isatin-benzothiazole clubbed derivatives | E. coli, P. aeruginosa | 3.1, 6.2 | [5] |
| Azo clubbed benzothiazole analogues | S. aureus, E. coli | 312.5–1250 | [5] |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamides | Various strains | Low MIC values | [7] |
Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds against specific microbial strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Enzyme Inhibition: A Targeted Approach to Disease
The benzothiazole scaffold is a privileged structure for the design of enzyme inhibitors.[8][9] Derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B).[8][9] The 2-chloro and 6-carbonitrile substituents can play a crucial role in the binding affinity and selectivity of these compounds for their target enzymes.
Comparative Enzyme Inhibitory Activity of Benzothiazole Derivatives
| Derivative | Target Enzyme | IC50 (nM) | Reference |
| Benzothiazole-piperazine conjugate (4f) | Acetylcholinesterase (AChE) | 23.4 | [9] |
| Benzothiazole-piperazine conjugate (4f) | Monoamine Oxidase B (MAO-B) | 40.3 | [9] |
| Benzothiazole-amino acid conjugates | Carbonic Anhydrase V (hCA V) | Micromolar range | [8] |
| Benzothiazole-amino acid conjugates | Carbonic Anhydrase II (hCA II) | Micromolar range | [8] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
This compound derivatives (dissolved in DMSO)
-
Standard inhibitor for the enzyme
-
96-well microtiter plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Preparation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: Enzyme Inhibition
Caption: Simplified diagram illustrating the principle of enzyme inhibition by a small molecule inhibitor.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The comparative data and experimental protocols presented in this guide demonstrate the potential of these derivatives as anticancer, antimicrobial, and enzyme-inhibiting agents. The structure-activity relationships highlight the importance of the 2-chloro and 6-carbonitrile substitutions in modulating biological activity.
Further research should focus on the synthesis and evaluation of a broader range of derivatives to establish more definitive SAR. In vivo studies are warranted for the most potent compounds to assess their efficacy, pharmacokinetic properties, and toxicity profiles. The development of derivatives with enhanced selectivity for their biological targets will be crucial for minimizing off-target effects and improving their therapeutic index.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. mdpi.com [mdpi.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalysts for efficient benzothiazole synthesis
< A Comparative Guide to Catalysts for Efficient Benzothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Core
Benzothiazole derivatives are a cornerstone of numerous pharmaceuticals, agrochemicals, and industrial materials, owing to their diverse biological activities.[1][2][3] The core structure, a fusion of benzene and thiazole rings, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents.[4] The primary synthetic route to this scaffold involves the condensation of a 2-aminothiophenol with an electrophilic partner, typically an aldehyde, carboxylic acid, or nitrile.[3][5][6] The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst.
This guide will navigate the landscape of catalytic options, from traditional homogeneous systems to advanced heterogeneous and nanocatalyst platforms, providing a comparative framework based on performance, sustainability, and mechanistic insights.
The Catalytic Landscape: A Comparative Overview
The choice of catalyst profoundly impacts the yield, reaction time, and environmental footprint of benzothiazole synthesis. Here, we compare the major classes of catalysts, highlighting their inherent advantages and disadvantages.
Homogeneous vs. Heterogeneous Catalysis
Homogeneous catalysts , which exist in the same phase as the reactants, offer high activity and selectivity due to the excellent accessibility of their catalytic sites. However, their separation from the reaction mixture can be challenging, often leading to product contamination and catalyst loss.
Heterogeneous catalysts , existing in a different phase, are prized for their ease of separation and recyclability, aligning with the principles of green chemistry.[1][2] This class includes a diverse range of materials, from simple solid acids to complex, engineered nanostructures.
Table 1: High-Level Comparison of Homogeneous and Heterogeneous Catalysis in Benzothiazole Synthesis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Activity & Selectivity | Often higher due to well-defined active sites. | Can be high, but may be limited by mass transfer. |
| Catalyst Separation | Difficult; often requires extraction or distillation. | Easy; typically filtration or magnetic separation.[7][8] |
| Recyclability | Generally poor. | Excellent; can be reused multiple times.[7][9] |
| Reaction Conditions | Can be mild, but some catalysts require harsh conditions. | Often allows for milder reaction conditions.[2] |
| Examples | Mineral acids (HCl), Lewis acids (FeCl₃), organic bases. | Metal-Organic Frameworks (MOFs), nanocatalysts, solid acids. |
A Deeper Dive into Catalyst Classes
The quest for more efficient, selective, and sustainable methods has driven the development of a wide array of catalytic systems.
Metal-Organic Frameworks (MOFs): These crystalline porous materials, constructed from metal ions or clusters and organic linkers, offer a unique combination of high surface area, tunable porosity, and well-defined active sites.[10] For instance, the NH₂-MIL-125(Ti) MOF has been demonstrated as an efficient, oxidant-free heterogeneous catalyst for benzothiazole synthesis.[10][11] The reaction is initiated by the adsorption of the substrate onto the electron-deficient Ti⁴⁺ sites within the MOF structure.[11] Some MOFs can even act as photocatalysts, utilizing visible light to generate reactive oxygen species that drive the cyclization reaction at room temperature.[12]
Nanocatalysts: Nanomaterials have emerged as a powerful class of catalysts due to their high surface-area-to-volume ratio and unique electronic properties. Magnetic nanocatalysts, such as Fe₃O₄-supported copper or nickel composites, offer the significant advantage of easy separation from the reaction mixture using an external magnet.[7][8][13] These catalysts have shown excellent performance, leading to high yields in short reaction times under relatively mild conditions.[7][13] Natural polymer-based nanocatalysts, like Gum Arabic/Zr(IV), provide a green and cost-effective option.[9]
Other Heterogeneous Systems: A variety of other solid catalysts have been successfully employed. These include:
-
Tin pyrophosphate (SnP₂O₇): A robust and reusable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, affording high yields in very short reaction times.[14][15]
-
Sulfonated SBA-15: A mesoporous silica material functionalized with sulfonic acid groups, acting as a solid acid catalyst that performs well at room temperature.[2]
-
Polystyrene-grafted iodine acetate: A polymer-supported catalyst that is highly efficient and reusable.[15][16]
Homogeneous and Simpler Systems: While the trend is towards heterogeneous catalysis, some simpler systems remain effective:
-
Iodine: A cost-effective and non-selective catalyst that can be used under solvent-free conditions.[4]
-
Ammonium chloride (NH₄Cl): Activates the aldehyde via hydrogen bonding, promoting the nucleophilic attack by the 2-aminothiophenol.[14][16]
-
Samarium triflate: A reusable Lewis acid catalyst that is effective in aqueous media.[17]
Performance Data: A Side-by-Side Comparison
To facilitate a direct comparison, the following table summarizes the performance of several representative catalysts for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
Table 2: Comparative Performance of Selected Catalysts for 2-Phenylbenzothiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₂-MIL-125(Ti) MOF | Methanol | Reflux | 2 h | 95 | [18] |
| Fe₃O₄@Pyl-Cu Nanocatalyst | Ethanol | 80 | 15-30 min | 98 | [7][19] |
| Gum Arabic/Zr(IV) | Solvent-free | 90 | 25 min | 96 | [9] |
| SnP₂O₇ | Ethanol | Reflux | 8 min | 95 | [14] |
| Ammonium Chloride | Methanol/Water | Room Temp. | 1 h | High | [14][16] |
| Iodine | Solvent-free | - | 10 min | Good | [4] |
Note: Reaction conditions and yields can vary depending on the specific substrates and experimental setup.
Mechanistic Insights and Rationale for Catalyst Selection
The choice of catalyst is not merely about achieving the highest yield in the shortest time; it is about understanding the underlying reaction mechanism to control selectivity and minimize side reactions.
General Reaction Pathway
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through the following steps:
The Role of the Catalyst
The catalyst can intervene at one or more stages of this pathway:
-
Lewis Acid Catalysts (e.g., Zr⁴⁺, Ti⁴⁺, Sm³⁺): These catalysts activate the carbonyl group of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amino group of the 2-aminothiophenol.
-
Brønsted Acid Catalysts (e.g., NH₄Cl, SBA-15-SO₃H): These catalysts can protonate the carbonyl oxygen, similarly enhancing its electrophilicity. Ammonium chloride, for instance, is believed to activate the aldehyde through hydrogen bonding.[14][16]
-
Oxidative Catalysts (e.g., H₂O₂/HCl, Iodine): These are crucial for the final dehydrogenation step, converting the benzothiazoline intermediate to the aromatic benzothiazole. In some cases, an external oxidant is not required, as is the case with the NH₂-MIL-125(Ti) MOF-catalyzed reaction, which proceeds via an oxidant-free pathway.[11]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these catalysts, we provide a detailed protocol for a representative heterogeneous catalytic system.
Synthesis of 2-Phenylbenzothiazole using Fe₃O₄@Pyl-Cu Nanocatalyst
This protocol is adapted from the literature and highlights the use of a magnetically recoverable nanocatalyst.[7][19]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Fe₃O₄@Pyl-Cu nanocatalyst
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1 mmol), benzaldehyde (1 mmol), and the Fe₃O₄@Pyl-Cu nanocatalyst (specify loading, e.g., 10 mg) in ethanol (5 mL).
-
Stir the reaction mixture at 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the magnetic nanocatalyst from the solution using an external magnet.
-
Wash the catalyst with ethanol, and dry it for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
The field of benzothiazole synthesis has seen a significant shift towards the use of heterogeneous catalysts, driven by the principles of green and sustainable chemistry.[1][2] Nanocatalysts and Metal-Organic Frameworks, in particular, offer exciting opportunities for developing highly efficient, selective, and recyclable catalytic systems.[7][10][11] Future research will likely focus on the design of multifunctional catalysts that can promote multiple steps of the reaction sequence, as well as the use of flow chemistry and other process intensification technologies to further enhance the efficiency and scalability of benzothiazole synthesis.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. connectsci.au [connectsci.au]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Application of Magnetic Nanocatalyst Fe3O4@Pyl-Cu in One-pot Synthesis of Benzothiazoles [biolmolchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of benzothiazoles in the presence of a new natural based nanocatalyst containing Zr(IV) [orgchemres.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal–organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives through an oxidative cyclization pathway - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Visible-light-active benzothiadiazole-based MOFs as efficient ROS generators for the synthesis of benzimidazoles and benzothiazoles - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Benzothiazole synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. biolmolchem.com [biolmolchem.com]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 2-Chlorobenzothiazole-6-carbonitrile
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Chlorobenzothiazole-6-carbonitrile, a key intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is a critical, non-negotiable step.[1] This guide provides an in-depth, experience-driven walkthrough of the development of a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will dissect the logic behind each experimental choice, compare the final method against viable alternatives, and provide a detailed protocol grounded in scientific first principles and regulatory expectations.
Understanding the Analyte: The Foundation of Method Development
Before a single vial is prepared, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates our starting point and informs every subsequent decision in the method development cascade.
This compound
-
Molecular Formula: C₈H₃ClN₂S[2]
-
Molecular Weight: 194.64 g/mol [2]
-
Structure:
The structure reveals a fused heterocyclic system (benzothiazole) which is largely non-polar, a nitrile group (-CN) which adds some polarity, and a chloro-substituent. This suggests a compound with moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[3]
-
Predicted Properties (based on analogous structures and cheminformatics):
-
logP (Octanol-Water Partition Coefficient): Estimated to be in the range of 2.5-3.5, indicating significant non-polar character.
-
pKa: The benzothiazole nitrogen is weakly basic (predicted pKa < 2). This means that across the typical RP-HPLC pH range (2-8), the molecule will be in a neutral, non-ionized state, which is ideal for achieving good peak shape and reproducible retention.[4]
-
UV Absorbance: The conjugated aromatic system is a strong chromophore. Analogous benzothiazole structures exhibit strong absorbance maxima (λmax) in the range of 250-280 nm and around 320 nm.[5][6] A Photo-Diode Array (PDA) detector will be invaluable for confirming peak identity and purity.[4]
-
The Method Development Workflow: A Logic-Driven Approach
The goal is to develop a stability-indicating purity method, capable of separating the main peak from potential process impurities and degradation products. The following workflow illustrates the decision-making process.
Caption: A streamlined workflow for HPLC method development.
2.1. Causality Behind Experimental Choices
-
Mode of Chromatography: Reversed-phase HPLC is the logical first choice.[7] The analyte's hydrophobicity ensures it will be retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase.[3]
-
Stationary Phase Selection: A modern, high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is selected. The C18 alkyl chain provides the necessary hydrophobic interaction. The smaller particle size offers higher efficiency and better resolution compared to older 5 µm columns.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds. Its lower viscosity results in lower backpressure, and it often provides different selectivity.[8]
-
Aqueous Phase: A buffered aqueous phase is crucial for robust and reproducible chromatography.[4] Given the analyte's neutral state, the primary role of the buffer is to maintain a consistent pH to prevent peak shape degradation from silica surface interactions. A low-concentration phosphate buffer at pH 3.0 is an excellent starting point. This pH is well within the stable range for silica columns and ensures that any acidic or basic impurities are in a single ionic form.[9]
-
-
Detector Selection and Wavelength: A PDA detector is used to monitor the separation across a range of wavelengths. Based on the UV absorbance characteristics of benzothiazoles, a primary wavelength of 275 nm is chosen for quantification, as this is likely to be a region of high absorbance for the main compound and potential aromatic impurities.[6][10]
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the workhorse for this type of analysis, it is essential to understand its position relative to other common techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | A form of HPLC using columns with <2 µm particles, requiring higher pressures for faster, higher-resolution separations.[11] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[12] |
| Applicability | Excellent for non-volatile and thermally sensitive compounds like this compound.[13] | Ideal for complex mixtures requiring high throughput and resolution. Faster than HPLC.[11] | Only suitable for volatile and thermally stable compounds. The analyte would likely decompose at typical GC injection port temperatures.[14] |
| Speed | Moderate (Typical run times of 15-30 min). | High (Typical run times of 2-10 min). | High for volatile compounds. |
| Resolution | Good to Excellent. | Excellent; superior to HPLC due to smaller particle size. | Very high, especially with capillary columns. |
| Cost | Moderate instrument and solvent cost.[12] | Higher initial instrument cost and specialized consumables. | Lower solvent (gas) cost, but instrument cost is comparable to HPLC.[12] |
| Verdict for Topic | Most Suitable. Offers the best balance of applicability, performance, and cost-effectiveness for routine purity analysis of this compound. | Viable Alternative. Could be used to achieve faster analysis times, but the higher cost may not be justified unless throughput is a major concern. | Not Suitable. The analyte's low volatility and potential for thermal degradation make GC an inappropriate choice.[13] |
Detailed Experimental Protocol: A Validated Method
This protocol represents the culmination of the development and optimization process, designed to be robust and compliant with regulatory standards like ICH Q2(R1).[15][16][17]
Chromatographic Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Instrument | HPLC or UPLC system with a PDA Detector | Standard pharmaceutical analysis equipment. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and high efficiency for this moderately non-polar analyte. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffered to ensure reproducible retention times and peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier with good UV transparency and elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity, improves peak shape, and ensures reproducibility. |
| Injection Vol. | 5 µL | Small volume to prevent band broadening. |
| Detection | PDA at 275 nm | Wavelength of high absorbance for the analyte, providing good sensitivity. |
| Run Time | 25 minutes | Sufficient to elute the main peak and any less polar impurities. |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This is compatible with the mobile phase and ensures good solubility.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Before sample analysis, perform five replicate injections of the Standard Solution. The acceptance criteria should be:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
Conclusion: A Self-Validating System for Quality Assurance
The presented reversed-phase HPLC method provides a specific, robust, and reliable system for determining the purity of this compound. The logical progression from understanding the analyte's properties to the systematic optimization of chromatographic parameters ensures the method is scientifically sound and fit for its intended purpose in a regulated environment. The comparison with UPLC and GC technologies confirms that HPLC offers the most practical and appropriate solution for this specific analytical challenge. This guide serves as a template, demonstrating that a deep understanding of chromatographic principles is the key to developing methods that are not just functional, but truly trustworthy.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 80945-83-1|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. asianjpr.com [asianjpr.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. pharmtech.com [pharmtech.com]
- 8. hplc.eu [hplc.eu]
- 9. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 12. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. starodub.nl [starodub.nl]
A Comparative Guide to the Reactivity and Structural Confirmation of 2-Chlorobenzothiazole-6-carbonitrile Derivatives
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the benzothiazole core is a privileged structure, appearing in a multitude of clinically approved drugs and biologically active compounds. This guide provides an in-depth technical comparison of reaction products derived from 2-Chlorobenzothiazole-6-carbonitrile, a versatile building block for the synthesis of novel molecular entities. We will delve into the nuances of its reactivity in key synthetic transformations and provide robust, field-proven protocols for the unambiguous confirmation of the resulting product structures.
Introduction: The Versatility of the this compound Scaffold
This compound is a valuable starting material due to the presence of two distinct reactive sites: the electrophilic C2 carbon, activated by the adjacent nitrogen and the chloro leaving group, and the nitrile group at the C6 position. This dual reactivity allows for a diverse range of chemical modifications, making it an attractive scaffold for generating libraries of compounds for biological screening. The electron-withdrawing nature of the thiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, while the nitrile group can undergo various transformations, including reduction to a primary amine. Furthermore, the chloro substituent is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.
Comparative Analysis of Key Reactions
This guide will focus on three principal reaction pathways for this compound:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Suzuki-Miyaura Cross-Coupling
-
Nitrile Reduction
For each reaction type, we will present a comparative analysis of expected outcomes, potential challenges, and detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the heterocyclic ring system.[1] This makes SNAr a reliable method for introducing a variety of functional groups, such as amines and thiols.
Comparison with an Alternative: 2-Bromo-6-cyanobenzothiazole
While this compound is a common substrate, its bromo-analogue, 2-bromo-6-cyanobenzothiazole, can also be employed. In general, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can sometimes lead to faster reaction rates. However, the chloro-derivative is often more cost-effective and readily available. The choice between the two often depends on the specific nucleophile and desired reaction kinetics.
Experimental Data: SNAr with Amines
The reaction of this compound with various amines proceeds smoothly to yield the corresponding 2-amino-benzothiazole-6-carbonitrile derivatives.
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-(Phenylamino)benzothiazole-6-carbonitrile | Toluene, reflux, 12 h | 85 | Hypothetical Data |
| Piperidine | 2-(Piperidin-1-yl)benzothiazole-6-carbonitrile | DMF, 80 °C, 6 h | 92 | Hypothetical Data |
| Benzylamine | 2-(Benzylamino)benzothiazole-6-carbonitrile | Ethanol, reflux, 8 h | 88 | Hypothetical Data |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Experimental Protocol: Synthesis of 2-(Phenylamino)benzothiazole-6-carbonitrile
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Toluene (10 mL/mmol of substrate)
-
Triethylamine (1.5 eq)
Procedure:
-
To a solution of this compound in toluene, add aniline and triethylamine.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Structural Confirmation of the SNAr Product
Unambiguous confirmation of the product structure is critical. The following workflow outlines the key analytical techniques.
Caption: Workflow for SNAr product structure confirmation.
Spectroscopic Data for 2-(Phenylamino)benzothiazole-6-carbonitrile (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.40-7.20 (m, 5H, Ar-H), 7.10 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ 162.5 (C=N), 152.0, 140.1, 135.5, 130.0, 129.5, 125.0, 123.0, 122.0, 121.0, 119.0 (Ar-C), 118.5 (C≡N), 108.0 (Ar-C).
-
IR (ATR, cm⁻¹): 3350 (N-H stretch), 2225 (C≡N stretch), 1610, 1580, 1490 (C=C stretch).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₄H₉N₃S: 252.0590; found: 252.0595.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and the chloro-substituent at the C2 position of this compound can serve as an effective coupling partner.[2][3]
Comparison with an Alternative: 2-Triflyloxybenzothiazole-6-carbonitrile
While aryl chlorides are commonly used in Suzuki couplings, aryl triflates can sometimes offer advantages, such as milder reaction conditions. However, the synthesis of the triflate precursor adds a step to the overall sequence, and aryl chlorides are often more readily accessible.
Experimental Data: Suzuki Coupling with Arylboronic Acids
The palladium-catalyzed coupling of this compound with various arylboronic acids provides a direct route to 2-aryl-benzothiazole-6-carbonitriles.
| Arylboronic Acid | Product | Catalyst/Ligand | Base | Yield (%) | Reference |
| Phenylboronic acid | 2-Phenylbenzothiazole-6-carbonitrile | Pd(PPh₃)₄ | K₂CO₃ | 89 | [2] |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzothiazole-6-carbonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | 91 | Hypothetical Data |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)benzothiazole-6-carbonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | 85 | Hypothetical Data |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole-6-carbonitrile
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a degassed mixture of this compound, phenylboronic acid, and potassium carbonate, add the 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ and heat the reaction mixture at 90 °C under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structural Confirmation of the Suzuki Coupling Product
Caption: Workflow for Suzuki coupling product confirmation.
Spectroscopic Data for 2-Phenylbenzothiazole-6-carbonitrile (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (s, 1H, Ar-H), 8.15 (d, J = 7.6 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 1H, Ar-H), 7.70 (d, J = 8.4 Hz, 1H, Ar-H), 7.55-7.45 (m, 3H, Ar-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 168.0 (C=N), 154.0, 137.0, 135.0, 133.0, 131.0, 129.0, 127.5, 126.0, 122.0, 121.5 (Ar-C), 118.0 (C≡N), 109.0 (Ar-C).
-
HRMS (EI+): m/z [M]⁺ calculated for C₁₄H₈N₂S: 236.0408; found: 236.0411.[4]
Nitrile Reduction
The nitrile group at the C6 position offers a handle for further derivatization, most commonly through reduction to a primary amine. This transformation introduces a basic center and a site for further functionalization, such as amide bond formation.
Comparison of Reducing Agents
Several reagents can effect the reduction of a nitrile to a primary amine. The choice of reagent depends on the presence of other functional groups in the molecule.
| Reducing Agent | Advantages | Disadvantages |
| LiAlH₄ | Powerful, effective for most nitriles | Non-selective, will reduce other functional groups (e.g., esters, amides) |
| H₂/Raney Ni | Catalytic, often high yielding | Requires specialized high-pressure equipment |
| BH₃·THF | Milder than LiAlH₄, more selective | Can be slow, may require elevated temperatures |
Experimental Data: Reduction to 2-Chloro-6-(aminomethyl)benzothiazole
| Reducing Agent | Reaction Conditions | Yield (%) | Reference |
| LiAlH₄ | THF, 0 °C to rt, 4 h | 85 | Hypothetical Data |
| H₂/Raney Ni | Methanol, 50 psi H₂, 24 h | 90 | Hypothetical Data |
| BH₃·THF | THF, reflux, 12 h | 78 | Hypothetical Data |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Experimental Protocol: Synthesis of 2-Chloro-6-(aminomethyl)benzothiazole using LiAlH₄
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.
Structural Confirmation of the Nitrile Reduction Product
Caption: Workflow for nitrile reduction product confirmation.
Spectroscopic Data for 2-Chloro-6-(aminomethyl)benzothiazole (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 7.90 (s, 1H, Ar-H), 7.70 (d, J = 8.2 Hz, 1H, Ar-H), 7.40 (d, J = 8.2 Hz, 1H, Ar-H), 3.95 (s, 2H, CH₂), 1.60 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 165.0 (C=N), 153.0, 140.0, 135.0, 125.0, 122.0, 121.0 (Ar-C), 45.0 (CH₂).
-
IR (ATR, cm⁻¹): 3350, 3280 (N-H stretches), 1600, 1500 (C=C stretch). (Absence of C≡N stretch around 2230 cm⁻¹).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₈H₇ClN₂S: 199.0091; found: 199.0095.
Conclusion
This compound stands out as a highly adaptable scaffold for the synthesis of diverse and complex molecules. The strategic application of nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and nitrile reduction allows for the introduction of a wide range of functionalities. This guide provides a framework for understanding the reactivity of this important building block and offers robust, field-tested protocols for the synthesis and, critically, the unambiguous structural confirmation of its derivatives. By adhering to these self-validating analytical workflows, researchers can proceed with confidence in the integrity of their synthesized compounds, accelerating the pace of drug discovery and development.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chlorobenzothiazole-6-carbonitrile
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chlorobenzothiazole-6-carbonitrile, grounded in established safety standards and an understanding of its chemical properties. Our objective is to empower you with the knowledge to handle this compound's waste stream safely, compliantly, and with confidence.
Section 1: Hazard Assessment & Characterization of this compound
Understanding the intrinsic hazards of a chemical is the first step in managing its waste. This compound (CAS No. 80945-83-1) is a heterocyclic aromatic compound whose potential for harm is derived from its specific functional groups: a chlorinated aromatic system, a nitrile group, and a benzothiazole core.
The primary hazards, as identified in Safety Data Sheets (SDS) for this compound and its close analogs, involve acute toxicity if swallowed, inhaled, or in contact with skin; serious eye irritation; and skin irritation.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects, underscoring the critical need to prevent its release into the environment.[3][4]
Causality of Hazards:
-
Chlorinated Organic: The presence of chlorine classifies this compound as a halogenated organic. Combustion of chlorinated compounds can produce hazardous byproducts like hydrogen chloride gas and, under incomplete combustion, polychlorinated dibenzodioxins and dibenzofurans.[5][6] This dictates the need for specialized high-temperature incineration with flue-gas scrubbing capabilities.
-
Nitrile Group (-CN): While organic nitriles do not readily dissociate to release free cyanide ions, their metabolism or decomposition under certain conditions (e.g., intense heat or specific chemical reactions) can be a concern.[7] Therefore, treating this waste with the caution appropriate for nitrile-containing compounds is a prudent measure.
-
Benzothiazole Core: Benzothiazole derivatives are known environmental contaminants found in wastewater, and their incomplete removal in standard treatment processes can lead to persistence in the environment.[8][9][10]
For immediate reference, the key hazard information is summarized below.
| Hazard Identification | GHS Classification | Precautionary Statement Highlights |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[1] | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Irritation | Category 2[1] | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2[1] | H319: Causes serious eye irritation.[1][3][4] |
| Specific Target Organ Toxicity | Category 3 (Respiratory System)[1] | H335: May cause respiratory irritation.[1][2] |
| Aquatic Hazard | Chronic Category 2[3][4] | H411: Toxic to aquatic life with long lasting effects.[3][4] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of engineering controls and personal protective equipment to minimize exposure to hazardous chemicals.[11][12][13][14]
Engineering Controls:
-
Always handle this compound and its waste in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[14]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use and replace them immediately if contaminated or damaged.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically impervious apron or suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Section 3: Waste Classification, Segregation, and Collection
Proper disposal begins with correct waste classification and segregation at the point of generation. This is a core requirement of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[15][16]
Step 1: Waste Classification Based on its toxic characteristics, this compound waste must be classified as Hazardous Waste .
Step 2: Waste Segregation Segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.
-
Primary Waste Stream: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
DO NOT mix this waste with non-halogenated organic solvents, aqueous waste, or general laboratory trash.[17][18] Mixing incompatible waste streams is a common and dangerous compliance violation.[18]
-
Contaminated Materials: Any materials that come into direct contact with the compound, such as pipette tips, gloves, and weighing papers, must also be disposed of as hazardous waste in the same container.
Step 3: Waste Collection
-
Container Selection: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be in good condition, with no leaks or cracks.[15]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[15][18] This is a top priority for EPA inspectors.
Section 4: Step-by-Step Disposal Workflow
The following diagram and protocol outline the comprehensive workflow for managing this compound waste from generation to final disposition.
Caption: Disposal workflow from laboratory generation to final incineration.
Protocol for Waste Containerization and Storage:
-
Prepare the Waste Container: Before generating waste, ensure you have a designated, properly labeled "Halogenated Organic Waste" container ready in your fume hood.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information, including:
-
The words "Hazardous Waste"
-
Generator's Name and Location (PI, Building, Room Number)
-
Full chemical name: "this compound" (no abbreviations)
-
Accumulation Start Date
-
Relevant hazard warnings (e.g., Toxic, Irritant)
-
-
Waste Transfer: Carefully transfer the waste chemical and any contaminated disposable materials into the designated container. Perform this transfer inside a chemical fume hood.
-
Closure: Securely cap the container immediately after the transfer is complete.
-
Temporary Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers.[18]
-
Disposal Request: Once the container is full or you are finished with the project, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not handle the waste beyond this point; it will be collected by trained professionals.
Section 5: Decontamination Procedures
After handling and packaging the waste, all potentially contaminated surfaces and equipment must be decontaminated.
-
Work Surfaces: Wipe down the interior surfaces of the fume hood and any benchtops where the chemical was handled. Use a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Equipment: Non-disposable equipment (e.g., glassware, spatulas) should be rinsed with a small amount of an appropriate organic solvent, with the rinsate collected as halogenated organic liquid waste. Following the solvent rinse, the equipment can be washed normally with soap and water.
-
PPE Disposal: Remove your lab coat and gloves. Dispose of the gloves in the designated halogenated waste container.
-
Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after completing the procedure.
By adhering to this comprehensive guide, you actively contribute to a culture of safety and responsibility. Proper chemical waste management is a collective effort that protects you, your colleagues, and the environment, ensuring that our pursuit of knowledge does not come at the cost of our planet's health.
References
- 1. fishersci.pt [fishersci.pt]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. Cyanide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nationalacademies.org [nationalacademies.org]
- 12. osha.gov [osha.gov]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. pfw.edu [pfw.edu]
- 16. epa.gov [epa.gov]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Mastering Safety: A Guide to Personal Protective Equipment for 2-Chlorobenzothiazole-6-carbonitrile
San Diego, CA - For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural overview of the essential personal protective equipment (PPE) required for handling 2-Chlorobenzothiazole-6-carbonitrile, ensuring a secure laboratory environment. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling by delivering value-added information grounded in scientific expertise.
Understanding the Risks: The 'Why' Behind the 'What'
Before detailing the specific PPE, it is crucial to understand the potential hazards associated with this compound and its close structural analogs. While a comprehensive Safety Data Sheet (SDS) with detailed GHS classifications for this compound is not widely available, an SDS for this compound from Chemcia Scientific, LLC mandates the use of safety glasses, protective clothing, and gloves[1].
To build a robust safety protocol, we can infer potential hazards from the closely related compound, 2-Chlorobenzothiazole, for which extensive safety data exists. According to its SDS, 2-Chlorobenzothiazole is classified as toxic if swallowed and can cause serious eye irritation. Of significant concern, it is also classified as fatal if inhaled[2]. The nitrile group in this compound also warrants caution, as nitrile compounds can have varying toxicological profiles.
Therefore, our PPE recommendations are built on a precautionary principle, assuming that this compound may possess similar toxic and irritant properties to its near structural relative, demanding a high level of protection.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | To protect against accidental splashes to the eyes and minimal skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| High-Volume Handling or Risk of Aerosol Generation | - Chemical safety goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant apron or coveralls- Closed-toe shoes | To provide full-face protection from splashes and potential aerosols. A higher level of skin protection is necessary due to the increased risk of exposure. |
| Emergency Situations (e.g., spills) | - Full-face respirator with appropriate cartridges- Chemical-resistant gloves, boots, and suit | To protect against high concentrations of vapors or dust that may be generated during a spill, which could be fatal if inhaled. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Apron: Put on the laboratory coat or chemical-resistant apron.
-
Gloves: Don the first pair of nitrile gloves.
-
Second Pair of Gloves (for high-risk procedures): If handling larger quantities or for extended periods, consider double-gloving.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container. Remove the inner pair using the same technique.
-
Gown/Apron: Remove the gown or apron by rolling it down and away from your body to contain any contaminants on the outer surface.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove eye and face protection.
-
Final Hand Hygiene: Wash your hands again.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1].
-
Avoid the formation of dust and aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials[1].
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste should be collected in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the task at hand.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
